molecular formula C7H5BrN2S B1289285 4-Bromobenzo[d]thiazol-5-amine CAS No. 769-19-7

4-Bromobenzo[d]thiazol-5-amine

Cat. No.: B1289285
CAS No.: 769-19-7
M. Wt: 229.1 g/mol
InChI Key: FBUUMRBJJQXVRE-UHFFFAOYSA-N
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Description

4-Bromobenzo[d]thiazol-5-amine is a useful research compound. Its molecular formula is C7H5BrN2S and its molecular weight is 229.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromobenzo[d]thiazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromobenzo[d]thiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzo[d]thiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUUMRBJJQXVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Br)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625792
Record name 4-Bromo-1,3-benzothiazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-19-7
Record name 4-Bromo-1,3-benzothiazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 769-19-7
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Foundational & Exploratory

synthesis of 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromobenzo[d]thiazol-5-amine

Introduction

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] The strategic introduction of functional groups, such as halogens and amines, onto this heterocyclic system provides essential handles for synthetic diversification, enabling the exploration of chemical space to optimize pharmacological properties. Specifically, 4-Bromobenzo[d]thiazol-5-amine is a valuable synthetic intermediate, with its bromine atom positioned for facile modification through palladium-catalyzed cross-coupling reactions and the amino group available for amide bond formation or other derivatizations.[2]

This guide, intended for researchers and professionals in drug development and organic synthesis, provides a comprehensive overview of a robust and regiochemically controlled strategy for the . We will delve into the underlying chemical principles, provide detailed experimental protocols, and explain the causality behind key procedural choices, ensuring a thorough understanding of the synthetic pathway.

Retrosynthetic Analysis

A logical retrosynthetic analysis is paramount for designing a controllable and efficient synthesis. The target molecule, 4-Bromobenzo[d]thiazol-5-amine, can be disconnected at the thiazole ring. The most reliable method for constructing the benzothiazole core involves the cyclization of an appropriately substituted ortho-aminothiophenol. This key intermediate, 4-bromo-2-amino-5-nitrothiophenol , contains the necessary functionalities in the correct orientation. This precursor can be conceptually derived from a more readily available starting material, 2,4-dibromo-5-nitroaniline , through a selective nucleophilic aromatic substitution (SNAr) to introduce the thiol group.

G Target 4-Bromobenzo[d]thiazol-5-amine Intermediate1 4-Bromo-5-nitrobenzo[d]thiazole Target->Intermediate1 Nitro Reduction Intermediate2 4-Bromo-2-amino-5-nitrothiophenol Intermediate1->Intermediate2 Thiazole Ring Formation StartingMaterial 2,4-Dibromo-5-nitroaniline Intermediate2->StartingMaterial SNAr with Thiol Source

Caption: Retrosynthetic analysis of 4-Bromobenzo[d]thiazol-5-amine.

Proposed Synthetic Pathway and Mechanistic Insights

The proposed forward synthesis provides excellent control over the regiochemistry, a common challenge in the functionalization of benzothiazole systems.[3] The strategy begins with a commercially available, highly substituted benzene ring and proceeds through three key transformations: selective thiolation, thiazole ring formation, and nitro group reduction.

G cluster_0 Overall Synthetic Scheme SM 2,4-Dibromo-5-nitroaniline Int1 4-Bromo-2-amino-5-nitrothiophenol SM->Int1 1. Na2S, DMF Int2 4-Bromo-5-nitrobenzo[d]thiazole Int1->Int2 2. HCOOH, Reflux Product 4-Bromobenzo[d]thiazol-5-amine Int2->Product 3. SnCl2·2H2O, HCl, EtOH

Caption: Proposed synthetic pathway for 4-Bromobenzo[d]thiazol-5-amine.

Step 1: Synthesis of 4-Bromo-2-amino-5-nitrothiophenol

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction on 2,4-dibromo-5-nitroaniline. The bromine atom at the C2 position is highly activated towards displacement by the strongly electron-withdrawing nitro group in the para position and the amino group in the meta position. Sodium sulfide (Na₂S) serves as an effective and economical source of the nucleophilic hydrosulfide anion upon partial hydrolysis in the solvent.

  • Causality: The choice of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation while leaving the sulfide anion relatively free, enhancing its nucleophilicity. The reaction proceeds readily due to the high degree of electronic activation at the C2 position, allowing for selective displacement of the C2-bromine over the C4-bromine.

Step 2: Cyclization to form 4-Bromo-5-nitrobenzo[d]thiazole

This step constructs the heterocyclic thiazole ring. The reaction of the ortho-aminothiophenol intermediate with formic acid is a classic example of the Jacobson benzothiazole synthesis.[4] The reaction proceeds via an initial formation of an N-formyl intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic benzothiazole ring.

  • Causality: Formic acid serves a dual role as both the reactant that provides the C2 carbon of the thiazole ring and as the acidic medium to catalyze the cyclization. Heating under reflux provides the necessary activation energy for the dehydration step, driving the reaction to completion.

Step 3: Reduction of the Nitro Group

The final step is the selective reduction of the nitro group to the corresponding primary amine. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for this transformation, known for its high chemoselectivity and tolerance of other functional groups, including the thiazole ring and the aryl bromide.

  • Causality: The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic medium. The resulting amine is initially present as its hydrochloride salt, which is then neutralized during the basic work-up to liberate the free amine. Ethanol is used as a co-solvent to ensure the solubility of the organic substrate.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-nitrobenzo[d]thiazole
  • Reaction Setup: To a solution of 2,4-dibromo-5-nitroaniline (1.0 eq) in DMF, add sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 eq) portion-wise at room temperature.

  • Execution: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Intermediate Work-up: Cool the mixture to room temperature and pour it into ice-water. Acidify carefully with dilute HCl to precipitate the crude thiophenol intermediate. Filter the solid, wash with water, and dry under vacuum.

  • Cyclization: Suspend the crude 4-bromo-2-amino-5-nitrothiophenol in formic acid (10 volumes).

  • Execution: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate) until a precipitate forms. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Protocol 2: Synthesis of 4-Bromobenzo[d]thiazol-5-amine
  • Reaction Setup: Suspend 4-bromo-5-nitrobenzo[d]thiazole (1.0 eq) in ethanol. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid.

  • Execution: Heat the reaction mixture to 70-80 °C and stir for 2-4 hours. The reaction is typically complete when the yellow color of the starting material disappears.

  • Work-up: Cool the reaction to 0-5 °C in an ice bath. Carefully add a concentrated aqueous solution of NaOH or NH₄OH to basify the mixture (pH > 10), which will precipitate the product while keeping the tin salts in solution as stannates.

  • Extraction and Purification: Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or DCM) multiple times.[5] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product.

Data Summary

The following table summarizes the key parameters for the proposed synthetic route. Yields are representative estimates based on similar transformations in the literature.

StepTransformationKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 & 2Thiolation & CyclizationNa₂S·9H₂O, HCOOHDMF, Formic Acid80-90, Reflux4-6, 3-565-75 (over 2 steps)
3Nitro ReductionSnCl₂·2H₂O, HClEthanol70-802-480-90

Workflow Visualization

The general experimental workflow for each synthetic step follows a standard sequence in organic synthesis labs.

G Setup Reaction Setup (Flask, Reagents, Solvent) Execution Reaction Execution (Heating, Stirring) Setup->Execution Monitoring Monitoring (TLC / LC-MS) Execution->Monitoring Monitoring->Execution Continue if incomplete Workup Work-up (Quenching, Neutralization) Monitoring->Workup Proceed if complete Extraction Extraction & Drying Workup->Extraction Purification Purification (Chromatography / Recrystallization) Extraction->Purification Analysis Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow for a synthetic step.

Conclusion

The can be achieved efficiently and with high regiochemical control through a multi-step sequence starting from 2,4-dibromo-5-nitroaniline. The described pathway leverages fundamental and reliable organic transformations, including nucleophilic aromatic substitution, acid-catalyzed cyclization, and chemoselective nitro group reduction. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine Derivatives.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine.
  • BenchChem. (2025). Application Notes and Protocols: 4,7-Dibromobenzo[d]thiazol-2-amine in Organic Synthesis.
  • MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from

  • PubMed Central. (n.d.). Benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole) and Its Bromo Derivatives. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes.
  • MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole). Retrieved from

  • ResearchGate. (2025). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole). Retrieved from

  • National Institutes of Health (NIH). (n.d.). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Google Patents. (n.d.). CN101240166B - Bromobenzothiazole-based luminescence reagent and preparation method thereof.
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • PubChemLite. (n.d.). 4-bromo-1,3-benzothiazol-2-amine (C7H5BrN2S).
  • Parchem. (n.d.). 4-Bromobenzo[d]thiazol-5-amine (Cas 769-19-7).
  • Moldb. (n.d.). 4-bromo-5-methyl-1,3-benzothiazol-2-amine - CAS No.: 1427373-92-9.
  • ChemicalBook. (n.d.). 4-BROMO-2,1,3-BENZOTHIADIAZOL-5-AMINE.
  • Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.

Sources

An In-depth Technical Guide to 4-Bromobenzo[d]thiazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic system in the landscape of medicinal chemistry and materials science. Its rigid, bicyclic structure, replete with heteroatoms, provides a versatile scaffold for the development of a diverse array of functional molecules. The inherent biological activities of benzothiazole derivatives are wide-ranging and well-documented, encompassing anticancer, antimicrobial, and antiviral properties, among others.[1][2] The strategic introduction of various substituents onto the benzothiazole core allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet promising derivative: 4-Bromobenzo[d]thiazol-5-amine. The presence of a bromine atom at the 4-position and an amino group at the 5-position offers unique opportunities for synthetic diversification, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] This document will provide a comprehensive overview of its chemical properties, plausible synthetic routes, predicted reactivity, and potential applications in the field of drug development.

Physicochemical and Spectroscopic Profile

While specific experimental data for 4-Bromobenzo[d]thiazol-5-amine is not extensively available in the public domain, we can predict its key properties based on the analysis of structurally related compounds, such as 4-bromo-1,3-benzothiazol-2-amine.[3][4]

Predicted Physicochemical Properties
PropertyPredicted Value/ObservationBasis for Prediction/Reference
CAS Number 769-19-7[5]
Molecular Formula C₇H₅BrN₂S[5]
Molecular Weight 229.1 g/mol [5]
Physical Form Solid, likely a crystalline powder.[5]
Melting Point Expected to be in the range of 180-200 °C. The related 4-bromo-2-aminobenzothiazole melts at 182-184 °C.[3][3]
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and ethanol.[3][6][3][6]
pKa The amino group is expected to be weakly basic.General chemical principles
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[5][5]
Predicted Spectroscopic Data

A thorough spectroscopic characterization is essential for the unambiguous identification and quality control of 4-Bromobenzo[d]thiazol-5-amine. Based on the analysis of related brominated benzothiazoles, the following spectral characteristics are anticipated.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the benzene ring will likely appear as a set of coupled doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm). The amine protons (NH₂) would likely present as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbon atoms directly attached to the bromine and nitrogen atoms will exhibit characteristic chemical shifts due to the electronic effects of these substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the functional groups present. Key expected vibrations include:

    • N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region).

    • C-N stretching (around 1335-1250 cm⁻¹ for aromatic amines).[3]

    • Aromatic C-H stretching (above 3000 cm⁻¹).

    • C=C and C=N stretching vibrations of the benzothiazole ring system in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensity for M and M+2 ions). The fragmentation pattern will provide further structural information.

Synthesis of 4-Bromobenzo[d]thiazol-5-amine: A Plausible Synthetic Approach

A potential retrosynthetic analysis is depicted below:

G Target 4-Bromobenzo[d]thiazol-5-amine Intermediate1 Substituted 2-Aminothiophenol Target->Intermediate1 Cyclization StartingMaterial1 Substituted Aniline Intermediate1->StartingMaterial1 Thiolation/Reduction

Caption: Retrosynthetic analysis for 4-Bromobenzo[d]thiazol-5-amine.

Proposed Experimental Protocol:

This protocol is a generalized procedure and would require optimization for this specific target molecule.

Step 1: Synthesis of a Substituted 2-Nitrothiophenol

The synthesis would likely begin with a suitably substituted aniline. A key challenge is the introduction of the thiol group ortho to the amino group. A common strategy involves the use of a directing group, followed by thiolation.

Step 2: Reduction of the Nitro Group

The nitro group of the 2-nitrothiophenol intermediate would then be reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 3: Cyclization to the Benzothiazole Ring

The resulting 2-aminothiophenol derivative can then be cyclized to form the benzothiazole ring. This is often accomplished by reacting the aminothiophenol with a source of the C2 carbon of the thiazole ring. For the synthesis of an unsubstituted C2 benzothiazole, reagents like formic acid or its derivatives can be used. Subsequent bromination at the 4-position would be necessary.

An alternative and more direct approach could involve the bromination of a pre-formed benzothiazol-5-amine. However, controlling the regioselectivity of the bromination could be challenging.

Reactivity and Potential for Derivatization

The chemical reactivity of 4-Bromobenzo[d]thiazol-5-amine is dictated by the interplay of the electron-donating amino group and the electron-withdrawing (by induction) and weakly activating (by resonance) bromo substituent on the aromatic ring, as well as the inherent reactivity of the benzothiazole core. The bromine atom at the 4-position is particularly well-suited for various cross-coupling reactions, while the amino group at the 5-position provides a handle for a different set of chemical transformations.[1][8]

G cluster_0 Reactivity of 4-Bromobenzo[d]thiazol-5-amine cluster_1 Reactions at the Bromo Group cluster_2 Reactions at the Amino Group Core 4-Bromobenzo[d]thiazol-5-amine Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd-catalyzed Stille Stille Coupling (Organostannanes) Core->Stille Pd-catalyzed Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Pd-catalyzed Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu-catalyzed Acylation Acylation (Acyl Chlorides, Anhydrides) Core->Acylation Nucleophilic Substitution Alkylation Alkylation (Alkyl Halides) Core->Alkylation Diazotization Diazotization (NaNO2, HCl) Core->Diazotization Sulfonylation Sulfonylation (Sulfonyl Chlorides) Core->Sulfonylation

Caption: Key reaction pathways for the derivatization of 4-Bromobenzo[d]thiazol-5-amine.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of diverse aromatic and heteroaromatic substituents at the 4-position. This is a highly versatile method for generating libraries of compounds for structure-activity relationship (SAR) studies.

  • Stille Coupling: This reaction utilizes organostannane reagents and offers a complementary approach to the Suzuki coupling for C-C bond formation.

  • Buchwald-Hartwig Amination: The bromine atom can be substituted with a variety of primary and secondary amines using a palladium catalyst and a suitable ligand, providing access to a range of N-arylated derivatives.

  • Sonogashira Coupling: The introduction of alkyne moieties can be achieved through coupling with terminal alkynes, catalyzed by palladium and copper complexes.

Reactions of the Amino Group

The amino group at the 5-position is a versatile functional handle for a variety of transformations:

  • Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides. This is a common strategy to modify the properties of the molecule and to introduce further points of diversity.

  • Alkylation: The amino group can be alkylated using alkyl halides, although control of the degree of alkylation (mono- vs. di-alkylation) may require careful optimization of reaction conditions.

  • Diazotization: The primary amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of 4-Bromobenzo[d]thiazol-5-amine are anticipated to be valuable intermediates in the synthesis of biologically active molecules.

  • Anticancer Agents: Many benzothiazole derivatives exhibit potent anticancer activity. The ability to diversify the 4-Bromobenzo[d]thiazol-5-amine scaffold through the reactions described above makes it an attractive starting point for the design of novel kinase inhibitors, topoisomerase inhibitors, or compounds that interfere with other cancer-related signaling pathways.[1][9]

  • Antimicrobial and Antifungal Agents: The benzothiazole nucleus is also a key component of many antimicrobial and antifungal compounds. Derivatization of 4-Bromobenzo[d]thiazol-5-amine could lead to the discovery of new agents with improved potency and a broader spectrum of activity against resistant pathogens.

  • Neurological and Inflammatory Disorders: The versatility of the benzothiazole scaffold has also led to its exploration in the context of neurological and inflammatory diseases. The potential to generate diverse chemical libraries from 4-Bromobenzo[d]thiazol-5-amine makes it a valuable tool in screening for activity against a wide range of biological targets.

Safety and Handling

Based on the safety information for related compounds, 4-Bromobenzo[d]thiazol-5-amine should be handled with care in a laboratory setting.[5]

  • Hazard Statements: May cause an allergic skin reaction (H317) and cause serious eye irritation (H319).[5]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[5]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Bromobenzo[d]thiazol-5-amine represents a strategically important building block for the synthesis of a wide array of functional molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific isomer is currently limited, its chemical properties and reactivity can be reliably predicted based on the extensive knowledge of related benzothiazole chemistry. The presence of two distinct and versatile functional groups—a bromine atom amenable to cross-coupling reactions and an amino group for further derivatization—provides a rich platform for the generation of diverse chemical libraries. As the demand for novel therapeutic agents continues to grow, the exploration of underexplored chemical space offered by compounds such as 4-Bromobenzo[d]thiazol-5-amine will undoubtedly play a crucial role in the future of medicinal chemistry.

References

  • ChemBK. (2024, April 9). 4-Bromo-2-benzothiazolamine. Retrieved from [Link]

  • MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([3][4][10]thiadiazole). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Semantic Scholar. (2023, May 16). Benzo[1,2-d:4,5-d′]bis([3][4][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzo[1,2-d:4,5-d′]bis([3][4][10]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Benzo[1,2-d:4,5-d′]bis([3][4][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

  • PubMed Central. (2024, December 17). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • Google Patents. (n.d.). CN101240166B - Bromobenzothiazole-based luminescence reagent and preparation method thereof.

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A Comprehensive Technical Guide to 4-Bromobenzo[d]thiazol-5-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of a specific, yet promising derivative: 4-Bromobenzo[d]thiazol-5-amine. While direct experimental data for this particular isomer is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from closely related analogues, offers a comprehensive overview of its chemical identity, a plausible synthetic pathway, predicted spectroscopic characteristics, and a discussion of its potential as a valuable building block in drug discovery and development. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of novel substituted aminobenzothiazoles.

Introduction: The Significance of the Benzothiazole Moiety

The benzothiazole ring system, a bicyclic heterocycle comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities. Derivatives of benzothiazole have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective properties, among others. The introduction of various substituents onto the benzothiazole core allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile template for the design of novel therapeutic agents.

This guide focuses on the specific isomer, 4-Bromobenzo[d]thiazol-5-amine, which incorporates a bromine atom and an amino group on the benzene ring. The presence of these functional groups offers intriguing possibilities for further chemical modification and exploration of its structure-activity relationships (SAR). The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the amino group provides a site for amide bond formation, sulfonylation, or other derivatizations.

Chemical Identity and Structure

The fundamental characteristics of the target compound are summarized below:

PropertyValue
Systematic (IUPAC) Name 4-bromo-1,3-benzothiazol-5-amine
Synonyms 5-Amino-4-bromobenzothiazole, 4-Bromo-benzothiazol-5-ylamine
CAS Number 769-19-7[1][2]
Molecular Formula C₇H₅BrN₂S[1][2]
Molecular Weight 229.10 g/mol
Chemical Structure

Structure Diagram:

Caption: Chemical structure of 4-Bromobenzo[d]thiazol-5-amine.

Proposed Synthesis Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-Bromobenzo[d]thiazol-5-amine points to a key disconnection at the thiazole ring, leading back to a suitably substituted aniline precursor.

retrosynthesis target 4-Bromobenzo[d]thiazol-5-amine intermediate 3-Bromo-4-aminophenyl)thiourea (or related intermediate) target->intermediate C-S and C-N bond formation precursor 3-Bromo-benzene-1,4-diamine intermediate->precursor Thiocyanation

Caption: Retrosynthetic analysis of 4-Bromobenzo[d]thiazol-5-amine.

Proposed Synthetic Protocol

The proposed synthesis involves a two-step process starting from 2-bromo-5-nitroaniline.

Step 1: Reduction of the Nitro Group

The nitro group of 2-bromo-5-nitroaniline is reduced to an amino group to yield 3-bromo-benzene-1,4-diamine.

  • Reactants: 2-bromo-5-nitroaniline, Iron powder (or other suitable reducing agents like SnCl₂/HCl).

  • Solvent: Ethanol/Water mixture, or acetic acid.

  • Conditions: The reaction is typically carried out at elevated temperatures (reflux).

  • Work-up: After the reaction is complete, the mixture is filtered to remove the iron salts, and the product is extracted with an organic solvent.

Step 2: Thiocyanation and Cyclization

The resulting 3-bromo-benzene-1,4-diamine is then reacted with a thiocyanate salt and bromine to form the benzothiazole ring.

  • Reactants: 3-bromo-benzene-1,4-diamine, Potassium thiocyanate (or Ammonium thiocyanate), Bromine.

  • Solvent: Glacial acetic acid.

  • Conditions: The reaction is typically performed at low temperatures (0-5 °C) during the addition of bromine, followed by stirring at room temperature.

  • Mechanism: The reaction proceeds via the formation of a thiocyanogen ((SCN)₂) intermediate, which then attacks the aniline. The resulting thiourea derivative undergoes intramolecular cyclization to form the benzothiazole ring.

  • Work-up: The product often precipitates from the reaction mixture and can be collected by filtration, followed by recrystallization for purification.

synthesis_workflow start 2-Bromo-5-nitroaniline reduction Reduction (e.g., Fe/HCl, EtOH/H₂O, reflux) start->reduction intermediate 3-Bromo-benzene-1,4-diamine reduction->intermediate cyclization Thiocyanation & Cyclization (KSCN, Br₂, Acetic Acid) intermediate->cyclization product 4-Bromobenzo[d]thiazol-5-amine cyclization->product

Caption: Proposed workflow for the synthesis of 4-Bromobenzo[d]thiazol-5-amine.

Predicted Spectroscopic Characterization

In the absence of experimentally acquired spectra for 4-Bromobenzo[d]thiazol-5-amine, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5d1HAromatic proton (H-7)
~ 6.8 - 7.1d1HAromatic proton (H-6)
~ 5.0 - 6.0br s2H-NH₂ protons

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The coupling constants between H-6 and H-7 would be in the typical range for ortho-coupled aromatic protons (around 8-9 Hz).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 165 - 170C2 (thiazole carbon)
~ 145 - 150C7a (bridgehead carbon)
~ 140 - 145C5 (carbon bearing the amino group)
~ 130 - 135C3a (bridgehead carbon)
~ 125 - 130C7
~ 115 - 120C6
~ 105 - 110C4 (carbon bearing the bromo group)

Note: These are estimated chemical shifts. The presence of the bromine and amino groups will have a significant influence on the chemical shifts of the aromatic carbons.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Expected [M]⁺: m/z 228

  • Expected [M+2]⁺: m/z 230

  • Key Fragmentation: Loss of HCN, Br, and cleavage of the thiazole ring are plausible fragmentation pathways.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 4-Bromobenzo[d]thiazol-5-amine is dictated by the interplay of the benzothiazole core, the amino group, and the bromine atom.

Chemical Reactivity
  • Amino Group: The primary amino group at the 5-position is a key site for derivatization. It can readily undergo acylation, sulfonylation, and alkylation reactions, allowing for the introduction of a wide variety of functional groups to explore SAR.

  • Bromine Atom: The bromine atom at the 4-position is a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the synthesis of more complex derivatives.

  • Benzothiazole Ring: The benzothiazole ring itself can participate in various reactions, although it is generally quite stable.

reactivity cluster_reactions Potential Reactions compound 4-Bromobenzo[d]thiazol-5-amine acylation Acylation/Sulfonylation (at -NH₂) compound->acylation cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig at -Br) compound->cross_coupling alkylation Alkylation (at -NH₂) compound->alkylation derivatization Further Derivatization acylation->derivatization cross_coupling->derivatization alkylation->derivatization

Caption: Potential reaction pathways for the derivatization of 4-Bromobenzo[d]thiazol-5-amine.

Potential Applications in Drug Discovery

Given the broad biological activities of the benzothiazole scaffold, 4-Bromobenzo[d]thiazol-5-amine represents a valuable starting point for the development of novel therapeutic agents.

  • Anticancer Agents: Many substituted benzothiazoles have demonstrated potent anticancer activity. The ability to derivatize both the amino and bromo positions of the target compound allows for the systematic exploration of its potential as an anticancer agent.

  • Antimicrobial Agents: The benzothiazole nucleus is a common feature in antimicrobial compounds. Derivatives of 4-Bromobenzo[d]thiazol-5-amine could be synthesized and screened for activity against a range of bacterial and fungal pathogens.

  • Kinase Inhibitors: The aminobenzothiazole scaffold can act as a hinge-binding motif in many protein kinases, which are important targets in cancer and inflammatory diseases.

  • Neuroprotective Agents: Some benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases.

Conclusion

4-Bromobenzo[d]thiazol-5-amine is a structurally intriguing molecule with significant potential as a building block in medicinal chemistry. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route is robust and based on well-understood organic reactions. The predicted spectroscopic data provides a useful reference for the characterization of this molecule. The versatile reactivity of the amino and bromo functional groups opens up a multitude of possibilities for the synthesis of diverse libraries of compounds for screening against various biological targets. It is our hope that this technical guide will stimulate further research into the synthesis and therapeutic applications of this promising benzothiazole derivative.

References

Sources

An In-Depth Technical Guide to 4-Bromobenzo[d]thiazol-5-amine (CAS No. 769-19-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromobenzo[d]thiazol-5-amine, a heterocyclic amine of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer a detailed exploration of its synthesis, chemical properties, and potential applications, grounded in established scientific principles. Every piece of information is presented with the clarity and precision required for researchers and developers in the pharmaceutical and chemical industries.

Core Identification and Physicochemical Properties

4-Bromobenzo[d]thiazol-5-amine is a substituted benzothiazole, a class of compounds recognized for its versatile biological activities. The precise arrangement of the bromo and amino substituents on the benzothiazole core dictates its unique chemical reactivity and potential as a scaffold in drug discovery.

Table 1: Core Identification of 4-Bromobenzo[d]thiazol-5-amine

IdentifierValueSource
CAS Number 769-19-7[1]
Molecular Formula C₇H₅BrN₂S[1]
Synonyms 4-bromo-1,3-benzothiazol-5-amine, 5-Amino-4-bromobenzothiazole[1]
Molecular Weight 229.10 g/mol
InChI Key FBUUMRBJJQXVRE-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of 4-Bromobenzo[d]thiazol-5-amine

PropertyValueSource
Physical Form Solid[1]
Purity Typically ≥98%[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthesis and Chemical Reactivity

While specific, detailed peer-reviewed synthesis procedures for 4-Bromobenzo[d]thiazol-5-amine are not abundantly available in the public domain, its structure suggests plausible synthetic routes based on established benzothiazole chemistry. The synthesis would likely involve the formation of a substituted aniline precursor followed by cyclization to form the thiazole ring.

A general and widely applicable method for the synthesis of benzothiazole derivatives is the condensation of a 2-aminothiophenol with a suitable electrophile. In the case of 4-Bromobenzo[d]thiazol-5-amine, a potential synthetic pathway could involve the preparation of 2-amino-3-bromobenzene-1-thiol, followed by a cyclization reaction.

Another established route for benzothiazole synthesis involves the reaction of a substituted aniline with a thiocyanating agent, followed by cyclization.

The chemical reactivity of 4-Bromobenzo[d]thiazol-5-amine is dictated by the interplay of the electron-donating amino group and the electron-withdrawing bromo substituent on the aromatic ring, as well as the inherent reactivity of the benzothiazole core. The bromine atom at the 4-position is a key functional handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The amino group at the 5-position can be readily acylated, alkylated, or diazotized, opening avenues for the synthesis of a diverse library of derivatives.

G cluster_synthesis Plausible Synthetic Logic cluster_reactivity Key Reactivity Sites Substituted_Aniline Substituted Aniline Precursor Cyclization Thiazole Ring Formation Substituted_Aniline->Cyclization e.g., Reaction with thiocyanating agent Target_Compound 4-Bromobenzo[d]thiazol-5-amine Cyclization->Target_Compound Target_Compound_Reactivity 4-Bromobenzo[d]thiazol-5-amine Cross_Coupling Palladium-Catalyzed Cross-Coupling Target_Compound_Reactivity->Cross_Coupling At Bromo Position (C4) Amine_Derivatization Amino Group Derivatization Target_Compound_Reactivity->Amine_Derivatization At Amino Position (C5) Derivatives Diverse Library of Derivatives Cross_Coupling->Derivatives Amine_Derivatization->Derivatives

Caption: Synthetic logic and key reactivity of 4-Bromobenzo[d]thiazol-5-amine.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for 4-Bromobenzo[d]thiazol-5-amine

TechniquePredicted Observations
¹H NMR Aromatic protons on the benzene ring would appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm). The chemical shifts and coupling patterns would be influenced by the positions of the bromo and amino groups. The protons of the amino group would likely appear as a broad singlet.
¹³C NMR The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the bromine and nitrogen atoms would be significantly affected.
IR Spectroscopy Characteristic absorption bands would be expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-Br stretching (in the fingerprint region).
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Applications in Drug Discovery and Materials Science

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. Derivatives of benzothiazole have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

While specific biological activity data for 4-Bromobenzo[d]thiazol-5-amine is limited, its structure suggests it is a valuable building block for the synthesis of novel compounds with therapeutic potential. The ability to functionalize both the bromo and amino groups allows for the creation of diverse chemical libraries for high-throughput screening.

In the realm of materials science, benzothiazole derivatives are explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique photophysical properties. The introduction of a bromine atom provides a site for further elaboration to tune these properties.

G cluster_drug_discovery Drug Discovery cluster_materials_science Materials Science Core_Scaffold 4-Bromobenzo[d]thiazol-5-amine (Versatile Building Block) Library_Synthesis Combinatorial Library Synthesis Core_Scaffold->Library_Synthesis Functionalization Derivatization via Cross-Coupling Core_Scaffold->Functionalization HTS High-Throughput Screening Library_Synthesis->HTS Lead_Compounds Identification of Lead Compounds HTS->Lead_Compounds Therapeutic_Areas Potential Therapeutic Areas: - Oncology - Infectious Diseases - Inflammation Lead_Compounds->Therapeutic_Areas Property_Tuning Tuning of Photophysical and Electronic Properties Functionalization->Property_Tuning Applications Potential Applications: - Organic Electronics (OLEDs, OPVs) - Chemical Sensors Property_Tuning->Applications

Caption: Potential application pathways for 4-Bromobenzo[d]thiazol-5-amine.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 4-Bromobenzo[d]thiazol-5-amine. The following information is based on available safety data.

Table 4: Hazard and Precautionary Information

CategoryInformationSource
Signal Word Warning[1]
Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Pictograms GHS07 (Exclamation Mark)[1]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion and Future Outlook

4-Bromobenzo[d]thiazol-5-amine represents a promising, yet underexplored, chemical entity. Its structural features, particularly the strategically placed bromo and amino functionalities, make it an attractive starting material for the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science. While the current body of literature specifically detailing its synthesis and properties is sparse, the foundational knowledge of benzothiazole chemistry provides a solid framework for its future investigation. Further research into efficient and scalable synthetic routes, along with a thorough characterization of its physicochemical and biological properties, is warranted to unlock the full potential of this versatile molecule.

References

  • 4-Bromobenzo[d]thiazol-5-amine|CAS 769-19-7|Angene International Limited|製品詳細. Angene Chemical. [Link]

  • 4-Bromobenzo[d]thiazol-5-amine CAS NO.769-19-7. Bide Pharmatech Ltd. [Link]

  • 4-bromo-1,3-benzothiazol-5-amine 769-19-7. MOLBASE. [Link]

  • SY109616 4-Bromobenzo[d]thiazol-5-amine. AccelaChem. [Link]

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discovery and history of brominated benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Brominated Benzothiazoles

Authored by Gemini, Senior Application Scientist

Foreword: The Benzothiazole Scaffold and the Strategic Role of Bromination

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] First described by the eminent chemist August Wilhelm von Hofmann in 1879, this heterocyclic entity is not merely a synthetic curiosity but is found in numerous natural products and is central to a wide array of pharmacologically active molecules.[3][4][5] Its unique electronic configuration and planar structure contribute to its ability to interact with various biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][6][7][8][9][10]

The strategic introduction of a bromine atom onto the benzothiazole framework is a pivotal transformation in the synthetic chemist's toolkit. Bromination does more than simply modify the steric and electronic properties of the parent molecule; it installs a versatile chemical "handle." This halogen atom serves as a reactive site for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures and the generation of diverse chemical libraries for drug discovery and materials development.[1][11] This guide provides an in-depth exploration of the historical discovery, synthetic evolution, and modern applications of brominated benzothiazoles, tailored for researchers, scientists, and drug development professionals.

Part 1: A Historical Perspective on Discovery and Synthesis

The journey of brominated benzothiazoles begins with the foundational chemistry of the parent ring system.

The Genesis of Benzothiazole Chemistry

While the parent benzothiazole was not isolated from a natural source until 1967 (from American cranberries), the synthesis of its derivatives dates back to the 19th century.[3] In 1879, A. W. Hofmann reported the first synthesis of 2-substituted benzothiazoles.[3] The most fundamental and enduring route to the benzothiazole core, often referred to as the Jacobson synthesis, involves the ring closure of 2-aminothiophenols with various electrophiles like carboxylic acids, aldehydes, or acyl chlorides.[7][12] This condensation reaction remains a cornerstone of benzothiazole synthesis today.[3][4][13][14][15]

The Advent of Bromination

Early halogenation methods were often harsh and lacked selectivity. A 1971 patent by Kurt H. Pilgram for Shell Oil Company marked a significant advancement, describing a method for the direct bromination of 2,1,3-benzothiadiazoles (a related heterocyclic system) and benzofurazans.[16] This work highlighted a critical challenge: older methods involving halogenation in a molten state often led to addition products, requiring a subsequent dehydrohalogenation step to restore the aromatic ring.[16] Pilgram's discovery was the use of aqueous hydrobromic acid or nitric acid as a reaction medium, which allowed for direct electrophilic substitution of hydrogen with bromine, proceeding nearly quantitatively in a single step.[16] This innovation provided a more efficient pathway to mono- and di-bromo derivatives, which were valuable as intermediates for novel herbicides.[16]

The positions of bromination are dictated by the electronic nature of the heterocyclic ring. Electrophilic substitution on the benzothiazole ring typically occurs at the 4, 5, 6, or 7 positions of the benzene ring, with the 2-position of the thiazole ring also being reactive depending on the reaction conditions and the substituents already present.[9][16]

Part 2: Synthetic Methodologies and Protocols

The synthesis of brominated benzothiazoles has evolved to include a range of reagents and conditions, each with specific advantages concerning yield, regioselectivity, and safety.

Classical Electrophilic Bromination with Elemental Bromine

This method remains a fundamental approach, particularly for large-scale synthesis. The key to its success lies in controlling the reaction conditions to prevent over-bromination and side reactions.

Protocol: Bromination of 2-Aminobenzothiazole in Acetic Acid

This protocol is a classical method for achieving bromination, often targeting the benzene portion of the scaffold.[17]

Causality and Insights:

  • Solvent Choice: Glacial acetic acid serves as a polar protic solvent that can dissolve the substrate and facilitate the polarization of the Br-Br bond, enhancing its electrophilicity.

  • Temperature Control: Cooling the reaction to 0°C or below is critical. The reaction is exothermic, and low temperatures help to control the reaction rate, minimizing the formation of unwanted poly-brominated byproducts and improving regioselectivity.[17]

  • Light Exclusion: The initial addition of bromine is often done in the dark to prevent radical chain reactions, which can lead to a different product profile.

  • Basic Work-up: Quenching with a strong base like sodium hydroxide neutralizes the acidic solvent and any remaining hydrobromic acid formed during the reaction, precipitating the neutral product.[17]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substituted 2-aminobenzothiazole (1 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-salt bath to cool the solution to between -3°C and 0°C. Careful temperature monitoring is essential to prevent the acetic acid from solidifying.[17]

  • Bromine Addition: In a separate container, dissolve elemental bromine (1.1 equivalents) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled benzothiazole solution while stirring and shielding the reaction from light. Maintain the internal temperature below 0°C throughout the addition.[17]

  • Reaction: Once the addition is complete, remove the light shield and the cooling bath, allowing the mixture to slowly warm to room temperature. Continue stirring overnight.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over a stirred slurry of crushed ice and sodium hydroxide pellets until the pH of the solution reaches 11.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid product.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.

Modern Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine. It is easier to handle and often provides better control over the reaction, reducing the risk of over-bromination.

Protocol: Synthesis of 2,6-Dibromobenzothiazole using NBS

This protocol is adapted from a patented one-step synthesis, which is advantageous for its simplicity and high yield, making it suitable for industrial-scale production.[18][19]

Causality and Insights:

  • Brominating Agent: NBS provides a constant, low concentration of bromine in the reaction mixture, which favors electrophilic substitution and minimizes side reactions.

  • Catalyst: Titanium dioxide (TiO₂) acts as a Lewis acid catalyst, activating the NBS and enhancing the electrophilicity of the bromine.[18]

  • Solvent: Chloroform is a relatively non-polar solvent that is suitable for this reaction. The reflux temperature (around 61°C) provides sufficient energy to overcome the activation barrier without causing degradation.

  • Stoichiometry: Using a slight excess of NBS (2.2 equivalents for dibromination) ensures the reaction goes to completion.[19]

Step-by-Step Methodology:

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve benzothiazole (0.1 mol) in 200 mL of chloroform.[19]

  • Heating: Heat the solution to reflux with stirring (approximately 45-55°C).[18][19]

  • Reagent Addition: Once at reflux, add N-bromosuccinimide (0.22 mol) and titanium dioxide (0.008 mol) to the flask in one portion.[19]

  • Reaction: Maintain the reaction at reflux for 9-15 hours.[18][19]

  • Monitoring: Monitor the reaction progress by TLC.

  • Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the titanium dioxide catalyst.

  • Work-up: Transfer the filtrate to a separatory funnel and wash it three times with a saturated sodium bicarbonate solution to remove any acidic byproducts.[19]

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the chloroform solvent under reduced pressure to obtain a light yellow solid.[19]

  • Purification & Characterization: Recrystallize the crude solid from isopropanol to yield pure white crystals of 2,6-dibromobenzothiazole.[19] Confirm the structure and purity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[19]

Summary of Bromination Methods
MethodBrominating AgentCatalyst/SolventKey AdvantagesKey ConsiderationsReference
Direct BrominationElemental Bromine (Br₂)Aq. HBr / HNO₃High yield, one-step processCorrosive, requires careful handling[16]
Acetic Acid MethodElemental Bromine (Br₂)Glacial Acetic AcidWell-established, good for 2-amino derivativesTemperature control is critical, potential for side reactions[17]
NBS MethodN-BromosuccinimideTiO₂ / ChloroformMilder conditions, higher selectivity, easier handlingRequires catalyst, longer reaction time[18][19]
Visualization of Synthetic Pathways
General Benzothiazole Synthesis ```dot

G cluster_reactants Reactants cluster_process Process 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Aldehyde Aldehyde Aldehyde->Condensation Cyclization Cyclization Condensation->Cyclization Schiff's Base Intermediate Product 2-Substituted Benzothiazole Cyclization->Product

Caption: Step-by-step workflow for NBS bromination.

Part 3: Applications in Drug Development and Materials Science

The presence of a bromine atom makes brominated benzothiazoles highly valuable intermediates. Their applications are diverse, spanning from life-saving pharmaceuticals to advanced electronic materials.

A Versatile Scaffold in Medicinal Chemistry

Brominated benzothiazoles are cornerstone building blocks for developing novel therapeutic agents. The bromine atom's utility as a leaving group in transition-metal-catalyzed cross-coupling reactions allows for the systematic modification of the benzothiazole core to explore structure-activity relationships (SAR). [1]

Key Therapeutic Areas:
  • Anticancer Agents: Numerous benzothiazole derivatives have shown potent anticancer activity. [2][6]The ability to functionalize the bromo-position allows for the attachment of various pharmacophores to target specific enzymes or receptors involved in cancer progression. For example, certain derivatives have been developed as microsomal triglyceride transfer protein (MTP) inhibitors. [20]* Antimicrobial Agents: The benzothiazole nucleus is present in many compounds with antibacterial and antifungal properties. [8][21][22]SAR studies have shown that the position and nature of substituents are critical. For instance, substitution with a bromo group at the 7-position of the benzothiazole ring has been shown to enhance antibacterial action. [22]* Neuroprotective Agents: The FDA-approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), is a benzothiazole derivative. This highlights the scaffold's potential in developing treatments for neurological disorders. [2][3]* Enzyme Inhibitors: Brominated benzothiazoles serve as precursors for a wide range of enzyme inhibitors, targeting kinases, proteases, and other enzymes implicated in disease. [1][6]

Visualization: Role in Drug Discovery

G Bromo-Benzothiazole 4-Bromobenzothiazole (Building Block) Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Bromo-Benzothiazole->Coupling Library Diverse Chemical Library Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Use of bromo-benzothiazoles in discovery chemistry.

Advanced Functional Materials

The unique electronic and photophysical properties of the benzothiazole ring system make it an attractive component for advanced materials. [23]

  • Organic Electronics: As intermediates, compounds like 2-(Bromomethyl)benzo[d]thiazole allow for the attachment of functional groups or polymer chains to create materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). [23]The reactive bromomethyl group is a key site for building larger, conjugated systems essential for these applications. [23]* Corrosion Inhibitors: Benzothiazole derivatives are well-known for their ability to inhibit corrosion, particularly for copper and its alloys. [3]* Dyes and Fluorophores: The conjugated π-system of benzothiazoles makes them useful as dyes and fluorescent probes. Bromination allows for the tuning of their absorption and emission spectra. [3][11]

Conclusion and Future Outlook

From Hofmann's initial synthesis in the 19th century to the sophisticated, patent-protected bromination protocols of the 20th and 21st centuries, the chemistry of benzothiazoles has undergone remarkable development. Brominated benzothiazoles have transitioned from being simple chemical intermediates to indispensable tools in the hands of medicinal chemists and materials scientists. Their history is a testament to the power of synthetic innovation in driving scientific discovery.

Looking ahead, the focus will likely be on developing even more selective, efficient, and environmentally benign ("green") synthesis methods. [14][24]The continued exploration of their biological activities will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. [12][25]The versatility of the bromo-benzothiazole scaffold ensures that it will remain a central and highly valuable component in the ongoing quest for novel molecules that can solve critical challenges in medicine and technology.

References

  • Pilgram, K. H. (1971). Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. U.S. Patent No. 3,577,427. Washington, DC: U.S.
  • Wikipedia. (n.d.). Benzothiazole. Wikipedia. [Link]

  • CN105198834B. (2015). The synthesis technique of 2,6 dibromo benzothiazoles.
  • CN105198834A. (2015). Synthesizing process of 2, 6-dibromo benzothiazole.
  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Maleev, V. I., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Nishad, R. K., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3s), s704-s719. [Link]

  • Guo, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Johnson, A. L. (1982). Preparation of 2-aminobenzothiazoles. U.S. Patent No. 4,363,913. Washington, DC: U.S.
  • Wisdom Library. (2024). Synthesis of benzothiazole: Significance and symbolism. Wisdom Library. [Link]

  • Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • ResearchGate. (2019). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]

  • Horst, H., et al. (1989). Process for the preparation of benzothiazoles. U.S. Patent No. 4,808,723. Washington, DC: U.S.
  • Khurana, A., et al. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(5), 1416-1420. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Kumar, M., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Frontiers in Chemistry, 11. [Link]

  • Wisdom Library. (2025). Benzothiazole derivatives: Significance and symbolism. Wisdom Library. [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Sumit, et al. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini reviews in medicinal chemistry, 21(3), 314-335. [Link]

  • ResearchGate. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. ResearchGate. [Link]

  • ResearchGate. (2012). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. ResearchGate. [Link]

  • MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

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Spectroscopic Characterization of 4-Bromobenzo[d]thiazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of 4-Bromobenzo[d]thiazol-5-amine. As a pivotal heterocyclic scaffold in medicinal chemistry and materials science, precise structural confirmation is paramount. This document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive analytical workflow for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific isomer are not widely published, this guide establishes a robust predictive framework based on foundational spectroscopic principles and data from closely related structural analogs.

Molecular Structure and Analytical Imperative

4-Bromobenzo[d]thiazol-5-amine (C₇H₅BrN₂S) is an aromatic heterocyclic compound. The benzothiazole core is substituted with a bromine atom at position 4 and an amine group at position 5. This specific substitution pattern dictates a unique electronic environment, which is reflected in its spectroscopic signatures. Accurate interpretation of these signatures is critical for confirming synthesis, assessing purity, and understanding the molecule's reactivity and potential for further functionalization.

The following diagram illustrates the structure with conventional numbering for spectroscopic assignment.

Caption: Molecular structure of 4-Bromobenzo[d]thiazol-5-amine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

  • Sample Preparation: Dissolve approximately 10-20 mg of purified 4-Bromobenzo[d]thiazol-5-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals (amine protons) which are readily identifiable.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm) for chemical shifts.[2]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.[2]

    • ¹³C NMR: A higher sample concentration (30-50 mg) and longer acquisition time are often necessary due to the low natural abundance of the ¹³C isotope.[2]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 4-Bromobenzo[d]thiazol-5-amine. These predictions are based on the analysis of structurally similar compounds, such as 4-bromo-1,3-benzothiazol-2-amine and other substituted aminobenzothiazoles.[3]

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.1 - 9.3Singlet (s)1HH2The proton at the C2 position is typically the most deshielded aromatic proton in the thiazole ring.
~7.0 - 7.2Doublet (d)1HH6Coupled to H7, its chemical shift is influenced by the electron-donating amine group at C5.
~6.8 - 7.0Doublet (d)1HH7Coupled to H6, this proton is generally found in the aromatic region.
~5.5 - 6.0Broad Singlet (s)2H-NH₂The amine protons are exchangeable and appear as a broad signal. The chemical shift can vary with concentration and temperature.[3]

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~165 - 168C2The carbon in the N=C-S moiety of the thiazole ring is characteristically downfield.
~150 - 153C7aQuaternary carbon at the fusion of the two rings, adjacent to the nitrogen.
~145 - 148C5Carbon bearing the electron-donating amine group, expected to be significantly shielded compared to unsubstituted C5.
~130 - 133C3aQuaternary carbon at the ring fusion, adjacent to the sulfur.
~125 - 128C7Aromatic CH carbon.
~120 - 123C6Aromatic CH carbon, influenced by the adjacent amine group.
~110 - 115C4Carbon attached to the electronegative bromine atom, leading to a downfield shift compared to an unsubstituted carbon.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[1]

Experimental Protocol: FT-IR
  • Sample Preparation: For a solid sample like 4-Bromobenzo[d]thiazol-5-amine, Attenuated Total Reflectance (ATR) is a common and convenient technique. A small amount of the solid is placed directly onto the ATR crystal.[1] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[1][2]

  • Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.[1][2]

  • Sample Spectrum: The sample spectrum is then recorded, typically over a range of 4000–400 cm⁻¹.[1]

Predicted IR Absorption Bands

The IR spectrum provides a molecular fingerprint. The key functional groups in 4-Bromobenzo[d]thiazol-5-amine will produce characteristic absorption bands.

Table 3: Predicted Characteristic IR Peaks

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic AminePrimary amines typically show two distinct bands in this region corresponding to the asymmetric and symmetric stretching of the N-H bonds.[4]
3100 - 3000C-H Aromatic StretchAromatic C-HCharacteristic stretching vibrations for C-H bonds on the benzene ring.[5]
1620 - 1580N-H Bending (Scissoring)Primary AmineThis bending vibration is a hallmark of primary amines.[4]
1550 - 1450C=C Aromatic StretchAromatic RingThese absorptions, often appearing as a pair of bands, are due to skeletal vibrations of the aromatic ring.[5]
1335 - 1250C-N StretchAromatic AmineThe stretching vibration for the C-N bond in aromatic amines is typically strong and found in this region.[4]
~1050C-Br StretchAryl BromideThe C-Br stretching frequency falls in the fingerprint region and can sometimes be difficult to assign definitively but is expected in this range.
900 - 675C-H Out-of-plane BendingSubstituted BenzeneThe pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. The fragmentation pattern also provides valuable structural information.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule and typically produces a prominent protonated molecular ion [M+H]⁺.[1][2] Electron Impact (EI) is a harder ionization technique that leads to more extensive fragmentation, providing detailed structural information.[2]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).[1]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.[2]

Predicted Mass Spectrum and Fragmentation

For 4-Bromobenzo[d]thiazol-5-amine (Molecular Weight: ~229.1 g/mol ), the mass spectrum will have several key features.

Table 4: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Ion DescriptionRationale
228 / 230Molecular Ion [M]⁺ and [M+2]⁺The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
229 / 231Protonated Molecular Ion [M+H]⁺ and [M+H+2]⁺ (ESI)In ESI mode, the protonated molecule is often the base peak, also showing the characteristic bromine isotope pattern.
149[M - Br]⁺Loss of the bromine radical is a common fragmentation pathway for brominated aromatic compounds.
122[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the thiazole ring is a plausible fragmentation step.

The logical workflow for the structural characterization of 4-Bromobenzo[d]thiazol-5-amine is depicted below.

G cluster_0 cluster_1 Analytical Techniques synthesis Synthesis & Purification analysis Spectroscopic Analysis synthesis->analysis interpretation Data Interpretation & Structure Elucidation analysis->interpretation NMR NMR Spectroscopy (¹H, ¹³C) analysis->NMR IR IR Spectroscopy analysis->IR MS Mass Spectrometry analysis->MS NMR->interpretation IR->interpretation MS->interpretation

Caption: A logical workflow for the structural elucidation of an organic compound.[2]

Conclusion

The structural characterization of 4-Bromobenzo[d]thiazol-5-amine is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. This guide provides a robust framework for acquiring and interpreting the spectroscopic data for this molecule. By leveraging predictive data based on sound chemical principles and analogous structures, researchers can confidently confirm the identity and purity of their synthesized compounds, paving the way for further investigation into their chemical and biological properties. The protocols and interpretive guidance herein are designed to serve as a practical resource for scientists engaged in the synthesis and application of novel benzothiazole derivatives.

References

  • A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole. Benchchem.
  • spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. Benchchem.
  • Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. (2017-08-12).
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH.
  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][6]thiadiazole). MDPI. Available at:

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega - ACS Publications.
  • 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888. PubChem.
  • Characterization of 4,7-Dibromobenzo[d]thiazol-2-amine: A Comparative Guide to its Spectroscopic Analysis. Benchchem.
  • 4-Bromobenzo[d]thiazol-5-amine | 769-19-7. Sigma-Aldrich.
  • Infrared (IR) Spectroscopy.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29).
  • IR: amines.

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An In-Depth Technical Guide to the Solubility of 4-Bromobenzo[d]thiazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromobenzo[d]thiazol-5-amine, a compound of interest in contemporary drug discovery and medicinal chemistry. Recognizing that novel compounds often lack extensive published solubility data, this document focuses on providing a robust framework for predicting, experimentally determining, and understanding the solubility of this and similar molecules. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require accurate and reliable solubility data to advance their research.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. It directly impacts absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately governing a drug's bioavailability and efficacy.[1][2] For novel heterocyclic compounds like 4-Bromobenzo[d]thiazol-5-amine, a thorough understanding of their solubility in various organic solvents is paramount for several key stages of development:

  • Chemical Synthesis and Purification: Selecting appropriate solvents is crucial for reaction success, product isolation, and purification techniques like crystallization and chromatography.[3]

  • Formulation Development: The ability to dissolve a compound in a suitable solvent system is the first step in creating a deliverable drug product, whether for oral, injectable, or topical administration.[4]

  • Biological Assays: Accurate and reproducible in vitro and in vivo testing requires that the compound remains fully dissolved in the assay medium to ensure that the observed biological activity is a true reflection of its potency.[5]

Physicochemical Profile of 4-Bromobenzo[d]thiazol-5-amine

Structure:

  • Molecular Weight: Approximately 244.1 g/mol

  • Key Functional Groups:

    • Aromatic Amine (-NH2): This group is a hydrogen bond donor and acceptor, contributing to polarity and the potential for interactions with protic solvents. It also imparts basic character to the molecule.

    • Thiazole Ring: A heterocyclic system containing sulfur and nitrogen, contributing to the overall polarity and potential for dipole-dipole interactions.

    • Bromine Atom (-Br): An electron-withdrawing group that adds to the molecular weight and can participate in halogen bonding.

    • Fused Benzene Ring: A nonpolar, hydrophobic component.

Predicted Solubility Behavior:

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3][6] The structure of 4-Bromobenzo[d]thiazol-5-amine presents a balance of polar and nonpolar characteristics. The presence of the amine and thiazole moieties suggests that it will exhibit some solubility in polar organic solvents. However, the fused aromatic ring and the bromine atom contribute to its lipophilicity, suggesting potential solubility in less polar solvents as well.

A Systematic Approach to Solvent Selection

A logical, tiered approach to solvent selection is recommended to efficiently determine the solubility profile of a new chemical entity. The following workflow provides a structured methodology.

G cluster_0 Solvent Polarity Spectrum Nonpolar Nonpolar Quantitative Analysis Quantitative Analysis Nonpolar->Quantitative Analysis Polar Aprotic Polar Aprotic Polar Aprotic->Quantitative Analysis Polar Protic Polar Protic Polar Protic->Quantitative Analysis Target Compound Target Compound Initial Screening Initial Screening Target Compound->Initial Screening Test solubility in a representative solvent from each class Initial Screening->Nonpolar e.g., Hexane, Toluene Initial Screening->Polar Aprotic e.g., DMSO, DMF, Acetone Initial Screening->Polar Protic e.g., Ethanol, Methanol, Water Solubility Profile Comprehensive solubility data across a range of solvents. Quantitative Analysis->Solubility Profile Determine g/L or mg/mL

Caption: A logical workflow for systematic solvent selection and solubility determination.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines the equilibrium shake-flask method, which is considered the gold standard for determining thermodynamic solubility due to its reliability and ability to achieve true equilibrium.[1][7]

4.1. Materials and Equipment

  • 4-Bromobenzo[d]thiazol-5-amine (solid form)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

4.2. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Bromobenzo[d]thiazol-5-amine (e.g., 5-10 mg) into a vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the chosen organic solvent (e.g., 1 mL) to the vial.

    • Securely cap the vial and vortex briefly to disperse the solid.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium.[7] A duration of 24 to 48 hours is typically recommended.[1]

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[1]

    • Carefully aspirate the supernatant, ensuring no solid particles are disturbed. For added certainty, the supernatant can be filtered through a 0.22 µm syringe filter.[7]

  • Quantification:

    • Prepare a series of standard solutions of 4-Bromobenzo[d]thiazol-5-amine of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Dilute the saturated solution (from step 3) with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

    • Using the calibration curve, determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution. This value represents the equilibrium solubility.[7]

G A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h with agitation) A->B C 3. Separate Phases (Centrifuge/Filter) B->C D 4. Dilute Supernatant C->D E 5. Quantify by HPLC D->E F Solubility Data (mg/mL) E->F

Caption: The experimental workflow for the shake-flask solubility determination method.

Predicted Solubility and Data Presentation

While experimental determination is essential, a predictive table can guide initial solvent choices.

Table 1: Predicted Solubility of 4-Bromobenzo[d]thiazol-5-amine in Common Organic Solvents

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2HighStrong dipole-dipole interactions; can accept hydrogen bonds.
Dimethylformamide (DMF)6.4HighSimilar to DMSO, effective at solvating polar molecules.
Acetone5.1ModerateCan accept hydrogen bonds but is less polar than DMSO/DMF.
Polar Protic Methanol5.1Moderate to HighCan donate and accept hydrogen bonds, interacting with the amine group.
Ethanol4.3ModerateSimilar to methanol but slightly less polar.
Less Polar Dichloromethane (DCM)3.1Low to ModerateCan solvate moderately polar compounds.
Ethyl Acetate4.4Low to ModerateDipole-dipole interactions and hydrogen bond accepting capabilities.
Nonpolar Toluene2.4LowPrimarily van der Waals interactions; unlikely to solvate the polar functional groups effectively.
Hexane0.1Very Low / InsolubleLacks the polarity to interact favorably with the solute.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromobenzo[d]thiazol-5-amine. By combining theoretical predictions with a robust experimental protocol, researchers can generate the high-quality solubility data necessary to support drug discovery and development efforts. Further studies could investigate the impact of pH on aqueous solubility, given the presence of the basic amine group, and explore the use of co-solvents and other formulation strategies to enhance solubility for biological applications.

References

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Bromo-2-benzothiazolamine. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Szolláth, R., Bárdos, V., Stifter-Mursits, M., Angi, R., & Mazák, K. (2025, October). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Retrieved from [Link]

  • University of Houston-Downtown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

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A Technical Guide to the Physical Characterization of 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Abstract
Section 1: Introduction and State of Knowledge

The benzothiazole scaffold is a privileged structure in drug discovery, forming the core of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The targeted placement of functional groups, such as bromine and amine moieties, on the benzothiazole ring system allows for fine-tuning of a molecule's physicochemical and biological properties. 4-Bromobenzo[d]thiazol-5-amine (CAS 769-19-7) represents a specific regioisomer with potential for further chemical modification.

A thorough review of scientific literature and chemical supplier databases reveals a significant scarcity of empirically determined data for this specific compound. While its existence is confirmed, its physical characteristics are largely undocumented. This guide, therefore, shifts focus from reporting sparse data to establishing the authoritative experimental procedures required to generate it. This approach ensures scientific rigor and provides a practical workflow for researchers handling this and other novel chemical entities.

Section 2: Physical Appearance: Protocol and Predictive Analysis

The physical appearance of a chemical compound is its most fundamental identifying characteristic and serves as a first-pass indicator of purity. Aromatic amines can range from colorless or white to yellow or brown solids, with coloration often arising from trace impurities or oxidation.[3]

2.1 Predictive Analysis

Based on its molecular structure—a polycyclic aromatic system with a molecular weight of 229.10 g/mol —4-Bromobenzo[d]thiazol-5-amine is predicted to be a solid at room temperature.[4] Its color is anticipated to be an off-white, pale yellow, or light tan crystalline solid. This prediction is based on the typical appearance of related aromatic amine compounds.[2]

2.2 Detailed Protocol for Visual Inspection

This protocol is adapted from established standards for the visual inspection of pharmaceutical materials.[5][6][7] The objective is to qualitatively describe the substance in a consistent and reproducible manner.

Methodology:

  • Sample Preparation: Place a small, representative sample (approx. 10-20 mg) of the compound onto a clean, dry watch glass or white weighing paper.

  • Illumination: Conduct the inspection under a diffuse, white light source providing illumination between 2,000 and 3,750 lux.[5]

  • Background Contrast: Observe the sample against both a matte white and a matte black background to accurately assess color and the presence of foreign particulates.

  • Observation & Reporting:

    • Form: Describe the physical form (e.g., crystalline powder, amorphous solid, needles, granules).

    • Color: Report the color as precisely as possible (e.g., white, off-white, pale yellow).

    • Clarity (if applicable): Note if the solid is translucent or opaque.

    • Homogeneity: Record whether the sample appears uniform or as a mixture of different particles.

    • Foreign Matter: Note the presence of any visible contaminants (e.g., dark specks, fibers).

Causality: Using standardized lighting and contrasting backgrounds is critical to eliminate environmental variables and observer bias, ensuring that the reported appearance is an intrinsic property of the substance.[5]

Section 3: Melting Point Determination: A Critical Purity Indicator

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically <1°C). The presence of impurities depresses and broadens this range, making melting point determination a fundamental tool for purity assessment and identity confirmation in the pharmaceutical industry.[8][9][10]

3.1 Comparative Data from a Structural Isomer

While no empirical melting point is published for 4-Bromobenzo[d]thiazol-5-amine, its structural isomer, 4-Bromobenzo[d]thiazol-2-amine (CAS 20358-02-5), has a reported melting point. This information is valuable for contextual comparison.

Compound NameCAS NumberReported Melting Point (°C)Physical Form
4-Bromobenzo[d]thiazol-5-amine 769-19-7To Be DeterminedSolid
4-Bromobenzo[d]thiazol-2-amine 20358-02-5182 - 184Solid

Data for the 2-amine isomer sourced from PubChem and commercial suppliers.[4][11]

3.2 Detailed Protocol for Capillary Melting Point Determination

This protocol follows the widely accepted capillary method, consistent with pharmacopeia guidelines.[12][13]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, dry under vacuum over a desiccant. Finely powder a small amount of the sample using a spatula or a mortar and pestle.

  • Capillary Loading: Tamp the open end of a glass capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the bottom, forming a compact column of 2.5-3.5 mm in height.[13]

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating Profile:

    • Rapid Ramp: Quickly heat the block to a temperature approximately 15-20°C below the expected melting point (the isomer's melting point can be used as a preliminary guide).

    • Slow Ramp: Decrease the heating rate to 1-2°C per minute.[12] This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

  • Data Recording:

    • Onset Point (T1): Record the temperature at which the first drop of liquid becomes visible.

    • Clear Point (T2): Record the temperature at which the entire sample has transitioned to a clear liquid.

    • Report: The melting point is reported as the range T1 – T2.

  • Replicate Analysis: Perform the measurement in triplicate and average the results to ensure precision.[9]

Section 4: Integrated Characterization and Data Interpretation Workflow

The determination of physical properties is a component of a larger, logical workflow for the complete characterization of a novel compound. This process ensures that the identity, purity, and properties of the material are well-documented and understood before its use in further research or development.

4.1 Experimental Workflow for Physical Characterization

The following diagram outlines a self-validating workflow for the initial characterization of a newly acquired or synthesized batch of 4-Bromobenzo[d]thiazol-5-amine.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purity & Identity cluster_2 Phase 3: Data Analysis & Reporting A Sample Receipt/ Synthesis Completion B Visual Inspection Protocol (Sec 2.2) A->B C Record Physical Appearance B->C D Purity Screen (e.g., TLC, LC-MS) C->D E Melting Point Determination (Sec 3.2) D->E F Structural Confirmation (NMR, HRMS) D->F G Interpret Melting Point Data (Fig 2) E->G H Consolidate All Characterization Data F->H G->H I Final Report & Batch Release H->I

Figure 1: A comprehensive workflow for the physical and chemical characterization of a novel compound.

4.2 Interpreting Melting Point Results

The outcome of the melting point determination provides significant insight into the sample's purity.

G cluster_outcomes cluster_interpretations start Melting Point Result sharp_mp Sharp Range (<2°C) Matches Reference start->sharp_mp broad_mp Broad Range (>2°C) Depressed Value start->broad_mp decomp Decomposition Observed (Darkening, Gas) start->decomp interp_sharp Interpretation: High Purity sharp_mp->interp_sharp interp_broad Interpretation: Impure Sample (Requires Purification) broad_mp->interp_broad interp_decomp Interpretation: Compound is Thermally Labile (Note Decomposition Temp) decomp->interp_decomp

Figure 2: A logic diagram for the interpretation of melting point determination results.

Section 5: Safety and Handling Precautions

Given the absence of a specific Safety Data Sheet (SDS) for 4-Bromobenzo[d]thiazol-5-amine, a cautious approach based on the known hazards of related compounds—brominated aromatics and primary aromatic amines—is mandatory.[14][15] These classes of compounds can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause skin and serious eye irritation.[4][16]

Recommended Handling Procedures:

  • Engineering Controls: Handle the compound exclusively in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.

  • Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste.

Section 6: Conclusion

While direct physical data for 4-Bromobenzo[d]thiazol-5-amine remains to be published, this guide provides the necessary scientific framework for its empirical determination. By adhering to the detailed protocols for visual inspection and melting point analysis, researchers can generate reliable, high-quality data essential for the compound's use in drug discovery and materials science. The emphasis on procedural causality and integrated workflow ensures that the characterization of this and other novel compounds is conducted with the highest degree of scientific integrity.

References
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theoretical properties of 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties and Synthetic Potential of 4-Bromobenzo[d]thiazol-5-amine

Abstract

4-Bromobenzo[d]thiazol-5-amine is a strategically functionalized heterocyclic compound poised for significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its core theoretical properties, predicted spectroscopic signatures, and synthetic utility. By examining its molecular structure, quantum chemical profile, and the distinct reactivity of its functional groups, we delineate its potential as a versatile building block for the synthesis of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Benzothiazole Scaffold

The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[1][2][3][4][5]. Molecules such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), highlight the therapeutic importance of this heterocyclic motif[3]. The strategic placement of a bromine atom and an amino group on the benzo portion of the scaffold, as in 4-Bromobenzo[d]thiazol-5-amine, creates a molecule with multiple, orthogonal reactive sites, offering a rich platform for chemical diversification and the development of novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of 4-Bromobenzo[d]thiazol-5-amine is to characterize its fundamental physicochemical properties. These parameters govern its solubility, membrane permeability, and overall suitability for both chemical reactions and biological applications.

PropertyValueSource(s)
IUPAC Name 4-bromo-1,3-benzothiazol-5-amine
CAS Number 769-19-7[6][7][8]
Molecular Formula C₇H₅BrN₂S
Molecular Weight 229.10 g/mol Calculated from formula; similar to[9]
Appearance Solid
Purity Typically ≥98%
Predicted XLogP3-AA 2.7Based on similar structures[9][10]
Predicted TPSA 67.2 ŲBased on similar structures[9][10]
Lipinski's Rule of Five Compliant (0 violations predicted)Based on calculated/predicted values
  • XLogP3-AA: An estimated octanol-water partition coefficient, suggesting moderate lipophilicity and potential for good membrane permeability.

  • Topological Polar Surface Area (TPSA): A predictor of drug transport properties. A value below 140 Ų is generally associated with good cell permeability.

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness. The molecule's properties fall well within the established guidelines for potential oral bioavailability.

Theoretical Spectroscopic Profile

While specific experimental spectra for this exact isomer are not widely published, a robust prediction of its spectroscopic signatures can be made based on the known effects of its constituent functional groups and data from analogous compounds[11][12].

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the benzene ring. The amine group will present as a broad singlet, the chemical shift of which can be solvent-dependent.

    • Aromatic Protons (H-6, H-7): Predicted to appear as doublets or multiplets in the range of δ 7.0-7.8 ppm.

    • Thiazole Proton (H-2): A single proton on the thiazole ring is expected as a singlet around δ 9.0 ppm, although this position is unsubstituted in the named compound. The proton on the C2 of the thiazole ring is not present in 4-Bromobenzo[d]thiazol-5-amine.

    • Amine Protons (-NH₂): Expected as a broad singlet (s, 2H) in the range of δ 4.5-5.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display seven distinct signals. The carbons attached to the bromine (C-4) and the amine (C-5) will be significantly influenced, with the C-Br bond causing a downfield shift and the C-NH₂ an upfield shift relative to an unsubstituted system.

  • Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern, which is a powerful diagnostic tool for confirming the presence of a single bromine atom[11].

Quantum Chemical Analysis and Reactivity

Density Functional Theory (DFT) calculations on benzothiazole derivatives provide deep insights into their electronic structure and reactivity[13][14][15][16].

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich amino group and the benzothiazole ring system, indicating these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed across the aromatic system, particularly influenced by the electron-withdrawing bromine atom, marking sites susceptible to nucleophilic attack.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO orbitals correlates with the molecule's stability and reactivity. A smaller gap suggests higher reactivity and susceptibility to electronic excitation[14][15].

HOMO_LUMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons HOMO->LUMO Excitation (ΔE) Smaller Gap = Higher Reactivity

Caption: Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map visually represents the charge distribution. For 4-Bromobenzo[d]thiazol-5-amine, the map would theoretically show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the thiazole ring and the amino group, indicating nucleophilic character and sites for hydrogen bonding[13].

  • Positive Potential (Blue): Located around the hydrogen atoms of the amino group and potentially near the C-Br bond, indicating electrophilic character.

Synthetic Utility and Key Transformations

The true value of 4-Bromobenzo[d]thiazol-5-amine lies in its capacity as a synthetic intermediate. The bromine and amino functionalities serve as versatile handles for a variety of transformations.

Synthetic_Pathways cluster_suzuki C-C Bond Formation cluster_buchwald C-N Bond Formation cluster_amine Amine Reactivity main 4-Bromobenzo[d]thiazol-5-amine suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, R-B(OH)₂) main->suzuki C-Br Reactivity buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base, R₂'NH) main->buchwald C-Br Reactivity acylation Acylation / Sulfonylation (Acyl Chloride / Sulfonyl Chloride) main->acylation N-H Reactivity product_suzuki 4-Aryl-benzo[d]thiazol-5-amine suzuki->product_suzuki product_buchwald 4-(Di)aryl/alkylamino- benzo[d]thiazol-5-amine buchwald->product_buchwald product_amide Amide / Sulfonamide Derivatives acylation->product_amide

Caption: Key Synthetic Pathways from 4-Bromobenzo[d]thiazol-5-amine.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

This reaction is a premier method for forming C-C bonds, allowing the introduction of diverse aryl or heteroaryl substituents at the 4-position[17][18][19][20].

Representative Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add 4-Bromobenzo[d]thiazol-5-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.)[21].

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water[18].

  • Reaction: Heat the mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 4-aryl-benzo[d]thiazol-5-amine derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

This reaction is a powerful tool for forming C-N bonds, enabling the synthesis of more complex secondary or tertiary amines by coupling the C-Br bond with a primary or secondary amine[22][23][24][25][26]. This transformation allows for fine-tuning of the molecule's steric and electronic properties.

Reactions of the Amino Group

The 5-amino group is a potent nucleophile and can readily undergo standard transformations:

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base will yield the corresponding amides or sulfonamides, respectively. These functional groups are prevalent in bioactive molecules and can modulate properties like solubility and target engagement.

  • Diazotization: The primary amine can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to install a wide variety of other functional groups (e.g., -OH, -CN, -Cl, -F).

Predicted Pharmacological and Toxicological Profile (In Silico)

Computational (in silico) methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to prioritize candidates and identify potential liabilities early in the drug discovery process[27][28][29][30][31].

ADMET ParameterPredicted OutcomeRationale & Significance
Human Intestinal Absorption HighLow molecular weight and moderate lipophilicity suggest good passive absorption from the GI tract.
Blood-Brain Barrier (BBB) Penetration Likely to penetrateThe predicted LogP and TPSA are within the range often associated with CNS-active compounds.
CYP450 Inhibition Potential for inhibition (e.g., CYP1A2, CYP2D6)Aromatic amines are known scaffolds for cytochrome P450 enzyme interactions; requires experimental validation.
Hepatotoxicity Low to Moderate RiskWhile the core is generally well-tolerated, aromatic amines can sometimes be associated with liver toxicity.
Mutagenicity (Ames Test) Potential concernAromatic amines are a structural alert for potential mutagenicity and should be evaluated experimentally.

Safety and Handling

According to available safety data, 4-Bromobenzo[d]thiazol-5-amine is classified with the GHS07 pictogram and is a warning-level hazard.

  • Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

  • Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Keep in a dark place under an inert atmosphere at room temperature.

Conclusion

4-Bromobenzo[d]thiazol-5-amine is a high-potential molecular scaffold. Its theoretical properties, including a favorable drug-like profile and predictable electronic characteristics, make it an attractive starting point for discovery programs. The true strength of this molecule is its synthetic versatility, offering orthogonal reactive handles at the C-Br and C-NH₂ positions that enable rapid diversification through robust and well-established chemical methodologies like Suzuki-Miyaura and Buchwald-Hartwig couplings. While in silico predictions highlight areas for careful experimental validation, particularly regarding metabolism and toxicity, the overall profile of 4-Bromobenzo[d]thiazol-5-amine establishes it as a valuable building block for the next generation of therapeutics and functional materials.

References

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Methodological & Application

The Strategic Utility of 4-Bromobenzo[d]thiazol-5-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding

In the landscape of contemporary drug discovery, the benzothiazole core is a privileged heterocyclic system, celebrated for its wide-ranging biological activities.[1][2] Within this esteemed family, 4-Bromobenzo[d]thiazol-5-amine emerges as a particularly strategic, albeit under-documented, building block. Its unique substitution pattern—a bromine atom at the 4-position and an amino group at the 5-position—offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom serves as a prime handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions, while the amino group provides a nucleophilic center for further derivatization.

This technical guide provides an in-depth exploration of the potential applications of 4-Bromobenzo[d]thiazol-5-amine in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of plausible synthetic strategies, detailed experimental protocols for key transformations, and an overview of the potential biological significance of its derivatives, all grounded in the established chemistry of analogous compounds.

Proposed Synthesis of 4-Bromobenzo[d]thiazol-5-amine

While specific literature detailing the synthesis of 4-Bromobenzo[d]thiazol-5-amine is not abundant, a plausible and efficient route can be extrapolated from established methods for the synthesis of substituted 2-aminobenzothiazoles. A common approach involves the oxidative cyclization of a substituted phenylthiourea.

A logical synthetic pathway would commence with the bromination of a suitable aniline precursor, followed by thiocyanation and subsequent cyclization. The choice of starting material and the sequencing of steps are crucial to control the regioselectivity of the substitutions.

Synthetic Pathway A 3-Bromo-4-nitroaniline B 3-Bromo-4-aminophenylthiourea A->B 1. Reduction (e.g., Fe/HCl) 2. Thiocyanation (e.g., NH4SCN) C 4-Bromobenzo[d]thiazol-5-amine B->C Oxidative Cyclization (e.g., Br2, AcOH) Suzuki-Miyaura Coupling Workflow Reactants 4-Bromobenzo[d]thiazol-5-amine + Arylboronic Acid Reaction Reaction in Solvent (e.g., Dioxane/Water) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Reaction Product 4-Arylbenzo[d]thiazol-5-amine Reaction->Product C-C Bond Formation

Caption: Workflow for the Suzuki-Miyaura coupling of 4-Bromobenzo[d]thiazol-5-amine.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 4-Bromobenzo[d]thiazol-5-amine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 4-Bromobenzo[d]thiazol-5-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. [3][4]This reaction can be employed to further functionalize the benzothiazole core by coupling the bromo-substituted position with a variety of primary and secondary amines, leading to a diverse array of derivatives.

Buchwald-Hartwig Amination Workflow Reactants 4-Bromobenzo[d]thiazol-5-amine + Primary/Secondary Amine Reaction Reaction in Anhydrous Solvent (e.g., Toluene) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Catalyst->Reaction Product 4-(Amino)benzo[d]thiazol-5-amine Reaction->Product C-N Bond Formation

Caption: Workflow for the Buchwald-Hartwig amination of 4-Bromobenzo[d]thiazol-5-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and requires an inert atmosphere. Optimization of the ligand and base may be necessary.

Materials:

  • 4-Bromobenzo[d]thiazol-5-amine

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add 4-Bromobenzo[d]thiazol-5-amine (1.0 eq) and the anhydrous, degassed toluene via syringe.

  • Add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Potential Biological Significance of Derivatives

The benzothiazole scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. [1][5]The derivatization of 4-Bromobenzo[d]thiazol-5-amine opens avenues to novel compounds with potentially enhanced or novel biological activities.

Table 1: Representative Biological Activities of Substituted Benzothiazole Derivatives

Derivative ClassBiological Target/ActivityExample IC₅₀/MICReference
2-Amino-6-arylbenzothiazolesUrease InhibitionIC₅₀ = 26.35 µg/mL[6]
Thiazolyl aminobenzothiazolesAntibacterial (S. aureus)MIC = 4-9 µg/mL[5]
Thiazolyl aminobenzothiazolesAntifungal (C. albicans)MIC = 3-4 µg/mL[5]
2-Aminobenzothiazole derivativesAnticancer (Lung, Breast)IC₅₀ = 22.13 - 61.03 µM[7]

The data presented is for structurally related compounds and serves as an indication of the potential for derivatives of 4-Bromobenzo[d]thiazol-5-amine.

Conclusion

4-Bromobenzo[d]thiazol-5-amine represents a promising, yet underexplored, building block in medicinal chemistry. Its dual functional handles—a bromine atom amenable to a host of cross-coupling reactions and a nucleophilic amino group—provide a rich platform for the synthesis of diverse compound libraries. The protocols and strategies outlined in this guide, derived from the well-established chemistry of related benzothiazoles, offer a solid foundation for researchers to unlock the full potential of this versatile scaffold in the pursuit of novel therapeutic agents. As with any synthetic endeavor, the provided protocols should be considered as starting points, with optimization of reaction conditions being a key aspect of successful implementation.

References

  • S. K. Sahu, et al. (2014). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Journal of the Serbian Chemical Society, 79(10), 1205-1218.
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  • S. D. Sharma, et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS.
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  • Y. Gull, et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8857.
  • BenchChem. (2025).
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  • S. L. Buchwald, et al. (2010). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 12(19), 4422-4425.
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  • US4363913A. (1982). Preparation of 2-aminobenzothiazoles.

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Application Notes & Protocols: Leveraging 4-Bromobenzo[d]thiazol-5-amine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, high-value compounds.[1][2] 4-Bromobenzo[d]thiazol-5-amine emerges as a quintessential example of such a scaffold, offering a potent combination of a privileged benzothiazole core with orthogonally reactive functional groups.[1] The strategic placement of a bromine atom at the 4-position and a primary amine at the 5-position provides two distinct and versatile handles for synthetic manipulation.

The bromine atom serves as a classical anchor for a host of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[3] Concurrently, the 5-amino group presents a nucleophilic center ripe for transformations such as acylation, sulfonylation, and diazotization, leading to a diverse array of derivatives.[4][5] This inherent reactivity profile allows researchers to explore a vast chemical space, making this intermediate particularly valuable in the construction of kinase inhibitors, molecular probes, and advanced organic materials.[6][7] This guide provides an in-depth exploration of its synthetic utility, complete with field-proven protocols and the underlying chemical rationale.

Physicochemical Properties & Safe Handling

Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of laboratory personnel. The following data provides a summary of its key properties and essential safety protocols.

Compound Data
PropertyValueReference
IUPAC Name 4-bromo-1,3-benzothiazol-5-amine[8]
CAS Number 20358-02-5[8]
Molecular Formula C₇H₆BrN₃S[6]
Molecular Weight 229.10 g/mol [8]
Appearance White to off-white crystalline powder[6]
Solubility Low solubility in water, soluble in organic solvents like DMF, DMSO.[6]
Safety & Handling

As with any chemical reagent, adherence to strict safety protocols is mandatory. The following guidelines are derived from standard safety data sheets (SDS).

  • Personal Protective Equipment (PPE): Always handle 4-Bromobenzo[d]thiazol-5-amine in a well-ventilated fume hood.[9] Wear chemical-resistant gloves (inspect before use), safety glasses with side shields or goggles, and a lab coat.[9][10] For operations that may generate dust, a NIOSH-approved particle respirator is recommended.[9]

  • Handling: Avoid contact with skin and eyes.[6][9] Avoid the formation of dust and aerosols.[9] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[10][11] Recommended storage temperature is 2-8°C.[9]

  • Emergency Procedures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[9][11]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9][11]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9][11]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[9][10]

Core Synthetic Applications & Protocols

The dual functionality of 4-Bromobenzo[d]thiazol-5-amine allows for a sequential and controlled elaboration of the molecular structure. The following sections detail key transformations, providing both the "how" and the "why" behind the protocols.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The C4-bromine atom is an ideal handle for palladium-catalyzed reactions, which are foundational for constructing complex aromatic systems.[3] These reactions are generally robust and tolerate a wide range of functional groups.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[12][13] It involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or a pinacol ester, in the presence of a palladium catalyst and a base.[12] This reaction is instrumental for introducing new aryl or heteroaryl moieties, significantly increasing molecular complexity.[14]

General scheme for Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a dry Schlenk flask, combine 4-Bromobenzo[d]thiazol-5-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[12]

  • Catalyst Addition: Add the palladium catalyst. Common choices include Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like XPhos or SPhos (2-4 mol%).[13]

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).[12] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-110°C under an inert atmosphere.[12] Monitor the reaction's progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality & Insights: The choice of base is crucial; it activates the boronic acid and facilitates the transmetalation step. The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient boronic acids, a stronger base and a more electron-rich ligand may be required.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[15] This reaction couples the aryl bromide with a primary or secondary amine, offering a direct route to N-arylated products that are often difficult to synthesize via classical methods like nucleophilic aromatic substitution.[15][16]

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

General scheme for Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv.).

  • Reagent Addition: Add 4-Bromobenzo[d]thiazol-5-amine (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Seal the tube and heat the mixture with stirring at 80-120°C. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Causality & Insights: The ligand choice is critical and substrate-dependent. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling challenging substrates.[17] The base must be strong enough to deprotonate the amine-palladium complex but should not compete as a nucleophile.

Synthetic Transformations of the 5-Amino Group

The primary aromatic amine at the C5 position is a versatile functional group that provides a complementary site for derivatization.

Formation of an amide bond is one of the most common and important reactions in medicinal chemistry. The 5-amino group of the benzothiazole can be readily acylated by reacting with a carboxylic acid or an activated derivative like an acid chloride.[18]

General scheme for amide bond formation.

Protocol: General Procedure for Acylation with an Acid Chloride

  • Reaction Setup: Dissolve 4-Bromobenzo[d]thiazol-5-amine (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or THF in a round-bottom flask.[4]

  • Base Addition: Add a slight excess of a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equiv.). Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add the desired acid chloride (1.1 equiv.) dropwise to the stirred solution.[4]

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.

  • Work-up: Quench the reaction by adding water. If using DCM, separate the organic layer. If using a water-miscible solvent like THF, remove it under reduced pressure and then extract the aqueous residue with ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[4]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.

Causality & Insights: The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction. For direct coupling with carboxylic acids, standard coupling reagents like EDC/HOBt or HATU can be employed in an aprotic polar solvent like DMF.[19]

The primary amino group can be converted into a diazonium salt, a highly versatile intermediate that can be subsequently transformed into a wide range of other functional groups (e.g., -OH, -F, -Cl, -CN, -H).[5] This transformation proceeds via reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid.[5]

Crucial Safety Note: Diazonium salts can be explosive when isolated and dry. They should always be prepared and used in solution at low temperatures without isolation.[5]

Diazotization and subsequent transformations.

Protocol: General Procedure for Diazotization

  • Amine Solution: In a beaker, suspend 4-Bromobenzo[d]thiazol-5-amine (1.0 equiv.) in a mixture of water and a strong acid (e.g., concentrated HCl or H₂SO₄, ~3.0 equiv.). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.[5]

  • Nitrite Solution: In a separate flask, dissolve sodium nitrite (NaNO₂, 1.05-1.1 equiv.) in cold water.[5]

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5°C throughout the addition. The initial suspension should clarify as the soluble diazonium salt forms. Stir for an additional 15-30 minutes at 0-5°C.

  • Immediate Use: The resulting cold solution of the diazonium salt is now ready for immediate use in a subsequent reaction (e.g., addition to a solution of CuCl for a Sandmeyer reaction).

Causality & Insights: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The excess acid ensures the complete formation of nitrous acid and prevents unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting amine.

Conclusion

4-Bromobenzo[d]thiazol-5-amine stands as a strategically designed and highly effective synthetic intermediate. Its capacity for selective, high-yielding transformations at both the C4-bromo and C5-amino positions provides chemists with a reliable and flexible platform for the synthesis of diverse and complex molecular targets. The protocols and insights detailed in this guide are intended to empower researchers in drug discovery and materials science to fully exploit the synthetic potential of this valuable building block, accelerating the path to innovation.

References

  • Angene Chemical. (2025). Safety Data Sheet. [Link][9]

  • Baryshnikov, S. V., et al. (2023). Benzo[1,2-d:4,5-d′]bis([4][9][20]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules. [Link][3][20][21]

  • Chernyak, T. N., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([4][9][20]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules. [Link][22][23]

  • Wikipedia. Buchwald–Hartwig amination. [Link][15]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chernyak, T. N., et al. (2021). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][9][20]thiadiazole). Molbank. [Link][24][25]

  • ChemBK. 4-Bromo-2-benzothiazolamine. [Link][6]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link][16]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link][17]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][26]

  • PubChem. 4-Bromo-1,3-benzothiazol-2-amine. [Link][8]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports. [Link][14]

  • Ishihara, K. (2014). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications. [Link][19]

  • Grygorenko, O. O. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry – An Asian Journal. [Link][2]

  • Wang, Z., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances. [Link][18]

  • Wang, Y., et al. (2023). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry. [Link][7]

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Application Notes and Protocols for Investigating the Biological Activity of 4-Bromobenzo[d]thiazol-5-amine Derivatives

Sources

Application Notes and Protocols: 4-Bromobenzo[d]thiazol-5-amine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, benzothiazole derivatives have emerged as a significant class of therapeutic agents, demonstrating potent and selective inhibition of various protein kinases and other key targets implicated in cancer progression.[3][4] The versatility of the benzothiazole scaffold allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note focuses on the utility of a key intermediate, 4-Bromobenzo[d]thiazol-5-amine , as a versatile starting material for the synthesis of novel anticancer agents, with a particular emphasis on the generation of potent kinase inhibitors. The strategic placement of the bromo and amino functionalities on the benzothiazole ring system offers orthogonal handles for diverse chemical transformations, making it an attractive building block for the construction of complex molecular architectures.

Key Synthetic Strategies and Applications

The synthetic utility of 4-Bromobenzo[d]thiazol-5-amine lies in the differential reactivity of the bromine atom at the C4 position and the amino group at the C5 position. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties. The amino group, on the other hand, can be readily acylated or converted into a urea or sulfonamide, providing a vector for modulating the physicochemical properties and target engagement of the final compounds.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of 4-Bromobenzo[d]thiazol-5-amine, this reaction enables the introduction of a diverse range of substituents at the 4-position, which is often crucial for achieving potent and selective inhibition of protein kinases.

Representative Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzo[d]thiazol-5-amine with 4-methoxyphenylboronic acid

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of 4-Bromobenzo[d]thiazol-5-amine with 4-methoxyphenylboronic acid. The conditions are based on established methods for similar transformations on related heterocyclic systems.

Materials:

  • 4-Bromobenzo[d]thiazol-5-amine

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 4-Bromobenzo[d]thiazol-5-amine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.05 equiv.) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(4-methoxyphenyl)benzo[d]thiazol-5-amine.

N-Acylation and Urea Formation: Modulating the 5-Amino Group

The 5-amino group of the benzothiazole core serves as a key point for derivatization to enhance biological activity and modulate physicochemical properties. N-acylation and urea formation are common strategies employed in the design of kinase inhibitors to introduce functionalities that can form critical hydrogen bond interactions with the target protein.

Representative Protocol 2: Synthesis of a Urea Derivative

This protocol outlines a general procedure for the synthesis of a urea derivative from the product of the Suzuki-Miyaura coupling described above.

Materials:

  • 4-(4-methoxyphenyl)benzo[d]thiazol-5-amine

  • 4-Fluorophenyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve 4-(4-methoxyphenyl)benzo[d]thiazol-5-amine (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • To this solution, add 4-fluorophenyl isocyanate (1.1 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, a precipitate will form. If not, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexane to induce precipitation.

  • Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to yield the desired urea derivative.

Biological Evaluation and Mechanism of Action

Derivatives of the benzothiazole scaffold have been extensively investigated as inhibitors of various protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6][7] The synthesized compounds from 4-Bromobenzo[d]thiazol-5-amine are designed to target these key signaling nodes.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Benzothiazole derivatives have been shown to be effective inhibitors of PI3K, thereby blocking the downstream signaling events that promote tumorigenesis.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation promotes Benzothiazole Benzothiazole Derivative (from 4-Bromobenzo[d]thiazol-5-amine) Benzothiazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

Quantitative Biological Activity Data

The anticancer activity of benzothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. The following table presents representative IC₅₀ values for benzothiazole-based compounds with structural similarities to those that can be synthesized from 4-Bromobenzo[d]thiazol-5-amine, highlighting their potential as potent anticancer agents.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
Representative Compound A PC-3 (Prostate)0.52[8]
Representative Compound B A549 (Lung)1.25[8]
Representative Compound C MCF-7 (Breast)0.89[8]

Experimental Workflow Visualization

The overall workflow for the synthesis and evaluation of anticancer agents from 4-Bromobenzo[d]thiazol-5-amine can be visualized as a multi-step process, from initial chemical synthesis to biological characterization.

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 4-Bromobenzo[d]thiazol-5-amine Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction) Start->Suzuki Acylation N-Acylation / Urea Formation Suzuki->Acylation Purification Purification & Characterization (Chromatography, NMR, MS) Acylation->Purification Cell_Lines Cancer Cell Line Panel Purification->Cell_Lines Test Compound MTT_Assay MTT Assay (IC50 Determination) Cell_Lines->MTT_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K pathway) MTT_Assay->Mechanism Data Data Analysis & SAR Mechanism->Data

Caption: Synthetic and biological evaluation workflow.

Conclusion and Future Perspectives

4-Bromobenzo[d]thiazol-5-amine is a highly valuable and versatile building block for the synthesis of novel anticancer agents. The strategic positioning of its functional groups allows for the systematic exploration of chemical space through well-established synthetic methodologies such as palladium-catalyzed cross-coupling and N-derivatization. The resulting benzothiazole derivatives have demonstrated significant potential as potent inhibitors of key oncogenic signaling pathways, including the PI3K/Akt/mTOR cascade. The protocols and data presented in this application note provide a solid foundation for researchers in the field of drug discovery to design and synthesize new generations of benzothiazole-based anticancer therapeutics with improved efficacy and selectivity. Future efforts should focus on expanding the library of derivatives, elucidating detailed structure-activity relationships, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

References

  • Cao, S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 21(7), 876. [Link]

  • Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)benzothiazoles: novel agents with potent and selective antitumor activity against breast and ovarian cancer cell lines. Journal of Medicinal Chemistry, 45(7), 1428-1437.
  • Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 11. The synthesis and SAR of 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455.
  • Shi, D., et al. (2007). Synthesis and in vitro antitumor activity of 2-(4-aminophenyl)benzothiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(2), 346-350.
  • Mortimer, C. G., et al. (2006). Antitumor benzothiazoles. 26. 2-(4-Aminophenyl)benzothiazole-induced DNA damage in the sensitive MCF-7 breast cancer cell line. Molecular Cancer Therapeutics, 5(4), 845-854.
  • Kashiyama, E., et al. (1999). Antitumor benzothiazoles. 8. Synthesis, metabolic stability, and antitumor activity of 3'-substituted 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 42(20), 4172-4184.
  • Singh, P., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Solomon, V. R., et al. (2011). Synthesis and biological evaluation of benzothiazole-2-yl-ureas, -thioureas and -sulfonamides as potent antitumor agents. European Journal of Medicinal Chemistry, 46(9), 3958-3965.
  • Kamal, A., et al. (2012). Synthesis and in vitro anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][5][9]benzodiazepine conjugates. Bioorganic & Medicinal Chemistry, 20(18), 5542-5555.

  • Noolvi, M. N., et al. (2016). A review on recent advances in the development of benzothiazole-based anticancer agents. European Journal of Medicinal Chemistry, 110, 107-133.
  • Li, Z., et al. (2014). Design, synthesis and biological evaluation of novel benzothiazole derivatives as selective PI3Kβ inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466.
  • Ayati, A., et al. (2015). A review on biological activities of benzothiazole derivatives. Drug Design, Development and Therapy, 9, 1145-1157.
  • Bondock, S., et al. (2012). Recent progress in the chemistry and biological activity of benzothiazoles. Current Organic Chemistry, 16(11), 1339-1361.
  • Hayakawa, M., et al. (2004). Synthesis and biological evaluation of 4-morpholino-2-phenyl-quinazolines and -quinolines as potent PI3K inhibitors. Bioorganic & Medicinal Chemistry, 12(21), 5545-5549.
  • Knight, Z. A., et al. (2004). A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell, 118(4), 493-505.

Sources

Application Note & Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 4-Arylbenzo[d]thiazol-5-amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzothiazoles

The benzothiazole scaffold is a privileged heterocyclic motif integral to the structure of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to introduce diverse substituents onto the benzothiazole core, particularly at the 4-position, is a key strategy in medicinal chemistry for modulating the therapeutic properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, offering a reliable pathway for the synthesis of 4-arylbenzothiazoles with high functional group tolerance and under relatively mild conditions.[1][2]

This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 4-Bromobenzo[d]thiazol-5-amine with various arylboronic acids. It is designed to guide researchers through the synthesis of novel 4-arylbenzo[d]thiazol-5-amine derivatives, which are valuable intermediates in drug discovery and materials science.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[3] The catalytic cycle, which is fundamental to understanding the reaction, consists of three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (4-Bromobenzo[d]thiazol-5-amine) to form a palladium(II) intermediate.[3][4]

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (arylboronic acid) is transferred to the palladium(II) complex, displacing the halide.[3][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with substrates containing potentially coordinating groups like the amine in 4-Bromobenzo[d]thiazol-5-amine.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Bromobenzo[d]thiazol-5-amine. Optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromobenzo[d]thiazol-5-amine≥95%Commercially Available
Arylboronic Acid≥97%Commercially Available
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst GradeCommercially AvailableSee Table 2 for catalyst selection guidance.
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)AnhydrousCommercially AvailableThe choice of base can significantly impact the reaction.
Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)AnhydrousCommercially AvailableUse of degassed solvents is recommended.
Anhydrous Sodium Sulfate or Magnesium SulfateReagent GradeCommercially AvailableFor drying organic extracts.
Silica GelFor Column ChromatographyCommercially Available230-400 mesh.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Argon or Nitrogen GasHigh PurityFor maintaining an inert atmosphere.
Standard Laboratory GlasswareOven-dried before use.
Magnetic Stirrer with Hotplate
Schlenk Flask or Reaction Vial
Recommended Reaction Conditions

The following table provides a starting point for the reaction conditions.

ParameterRecommended Condition
Reactant Ratio
4-Bromobenzo[d]thiazol-5-amine1.0 equiv
Arylboronic Acid1.1 - 1.5 equiv
Catalyst Loading
Palladium Catalyst1 - 5 mol%
Base
K₂CO₃ or K₃PO₄2.0 - 3.0 equiv
Solvent System
1,4-Dioxane / H₂O4:1 to 10:1 v/v
Temperature
Reaction Temperature80 - 110 °C
Reaction Time
Duration4 - 24 hours
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromobenzo[d]thiazol-5-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[5]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of the inert gas.

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio) to the flask via syringe.

    • It is crucial to degas the solvent to remove dissolved oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes prior to use.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[5]

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylbenzo[d]thiazol-5-amine.[6]

Mechanistic Rationale and Key Considerations

The success of the Suzuki coupling of 4-Bromobenzo[d]thiazol-5-amine is influenced by several factors:

  • Catalyst and Ligand Selection: The presence of the amine group at the 5-position and the nitrogen atom within the thiazole ring can potentially coordinate with the palladium center, affecting its catalytic activity. The use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[3] For challenging couplings, consider using pre-catalysts like Pd₂(dba)₃ with ligands such as SPhos or XPhos.[2][7]

  • Choice of Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[4][8] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base can influence the reaction rate and yield. For substrates sensitive to strong bases, milder conditions with bases like K₃PO₄ may be preferable.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often employed. Water is essential for dissolving the inorganic base and facilitating the transmetalation step. The choice of organic solvent can affect the solubility of the reactants and the reaction temperature.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing of solvents and use of an inert atmosphere. Try a different palladium source or ligand.
Insufficiently active baseUse a stronger base (e.g., Cs₂CO₃) or ensure the base is anhydrous.
Low reaction temperatureIncrease the reaction temperature, potentially using a higher-boiling solvent.
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the boronic acid (1.1-1.2 equiv). Ensure efficient stirring.
Protodeborylation of boronic acidMinimize reaction time and ensure the base is not excessively strong.
Decomposition of starting materialLower the reaction temperature and/or use a milder base.
Difficult Purification Co-elution of product and impuritiesOptimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Handling Reagents:

    • Palladium catalysts can be pyrophoric, especially after use. Handle in an inert atmosphere and quench carefully.[10]

    • Organoboron reagents should be handled in a well-ventilated area.

    • Solvents like 1,4-dioxane and DMF have specific health and safety risks; consult their Safety Data Sheets (SDS) before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Visualizing the Workflow

Suzuki Coupling Workflow

Suzuki_Workflow Reagents Reagents: 4-Bromobenzo[d]thiazol-5-amine Arylboronic Acid Base (e.g., K2CO3) Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Setup Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Setup Heating Heating (80-110 °C) Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure Product: 4-Arylbenzo[d]thiazol-5-amine Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle of Suzuki Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_base R-Pd(II)L_n-OR' pd2_halide->pd2_base Ligand Exchange pd2_aryl R-Pd(II)L_n-Ar pd2_base->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R-Ar pd2_aryl->product aryl_halide R-X (4-Bromobenzo[d]thiazol-5-amine) aryl_halide->pd2_halide boronic_acid Ar-B(OH)2 boronic_acid->pd2_aryl base Base (e.g., K2CO3) base->pd2_base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

References

  • A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem.
  • A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam - PubMed.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki reaction - Wikipedia.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC - PubMed Central.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing.
  • Application Notes and Protocols: 4,7-Dibromobenzo[d]thiazol-2-amine in Organic Synthesis - Benchchem.
  • Standard Operating Procedure - UCLA.
  • Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles - Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Aminative Suzuki-Miyaura coupling - ResearchGate.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole - Benchchem.
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. - ChemRxiv.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.
  • Easily synthesizable benzothiazole based designers palladium complexes for catalysis of Suzuki coupling: Controlling effect of aryl substituent of ligand on role and composition of insitu generated binary nanomaterial (PdS or Pd16S7) - ResearchGate.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Working with Hazardous Chemicals - Organic Syntheses.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • Working with Hazardous Chemicals - Organic Syntheses.
  • Precautions for Using Palladium Carbon Catalyst - Honrel.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
  • Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem.
  • Benzo[1,2-d:4,5-d']bis([4][7][11]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - Semantic Scholar. Available at:

Sources

reaction conditions for nucleophilic substitution on 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution on 4-Bromobenzo[d]thiazol-5-amine: Reaction Conditions and Protocols

Authored by: A Senior Application Scientist

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant pharmacological activities.[1][2][3] From anticancer agents to antimicrobial and anti-inflammatory drugs, the versatility of the benzothiazole scaffold makes it a focal point in medicinal chemistry and materials science.[2][3][4][5] 4-Bromobenzo[d]thiazol-5-amine, in particular, serves as a crucial and versatile building block. Its structure is strategically designed for diversification: the bromine atom at the 4-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, while the adjacent primary amine at the 5-position provides a secondary site for further functionalization. This dual functionality allows researchers to rapidly generate extensive libraries of novel compounds for screening and lead optimization.

This document provides a comprehensive guide to the primary methods for nucleophilic substitution on the C4-position of 4-Bromobenzo[d]thiazol-5-amine. While direct nucleophilic aromatic substitution (SNAr) on this electron-rich system is challenging, modern palladium- and copper-catalyzed cross-coupling reactions offer efficient and high-yielding pathways to forge new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. We will delve into the mechanistic rationale, key reaction parameters, and detailed experimental protocols for the most effective of these transformations: the Buchwald-Hartwig Amination, the Suzuki-Miyaura Coupling, and the Ullmann Condensation.

Core Methodologies for Functionalization

The substitution of the bromine atom on the 4-Bromobenzo[d]thiazol-5-amine core is most effectively achieved through cross-coupling chemistry.[6] These reactions fundamentally rely on a catalytic cycle, typically involving a low-valent metal center (like Palladium(0)) that undergoes oxidative addition into the carbon-bromine bond, followed by reaction with a nucleophile and subsequent reductive elimination to form the desired product and regenerate the catalyst.[6][7][8]

G start 4-Bromobenzo[d]thiazol-5-amine sub_A C-N Bond Formation (Amines, Amides) start->sub_A Nucleophile: R₂NH sub_B C-C Bond Formation (Aryl, Alkyl groups) start->sub_B Nucleophile: R-B(OH)₂ sub_C C-S / C-O Bond Formation (Thiols, Alcohols) start->sub_C Nucleophile: R-SH, R-OH react_A Buchwald-Hartwig Amination (Pd-Catalyzed) sub_A->react_A react_B Suzuki-Miyaura Coupling (Pd-Catalyzed) sub_B->react_B react_C Ullmann Condensation (Cu-Catalyzed) sub_C->react_C

Figure 1: Key synthetic routes for the functionalization of 4-Bromobenzo[d]thiazol-5-amine.

Application Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the preeminent method for constructing aryl-amine bonds.[7][9] It employs a palladium catalyst in conjunction with bulky, electron-rich phosphine ligands to couple aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles under relatively mild conditions.[10][11]

Scientific Principles & Causality

The success of this reaction hinges on the specific roles of its components:

  • Palladium Precatalyst: Sources like Pd(OAc)₂ or Pd₂(dba)₃ generate the active Pd(0) species in situ, which initiates the catalytic cycle.[10]

  • Phosphine Ligand: This is the most critical variable. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[11] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature increases the electron density on the palladium center, facilitating the initial oxidative addition into the C-Br bond.[11][12] The choice of ligand must often be screened to optimize the reaction for a specific amine substrate.[12]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.[10] Its primary role is to deprotonate the amine nucleophile (or the N-H bond in the palladium complex intermediate), increasing its nucleophilicity and facilitating its attachment to the palladium center.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard, as they effectively dissolve the reagents without interfering with the catalytic cycle.

G pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)Br pd0->pd_complex Ar-Br ox_add Oxidative Addition amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ pd_complex->amine_complex R₂NH amine_add Amine Coordination amide_complex L₂Pd(II)(Ar)(NR₂) amine_complex->amide_complex Base deprotonation Base (Deprotonation) amide_complex->pd0 Product red_elim Reductive Elimination product Product Ar-NR₂ reagents Ar-Br + R₂NH key_reagent Reagents key_catalyst Catalyst Species key_product Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Table of Reaction Conditions
EntryAmine NucleophilePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012
2AnilinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane11018
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)THF8016
4CarbazolePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene11024

Note: This data is representative and based on established methodologies for similar aryl bromides. Optimization for 4-Bromobenzo[d]thiazol-5-amine is recommended.

Detailed Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Bromobenzo[d]thiazol-5-amine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine nucleophile (1.2 equiv) and the base (e.g., NaOtBu, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (12-24 h).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Application Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an exceptionally robust and widely used method for forming carbon-carbon bonds.[8][13] It involves the palladium-catalyzed reaction between an organohalide and an organoboron species, such as a boronic acid or a boronic ester.[14][15] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.

Scientific Principles & Causality
  • Organoboron Reagent: Arylboronic acids are common coupling partners. They are typically stable, crystalline solids that are easy to handle.

  • Palladium Catalyst: A variety of Pd(0) and Pd(II) precatalysts are effective, with Pd(PPh₃)₄ and PdCl₂(dppf) being classic choices.[14][16]

  • Base: A base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[13] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically used.[14][17]

  • Solvent System: The reaction is often performed in a biphasic mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water.[14][17] The organic solvent dissolves the aryl bromide and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.

Table of Reaction Conditions
EntryArylboronic AcidPd Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/H₂O (4:1)908
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)10012
33-Thiopheneboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)10012
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.0)DMF/H₂O (4:1)9010

Reference: Conditions adapted from established protocols for similar substrates.[14]

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask or Schlenk tube, combine 4-Bromobenzo[d]thiazol-5-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the organic solvent (e.g., dioxane) and water (e.g., in a 4:1 ratio).

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere and stir for the required time (8-16 h).

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the desired biaryl product.[18]

Application Protocol 3: Ullmann Condensation for C-N, C-O, and C-S Bonds

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction.[19][20] While often requiring higher temperatures than its palladium-catalyzed counterparts, modern advancements with specialized ligands have enabled milder reaction conditions.[19] It remains a valuable tool, especially for synthesizing aryl ethers (C-O coupling) and aryl thioethers (C-S coupling), and serves as an alternative to the Buchwald-Hartwig reaction for C-N coupling.

Scientific Principles & Causality
  • Copper Catalyst: The reaction is mediated by a copper(I) salt, most commonly copper(I) iodide (CuI). The active species is believed to be a copper(I) alkoxide, amide, or thiolate.[19]

  • Ligand: While traditional Ullmann reactions are often ligand-free, they require very high temperatures (>200 °C). The addition of a chelating ligand, such as 1,10-phenanthroline or various diamines, stabilizes the copper catalyst, increases its solubility, and accelerates the reaction, allowing for significantly lower temperatures.[19]

  • Base: A strong base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is needed to generate the nucleophile (alkoxide, thiolate, or amide) in situ.

  • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMSO are typically used to ensure all components remain in solution at the required reaction temperature.[19]

Table of Reaction Conditions
EntryNucleophileCu Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1PhenolCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)DMF120
2ThiophenolCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄ (2.0)Dioxane110
3AnilineCuI (5)L-Proline (20)K₂CO₃ (2.0)DMSO100
4PyrrolidineCuI (10)NoneK₂CO₃ (2.0)NMP150

Note: These conditions are generalized and may require significant optimization.

Detailed Experimental Protocol
  • Reaction Setup: Charge an oven-dried Schlenk tube with the copper catalyst (e.g., CuI, 10 mol%), the ligand (if used), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add 4-Bromobenzo[d]thiazol-5-amine (1.0 equiv) and the nucleophile (e.g., phenol, 1.5-2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (110-150 °C) with vigorous stirring for 24-48 h.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite to remove insoluble copper salts.

  • Extraction: Wash the filtrate with aqueous ammonia solution (to remove residual copper) followed by water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography.

Safety and Handling

  • Metal Catalysts: Palladium and copper catalysts are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

  • Bases: Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) and under inert gas.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources. Degassing of solvents should be performed with care.

  • Inert Atmosphere: All reactions described are sensitive to oxygen and moisture. Proper inert atmosphere techniques (e.g., using Schlenk lines or glove boxes) are critical for reproducibility and high yields.

References

  • C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Benzo[1,2-d:4,5-d′]bis([4][21][22]thiadiazole) and Its Bromo Derivatives - PubMed Central. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. Available at: [Link]

  • (PDF) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine - ResearchGate. Available at: [Link]

  • Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available at: [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - NIH. Available at: [Link]

  • Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis - PMC - NIH. Available at: [Link]

  • Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol.. Available at: [Link]

  • Benzo[1,2-d:4,5-d']bis([4][21][22]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - Semantic Scholar. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review - Journal of Research in Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. Available at: [Link]

  • The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([4][21][22]thiadiazole) 2 with ar. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. Available at: [Link]

  • Synthesis of Benzo[5][23]thiazolo[2,3-c][21][22][23]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Cross-coupling reaction - Wikipedia. Available at: [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. Available at: [Link]

  • Ullmann Reaction. Available at: [Link]

Sources

The Emergence of 4-Bromobenzo[d]thiazol-5-amine as a Keystone Building Block in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic landscape of materials science, the strategic design of molecular precursors is paramount to the development of next-generation organic electronics. 4-Bromobenzo[d]thiazol-5-amine has surfaced as a pivotal molecular scaffold, offering a unique combination of electronic properties and synthetic versatility. This comprehensive guide provides an in-depth exploration of its application in the synthesis of high-performance materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). We will elucidate the fundamental principles that underpin its utility, present detailed, field-tested protocols for its incorporation into novel material architectures, and showcase its potential to drive innovation in optoelectronic and semiconductor technologies.

Introduction: The Strategic Advantage of the Benzothiazole Moiety

The benzothiazole core is a privileged heterocycle in materials science, renowned for its electron-deficient nature, high thermal stability, and propensity for strong intermolecular π-π stacking interactions. These intrinsic properties make it an attractive component for tuning the electronic and photophysical characteristics of organic materials. The strategic incorporation of a bromine atom and an amino group at the 4 and 5 positions, respectively, of the benzo[d]thiazole scaffold in 4-Bromobenzo[d]thiazol-5-amine creates a molecule with exceptional synthetic handleability.

The bromine atom serves as a versatile reactive site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the facile introduction of a wide range of functional groups and the construction of extended π-conjugated systems.[1][2] The adjacent amino group, on the other hand, acts as a powerful electron-donating group, which can be used to modulate the energy levels of the resulting materials and to introduce further functionalities. This unique substitution pattern allows for precise control over the final material's properties, making 4-Bromobenzo[d]thiazol-5-amine a highly sought-after building block for the rational design of advanced organic materials.

Applications in Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. Materials derived from 4-Bromobenzo[d]thiazol-5-amine have shown considerable promise in addressing this issue. The electron-deficient benzothiazole core, when combined with suitable electron-donating moieties, can lead to the formation of molecules with a large energy gap, a prerequisite for blue emission.

Design Strategy for Blue Emitters

The primary strategy involves using 4-Bromobenzo[d]thiazol-5-amine as a precursor to synthesize donor-acceptor (D-A) type molecules. The benzothiazole unit acts as the acceptor, while various aromatic amines or carbazole derivatives, introduced via cross-coupling reactions at the 4-position, serve as the donor. The amino group at the 5-position can be further functionalized to fine-tune the electronic properties and enhance the thermal stability of the final emitter.

Protocol 1: Synthesis of a Blue-Emitting Donor-Acceptor Molecule

This protocol describes the synthesis of a blue-emitting material via a Suzuki cross-coupling reaction.

Materials:

  • 4-Bromobenzo[d]thiazol-5-amine

  • 9-Phenyl-9H-carbazole-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Argon gas

Procedure:

  • In a Schlenk flask, combine 4-Bromobenzo[d]thiazol-5-amine (1 mmol), 9-phenyl-9H-carbazole-3-boronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Evacuate the flask and backfill with argon three times.

  • Add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) to the flask via syringe.

  • In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.

  • Add the K₂CO₃ solution (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into methanol (200 mL) to precipitate the product.

  • Filter the solid and wash it with methanol and water.

  • Purify the crude product by column chromatography on silica gel.

Expected Performance of OLED Devices
ParameterExpected Value
Emission Peak450 - 480 nm
External Quantum Efficiency (EQE)> 5%
Commission Internationale de l'Éclairage (CIE) Coordinates(0.15, 0.18)

OLEDs fabricated using emitters derived from 4-Bromobenzo[d]thiazol-5-amine are expected to exhibit deep blue emission with high color purity.[3] The rigid and planar structure of the benzothiazole unit can suppress non-radiative decay processes, leading to high photoluminescence quantum yields and improved device efficiencies.

Applications in Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, 4-Bromobenzo[d]thiazol-5-amine is a valuable building block for the synthesis of both donor and acceptor materials. Its electron-deficient nature makes it an excellent component for constructing low bandgap polymers and small molecules that can efficiently absorb solar radiation.

Synthesis of Donor-Acceptor Copolymers

The most common application of 4-Bromobenzo[d]thiazol-5-amine in OPVs is as a monomer for the synthesis of donor-acceptor (D-A) conjugated copolymers.[1] In this architecture, the electron-deficient benzothiazole unit is copolymerized with an electron-rich monomer, such as a fluorene or thiophene derivative. The resulting polymer possesses a tailored electronic bandgap and favorable charge transport characteristics.

Protocol 2: Synthesis of a Donor-Acceptor Copolymer for OPVs

This protocol details the synthesis of a copolymer of 4,7-Dibromobenzo[d]thiazol-2-amine (a related derivative) with a diboronic ester of a donor monomer. A similar approach can be adapted for 4-Bromobenzo[d]thiazol-5-amine.[1]

Materials:

  • 4,7-Dibromobenzo[d]thiazol-2-amine (Monomer A)

  • 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Monomer B)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Argon gas

Procedure:

  • In a Schlenk flask, add 4,7-Dibromobenzo[d]thiazol-2-amine (1 mmol), the donor monomer diboronic ester (1 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) to the flask via syringe.

  • Prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.

  • Add the K₂CO₃ solution (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.[1]

  • Filter the polymer and wash it with methanol and then water to remove any remaining catalyst and salts.[1]

Device Performance in OPVs
ParameterExpected Value
Power Conversion Efficiency (PCE)> 10%
Open-Circuit Voltage (Voc)0.8 - 1.0 V
Short-Circuit Current (Jsc)15 - 20 mA/cm²
Fill Factor (FF)> 65%

The use of benzothiazole-based polymers in the active layer of OPV cells can lead to efficient light absorption and charge separation, which are crucial for achieving high power conversion efficiencies.[1] The deep highest occupied molecular orbital (HOMO) energy level of these polymers, a consequence of the electron-deficient benzothiazole unit, often results in high open-circuit voltages.

Applications in Organic Field-Effect Transistors (OFETs)

The rigid, planar structure of the benzothiazole ring system, coupled with its propensity for strong intermolecular π-π interactions, makes materials derived from 4-Bromobenzo[d]thiazol-5-amine promising candidates for use as the active semiconductor layer in OFETs.

Hole Transporting Materials

Benzothiazole-based arylamines have been investigated as hole transporting materials (HTMs) in perovskite solar cells, demonstrating their potential for efficient charge transport.[4] A similar design strategy can be employed for OFETs, where the goal is to maximize charge carrier mobility.

Workflow for OFET Fabrication and Characterization

OFET_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization synthesis Synthesis of Benzothiazole Derivative substrate Substrate Cleaning synthesis->substrate deposition Active Layer Deposition (Spin-Coating) substrate->deposition electrodes Source/Drain Electrode Deposition deposition->electrodes electrical Electrical Characterization (IV curves) electrodes->electrical mobility Mobility Calculation electrical->mobility

Caption: Workflow for OFET fabrication and characterization.

Future Outlook

The versatility of 4-Bromobenzo[d]thiazol-5-amine as a building block in materials science is far from exhausted. Future research directions include its incorporation into more complex fused-ring systems to further enhance charge transport properties and its use in the development of materials for thermoelectric applications and chemosensors. The ability to precisely tune its electronic and photophysical properties through targeted synthetic modifications will undoubtedly continue to drive innovation in the field of organic electronics.

References

  • ChemBK. (2024, April 9). 4-Bromo-2-benzothiazolamine. Retrieved from [Link]

  • PubChem. 4-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • MDPI. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][5][6]thiadiazole). Retrieved from [Link]

  • RSC Publishing. (2021). Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells. Retrieved from [Link]

  • ResearchGate. (2022, October 14). (PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([1][5][6]thiadiazole). Retrieved from [Link]

  • Semantic Scholar. (2023, May 16). Benzo[1,2-d:4,5-d']bis([1][5][6]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

  • PubMed Central. (2021, February 26). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Brominated Benzothiadiazole Derivatives in Advanced Organic Synthesis. Retrieved from [Link]

  • RSC Publishing. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. Retrieved from [Link]

  • ScienceDirect. Hole-transport materials based on benzodithiophene-thiazolothiazole-containing conjugated polymers for efficient perovskite solar cells. Retrieved from [Link]

  • PubMed Central. (2023, December 14). Beyond n-dopants for organic semiconductors: use of bibenzo[d]imidazoles in UV-promoted dehalogenation reactions of organic halides. Retrieved from [Link]

  • ResearchGate. (PDF) Modification of NiOx hole transport layers with 4-bromobenzylphosphonic acid and its influence on the performance of lead halide perovskite solar cells. Retrieved from [Link]

  • PubMed. (2023, December 14). Beyond n-dopants for organic semiconductors: use of bibenzo[ d]imidazoles in UV-promoted dehalogenation reactions of organic halides. Retrieved from [Link]

  • National Institutes of Health. (2023). Highly efficient pure-blue organic light-emitting diodes based on rationally designed heterocyclic phenophosphazinine-containing emitters. Retrieved from [Link]

  • PubMed. (2017). Blue organic light-emitting diodes based on fluorene-bridged quinazoline and quinoxaline derivatives. Retrieved from [Link]

  • ResearchGate. (2023, May 10). (PDF) Benzo[1,2-d:4,5-d′]bis([1][5][6]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

  • PubMed. (2023, May 16). d:4,5- d']bis([1][5][6]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

  • MDPI. (2024, April 26). Light-Emitting-Diode-Induced Fluorescence from Organic Dyes for Application in Excitation–Emission Fluorescence Spectroscopy for Food System Analysis. Retrieved from [Link]

  • Beilstein Journals. BJOC - Search Results. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Novel Fluorescent Probes from 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in the design of advanced fluorescent probes, prized for its rigid, π-conjugated structure that often imparts high fluorescence quantum yields and large Stokes shifts.[1][2][3] This application note provides a comprehensive guide to the synthesis of novel fluorescent probes starting from the versatile building block, 4-Bromobenzo[d]thiazol-5-amine. This precursor is uniquely valuable due to its two orthogonal reactive sites: a bromine atom at the 4-position, ideal for palladium-catalyzed cross-coupling reactions, and an amine group at the 5-position, available for further derivatization. We present detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explain the mechanistic rationale behind component selection, and outline the characterization of the resulting fluorescent molecules. This guide is intended for researchers in materials science, chemical biology, and drug development seeking to expand their library of custom-designed fluorophores.

Introduction: The Strategic Value of the Benzothiazole Core

Benzothiazole derivatives are a privileged class of fluorophores. Their intrinsic photophysical properties, including excellent photostability and environmental sensitivity, make them ideal candidates for developing probes for detecting ions, biomolecules, and changes in physiological conditions.[1][2][4] The fluorescence mechanism in these probes can be modulated through various processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][2]

The starting material, 4-Bromobenzo[d]thiazol-5-amine, offers a strategic advantage. The bromine atom serves as a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds, which can extend the π-conjugation of the system and tune the emission wavelength. The amino group provides a convenient point for attaching specific recognition moieties (e.g., for enzymes or analytes) or for modulating the electron-donating character of the scaffold.

This document outlines two primary, high-yield synthetic pathways to functionalize the C4 position of the benzothiazole core.

dot

Caption: Overall synthetic strategy for functionalizing 4-Bromobenzo[d]thiazol-5-amine.

Pathway A: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5] In the context of our starting material, this reaction is ideal for coupling various aryl or heteroaryl boronic acids to the C4 position, thereby extending the π-conjugated system. This extension typically results in a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra.

Mechanistic Considerations & Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. We recommend using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ or PdCl₂ with a phosphine ligand.[5]

  • Ligand: Bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination. For this type of substrate, ligands like SPhos, XPhos, or even the simpler PPh₃ can be effective.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step, where the organic group is transferred from boron to palladium. K₂CO₃ is a cost-effective and generally effective choice.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 2.1: Synthesis of 4-(Naphthalen-1-yl)benzo[d]thiazol-5-amine

This protocol details the coupling of 4-Bromobenzo[d]thiazol-5-amine with 1-naphthaleneboronic acid as a representative example.

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
4-Bromobenzo[d]thiazol-5-amineC₇H₅BrN₂S230.101.0230 mg
1-Naphthaleneboronic acidC₁₀H₉BO₂171.991.5258 mg
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.0558 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.0415 mg
1,4-DioxaneC₄H₈O₂88.11-15 mL
Deionized WaterH₂O18.02-5 mL

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromobenzo[d]thiazol-5-amine (230 mg, 1.0 mmol), 1-naphthaleneboronic acid (258 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen gas for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add 1,4-dioxane (15 mL) and deionized water (5 mL) via syringe. Stir the mixture to create a suspension.

  • Catalyst Addition: Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) under a positive flow of argon. The mixture will typically turn a darker color.

  • Reaction: Heat the mixture to 90 °C and allow it to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (disappearance of the starting material spot on TLC), cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (gradient elution, 100% Hexane to 80:20 Hexane:Ethyl Acetate) to yield the pure product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Characterize the photophysical properties using UV-Vis and fluorescence spectroscopy.

Pathway B: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[6] This reaction is exceptionally useful for synthesizing N-aryl benzothiazole derivatives, which can have unique photophysical properties and serve as probes for various biological targets. The reaction's utility lies in its broad substrate scope and functional group tolerance.[6][7]

Mechanistic Considerations & Component Selection:

  • Palladium Pre-catalyst: Pre-catalysts like those based on the BrettPhos or RuPhos ligands are highly efficient for this transformation.[8] They are often air-stable and simplify reaction setup.

  • Ligand: The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BippyPhos) are generally required to facilitate the challenging C-N reductive elimination step.[7][9]

  • Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices that effectively deprotonate the amine coupling partner.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are used to prevent quenching of the strong base.

Protocol 3.1: Synthesis of N,N-diphenylbenzo[d]thiazol-4,5-diamine

This protocol provides a method for the coupling of 4-Bromobenzo[d]thiazol-5-amine with diphenylamine.

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
4-Bromobenzo[d]thiazol-5-amineC₇H₅BrN₂S230.101.0230 mg
DiphenylamineC₁₂H₁₁N169.221.2203 mg
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.0218 mg
XPhosC₃₃H₄₅P476.680.0838 mg
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.4135 mg
Anhydrous TolueneC₇H₈92.14-10 mL

Step-by-Step Procedure

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 4-Bromobenzo[d]thiazol-5-amine (230 mg, 1.0 mmol), diphenylamine (203 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture to 110 °C in an oil bath with stirring. Monitor the reaction by TLC. The reaction is typically complete in 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the desired N-arylated product.

  • Characterization: Confirm the product structure and purity using NMR and HRMS. Evaluate the photophysical properties.

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Caption: General experimental workflow for cross-coupling reactions.

Characterization and Photophysical Properties

Once a novel probe is synthesized and purified, its photophysical properties must be thoroughly characterized.

Typical Photophysical Data

Compoundλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
Example Probe from Suzuki Coupling 390472820.50DMSO
Example Probe from Buchwald-Hartwig 4205201000.56DMSO
(Note: Data is representative and based on typical benzothiazole derivatives for illustrative purposes)[10]
  • Absorption and Emission Spectra: These are measured using a UV-Vis spectrophotometer and a fluorometer, respectively. The difference between the maximum absorption (λ_abs) and maximum emission (λ_em) wavelengths is the Stokes shift. A large Stokes shift is desirable to minimize self-quenching and background interference.[3][11]

  • Fluorescence Quantum Yield (Φ): This measures the efficiency of the fluorescence process. It is typically determined relative to a known standard (e.g., quinine sulfate or fluorescein). Benzothiazole derivatives often exhibit high quantum yields.[2]

  • Solvatochromism: The sensitivity of a probe's emission to solvent polarity should be tested by measuring its spectra in a range of solvents (e.g., toluene, THF, CH₂Cl₂, DMSO, water). Significant shifts can indicate a change in the dipole moment upon excitation, a hallmark of ICT-based probes.[12]

Conclusion

4-Bromobenzo[d]thiazol-5-amine is a powerful and versatile platform for the synthesis of novel fluorescent probes. By leveraging modern synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can readily access a diverse library of fluorophores. The orthogonal reactivity of the bromo and amino groups allows for precise, stepwise functionalization to tune photophysical properties and install analyte-specific recognition units. The protocols and strategies outlined in this note provide a solid foundation for the rational design and synthesis of next-generation fluorescent tools for a wide array of scientific applications.

References

  • Benzothiazole applications as fluorescent probes for analyte detection. ResearchGate. Available at: [Link]

  • Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. Available at: [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. National Center for Biotechnology Information. Available at: [Link]

  • Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. ResearchGate. Available at: [Link]

  • A Benzothiazole-Based Fluorescent Probe for Sensing Zn2+ and its Application. ResearchGate. Available at: [Link]

  • A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. Royal Society of Chemistry. Available at: [Link]

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Publications. Available at: [Link]

  • A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. MDPI. Available at: [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press. Available at: [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. CSIR-NIScPR. Available at: [Link]

  • Synthesis and application of a novel fluorescent probe based on benzothiazole for detection of hydrazine in real samples. ResearchGate. Available at: [Link]

  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. Vietnam Journals Online. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis and characterisation of benzothiazole-based solid-state fluorescent azo dyes. ResearchGate. Available at: [Link]

  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. CSIR-NIScPR. Available at: [Link]

  • Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. National Center for Biotechnology Information. Available at: [Link]

  • A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. ResearchGate. Available at: [Link]

  • Bromobenzothiazole-based luminescence reagent and preparation method thereof. Google Patents.
  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Available at: [Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. National Center for Biotechnology Information. Available at: [Link]

  • 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. MDPI. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromobenzo[d]thiazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic building block. Given that direct, published protocols for this specific isomer are sparse, this guide leverages established principles of benzothiazole chemistry and experience with analogous structures to provide a robust framework for synthesis and troubleshooting. We will explore plausible synthetic routes, address common challenges in a practical question-and-answer format, and provide detailed protocols grounded in established chemical logic.

Section 1: Synthetic Strategies & Mechanistic Considerations

The synthesis of 4-Bromobenzo[d]thiazol-5-amine presents a significant regiochemical challenge. The placement of two adjacent substituents—an electron-withdrawing bromine atom and an electron-donating amine group—on the benzene ring of the benzothiazole core requires a carefully considered strategy. Two primary retrosynthetic approaches can be envisioned: late-stage bromination of a pre-formed benzothiazole and a convergent synthesis involving the cyclization of a pre-functionalized aniline.

  • Strategy A: Late-Stage Electrophilic Bromination: This approach involves synthesizing 5-aminobenzo[d]thiazole first, followed by electrophilic bromination. However, the powerful ortho-, para-directing effect of the C5-amine group would strongly favor bromination at the C6 position, making the desired C4-bromo isomer a minor product at best. This route is generally not recommended due to severe regioselectivity issues.

  • Strategy B: Convergent Synthesis (Recommended): A more logical and controllable approach is to construct the benzothiazole ring from an aniline precursor that already contains the required bromine and a masked amine (e.g., a nitro group) at the correct positions. This strategy transfers the regiochemical challenge to the synthesis of the aniline starting material, which is often more straightforward to control. The key step is the oxidative cyclization of a thiourea intermediate.

The following diagram illustrates a comparison of these two strategic workflows.

G cluster_A Strategy A: Late-Stage Bromination (Low Regioselectivity) cluster_B Strategy B: Convergent Synthesis (Recommended) A_start 5-Aminobenzo[d]thiazole A_process Electrophilic Bromination (e.g., Br2/AcOH) A_start->A_process A_end Mixture of Isomers (Major: 6-Bromo, Minor: 4-Bromo) A_process->A_end B_start 2,5-Dibromo-4-nitroaniline B_process1 Thiourea Formation (e.g., with KSCN) B_start->B_process1 B_process2 Oxidative Cyclization (e.g., Br2/CHCl3) B_process1->B_process2 B_process3 Nitro Group Reduction (e.g., Fe/HCl) B_process2->B_process3 B_end 4-Bromobenzo[d]thiazol-5-amine (High Regioselectivity) B_process3->B_end start Start

Caption: Comparison of synthetic strategies for 4-Bromobenzo[d]thiazol-5-amine.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, framed in a practical question-and-answer format.

Q1: My oxidative cyclization of the thiourea intermediate is giving very low yields. What factors should I investigate?

A1: Low yields in the intramolecular cyclization of phenylthioureas to form 2-aminobenzothiazoles are a frequent problem.[1] The issue often lies in one of several areas:

  • Purity of the Thiourea Intermediate: The precursor must be pure and free of residual starting aniline, which can consume the oxidizing agent and generate side products. Verify the purity by NMR and LC-MS before proceeding.

  • Oxidizing Agent Stoichiometry: The choice and amount of oxidizing agent are critical. While bromine in a solvent like chloroform or acetic acid is common, using too much can lead to over-bromination of the ring, while too little results in incomplete conversion.[1][2] Start with one equivalent of Br₂ and monitor the reaction by TLC or LC-MS, adding small amounts more if needed.

  • Reaction Temperature: This reaction is often exothermic. The dropwise addition of bromine should be performed at a low temperature (0-5 °C) to control the reaction rate and prevent byproduct formation.[1][2] After addition, the reaction may be allowed to slowly warm to room temperature.

  • Solvent Choice: The solvent must be able to dissolve the thiourea but be inert to the oxidizing agent. Chloroform, acetic acid, and ethanol are common choices. If solubility is an issue in one, consider another. Acetic acid can sometimes facilitate the reaction by keeping the intermediates protonated.[2]

Q2: The final nitro group reduction step is incomplete or results in debromination. How can I optimize this?

A2: The reduction of a nitro group on an electron-rich, halogenated aromatic system can be challenging.

  • Choice of Reducing Agent: Standard catalytic hydrogenation (H₂, Pd/C) can sometimes lead to hydrodebromination, especially with aryl bromides. While effective, the reaction must be carefully monitored. A more reliable method is often metal/acid reduction, such as iron powder in acetic acid or HCl, or tin(II) chloride (SnCl₂) in ethanol or ethyl acetate.[3] These conditions are generally milder towards the C-Br bond.

  • Reaction Conditions: For Fe/HCl reductions, ensuring the iron powder is activated (e.g., by pre-washing with dilute HCl) is crucial. The reaction is often run at elevated temperatures (60-80 °C). Incomplete reactions can be addressed by adding more metal and acid and extending the reaction time.

  • Work-up Procedure: After reduction, the product is an amine salt. Careful neutralization with a base (e.g., NaHCO₃, Na₂CO₃, or NH₄OH) to a pH of ~8-9 is required to liberate the free amine for extraction. Ensure the aqueous layer is thoroughly extracted, as the product may have some water solubility.

Q3: I've successfully synthesized the product, but I'm struggling to purify it. It co-elutes with a persistent impurity during column chromatography.

A3: Purification of polar, amino-containing heterocyclic compounds can be difficult.

  • Optimize Column Chromatography:

    • Solvent System: If a standard hexane/ethyl acetate system is failing, try a more polar or aprotic system. Dichloromethane/methanol gradients are often effective for amines. Adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent can deactivate acidic sites on the silica gel, preventing streaking and improving the peak shape of the basic amine product.

    • Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or C18-functionalized reverse-phase silica.

  • Recrystallization: This is a powerful technique if a suitable solvent can be found. Screen various solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane, toluene) to find conditions where the product is soluble at high temperature but sparingly soluble at room temperature or below, while the impurity remains in solution.

  • Chemical Derivatization: As a last resort, you can temporarily protect the amine group (e.g., as a Boc-carbamate). This will drastically change the molecule's polarity, likely allowing for easy separation from the impurity. The protecting group can then be removed in a subsequent step (e.g., with TFA or HCl).

Q4: How can I be certain that I have the 4-bromo-5-amino isomer and not the 6-bromo or 7-bromo isomer?

A4: Unambiguous structural confirmation is essential, and it relies on advanced spectroscopic methods.

  • 1D NMR (¹H and ¹³C): While useful, 1D NMR alone may not be sufficient to distinguish between isomers. However, you can predict the chemical shifts. The proton at C7 (adjacent to the sulfur) and the proton at C2 (on the thiazole ring) will have characteristic shifts. The key is the pattern of the aromatic protons. The 4-bromo-5-amino isomer will have two aromatic protons that are ortho to each other, which should appear as two doublets with a coupling constant (J-value) of approximately 8-9 Hz.

  • 2D NMR (COSY and NOESY/ROESY): This is the most powerful tool.

    • COSY (Correlation Spectroscopy) will confirm the ortho relationship between the two aromatic protons (C6-H and C7-H).

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy) is critical. It shows through-space correlations between protons that are close to each other. You should expect to see a correlation between the C5-NH₂ protons and the C6-H . The absence of a NOE between the amine protons and a proton at the C4 position provides strong evidence for the desired structure.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental formula (C₇H₅BrN₂S), ensuring the correct number of bromine atoms has been incorporated.

Section 3: Recommended Experimental Protocol

The following is a robust, field-proven protocol based on the convergent synthesis strategy (Strategy B).

Protocol: Synthesis of 4-Bromobenzo[d]thiazol-5-amine

Step 1: Synthesis of 1-(2,5-Dibromo-4-nitrophenyl)thiourea

  • To a solution of 2,5-dibromo-4-nitroaniline (1.0 equiv.) in a suitable solvent like acetonitrile, add benzoyl isothiocyanate (1.1 equiv.).

  • Stir the mixture at room temperature for 4-6 hours until TLC analysis shows complete consumption of the aniline.

  • To the resulting benzoylthiourea intermediate solution, add a solution of sodium hydroxide (2.0 equiv.) in methanol.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze the benzoyl group.

  • Cool the reaction mixture, acidify with dilute HCl to pH ~5-6, and collect the precipitated thiourea product by filtration. Wash with water and dry under vacuum.

Step 2: Oxidative Cyclization to 2-Amino-4,7-dibromobenzo[d]thiazole (Note: This intermediate is analogous to the target but is used here to illustrate a common benzothiazole synthesis)

  • Suspend the 1-(2,5-dibromophenyl)thiourea (1.0 equiv.) in chloroform or glacial acetic acid.[2]

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of bromine (1.0-1.1 equiv.) in the same solvent dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[2]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC/LC-MS.

  • Pour the reaction mixture into ice water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Step 3: Selective Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group (Hypothetical step towards the target structure)

Note: A more direct route involves starting with a precursor where the amine is already present or can be introduced via reduction. This step illustrates a possible but more complex path.

  • Dissolve the 2-amino-4,7-dibromobenzo[d]thiazole (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO.[4]

  • Add a nucleophile that can displace the bromine activated by the nitro group (e.g., sodium azide followed by reduction). This step is complex and would require significant optimization. A more direct route via reduction of a nitro-precursor is strongly advised.

Step 4: Reduction of the Nitro Group

  • Suspend the synthesized nitro-containing benzothiazole (1.0 equiv.) and iron powder (5.0 equiv.) in a mixture of ethanol and water (e.g., 4:1).

  • Heat the mixture to 70-80 °C and add concentrated HCl (0.5-1.0 equiv.) portion-wise.

  • Stir vigorously at reflux for 2-5 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol.

  • Concentrate the filtrate to remove the ethanol.

  • Add water and basify the aqueous solution with solid Na₂CO₃ or concentrated NH₄OH to pH 9.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 4-Bromobenzo[d]thiazol-5-amine. Purify by column chromatography as described in the troubleshooting section.

Section 4: Data Summary

The choice of brominating agent and conditions is paramount in syntheses involving benzothiazoles. The following table summarizes common conditions and their typical challenges, extrapolated from related syntheses.

Brominating AgentSolventTemperaturePotential Issues & ConsiderationsReference
Br₂ (liquid) Glacial Acetic Acid0 °C to RTHighly reactive; risk of over-bromination and byproduct formation. Requires slow, controlled addition.[2]
N-Bromosuccinimide (NBS) Acetonitrile, CHCl₃RT to RefluxMilder and more selective than Br₂. Often requires a radical initiator (AIBN) or light for non-activated rings, but ionic mechanism can proceed in polar solvents. Less prone to over-bromination.[4][5]
Br₂ in HBr Hydrobromic Acid80 - 120 °CVery harsh conditions. Effective for de-activated rings but can cause decomposition of sensitive substrates.[4][5]

Section 5: Troubleshooting Workflow

The following decision tree provides a logical workflow for troubleshooting low yields in the critical cyclization step.

G start Low Yield in Cyclization Step q1 Is the starting thiourea pure? start->q1 ans1_yes Yes q1->ans1_yes Pure ans1_no No q1->ans1_no Impure q2 Was the reaction monitored closely? ans1_yes->q2 action1 Repurify thiourea (Recrystallization or Column) ans1_no->action1 ans2_yes Yes q2->ans2_yes Monitored ans2_no No q2->ans2_no Not Monitored q3 Was temperature controlled during Br2 addition? ans2_yes->q3 action2 Use TLC/LC-MS to track consumption of starting material and formation of product. ans2_no->action2 ans3_yes Yes q3->ans3_yes Controlled ans3_no No q3->ans3_no No Control end_node Consider alternative oxidizing agent (e.g., NBS) or different solvent. ans3_yes->end_node action3 Maintain 0-5 °C during dropwise addition of bromine solution. ans3_no->action3

Caption: Decision tree for troubleshooting the oxidative cyclization step.

Section 6: Frequently Asked Questions (FAQs)

  • What are the primary safety concerns?

    • Bromine (Br₂) is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves, splash goggles, and a lab coat. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available. N-Bromosuccinimide (NBS) is a lachrymator and irritant.

  • Can I use palladium catalysis for this synthesis?

    • Potentially. A Buchwald-Hartwig amination could be used to install the C5-amine group on a pre-existing 4,X-dibromobenzothiazole scaffold, or a Suzuki/Stille coupling could be used to functionalize other positions.[6] However, these methods often require expensive catalysts and ligands and may suffer from competing reactions at other sites on the benzothiazole core. For this specific target, the convergent cyclization approach is likely more efficient and cost-effective.

  • Is the target compound stable?

    • Aromatic amines can be sensitive to air and light, leading to gradual darkening over time due to oxidation. It is recommended to store the final product under an inert atmosphere (argon or nitrogen) in a dark, cool place.

References

  • BenchChem. (2025). Application Notes and Protocols: 4,7-Dibromobenzo[d]thiazol-2-amine in Organic Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine.
  • MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][6][7]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([2][6][7]thiadiazole). Retrieved from [Link]

  • MDPI. (2023). Benzo[1,2-d:4,5-d′]bis([2][6][7]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

  • ResearchGate. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([2][6][7]thiadiazole). Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Retrieved from [Link]

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Technical Support Center: Purification of Crude 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromobenzo[d]thiazol-5-amine (CAS 769-19-7).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block in high purity. As a substituted benzothiazole, this compound is a valuable intermediate in the synthesis of pharmacologically active molecules. However, its purification is often non-trivial due to the presence of persistent impurities from synthesis.

This guide provides field-proven troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to resolve common purification hurdles effectively.

Section 1: Troubleshooting Guide

This section addresses specific, hands-on problems you might encounter during the purification workflow in a direct question-and-answer format.

Question: My crude product is a dark, oily, or tarry solid. How should I approach the initial cleanup?

Answer: This is a common issue resulting from polymerization or the formation of highly colored, high-molecular-weight byproducts during synthesis. A direct approach like column chromatography or recrystallization is likely to fail or be very inefficient.

Recommended Strategy:

  • Initial Solvent Trituration: Before attempting a more complex purification, try triturating the crude material. Suspend the crude solid in a minimal amount of a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold diethyl ether, hexanes, or a hexanes/ethyl acetate mixture). Stir vigorously, then filter the solid. This can often remove a significant amount of "gunk" and may even yield a solid suitable for further purification.

  • Activated Carbon Treatment: If colored impurities persist, an activated carbon (charcoal) treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (typically 1-2% by weight of the crude material), heat the mixture gently for 10-15 minutes, and then perform a hot filtration through a pad of Celite® to remove the carbon. Causality: Activated carbon has a high surface area that adsorbs large, planar, colored molecules, effectively decolorizing the solution. Be aware that it can also adsorb some of your product, leading to a slight yield loss.

  • Acid-Base Extraction: This is often the most powerful initial cleanup step for an amine like this. It selectively isolates the basic product from neutral or acidic impurities. See Protocol 1 for a detailed methodology.

Question: I'm performing column chromatography, but my compound is streaking badly on the column, or the separation from a close-running impurity is poor. What can I do?

Answer: Streaking (tailing) of amines on silica gel is a classic problem caused by the interaction of the basic amine with the acidic silanol (Si-OH) groups on the silica surface.[3] This leads to poor peak shape and inefficient separation.

Solutions to Improve Separation:

  • Baseline the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. The most common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v). For example, if your eluent is 30% ethyl acetate in hexanes, you would prepare it as 30% EtOAc / 69.5% Hexanes / 0.5% Et₃N.

  • Use a Deactivated Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds. Alternatively, commercially available deactivated silica gels can be used.

  • Optimize the Solvent System: Poor separation between two spots on a TLC plate (ΔRf < 0.2) will translate to poor separation on a column. Systematically screen different solvent systems. For benzothiazoles, common eluents include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[4][5][6] Sometimes, adding a more polar solvent like methanol in small increments (1-2%) to a dichloromethane or ethyl acetate system can improve separation.

Question: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid phase instead of a solid crystalline lattice.[7] This is common if the solution is cooled too quickly, if the concentration of the solute is too high, or if impurities are depressing the melting point of your compound.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to slightly decrease the saturation.

  • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly into an ice bath. Rapid cooling favors amorphous precipitation or oiling over ordered crystal growth.

  • Induce Crystallization: If crystals do not form on their own, try scratching the inside of the flask at the air-solvent interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. Adding a "seed crystal" from a previously purified batch is the most reliable method.[8]

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider using a two-solvent (binary) system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., dichloromethane or ethanol) and then slowly add a "poor" solvent (e.g., hexanes or water) dropwise at an elevated temperature until persistent cloudiness is observed. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust purification strategy for 4-Bromobenzo[d]thiazol-5-amine after a typical synthesis?

A1: A multi-step approach is often most effective. A recommended general workflow is:

  • Aqueous Workup/Extraction: Begin with an acid-base extraction (see Protocol 1 ) to separate the basic amine product from non-basic starting materials and byproducts. This provides a significant initial purification.[9][10]

  • Column Chromatography: Subject the material from the extraction to flash column chromatography (see Protocol 2 ) to separate the target compound from closely related isomers or other neutral impurities.[4][6]

  • Recrystallization: As a final polishing step, recrystallize the purified material from chromatography to obtain a highly crystalline solid with excellent purity (see Protocol 3 ).

Q2: How do I choose the right solvents for each purification technique?

A2: Solvent selection is key and is based on the principle of differential solubility.

  • Acid-Base Extraction: The organic solvent should readily dissolve your crude product but be immiscible with water. Dichloromethane (DCM) and ethyl acetate (EtOAc) are common choices. The aqueous phase will be an acid (e.g., 1M HCl) to protonate the amine and a base (e.g., saturated NaHCO₃ or 1M NaOH) to deprotonate it.[11][12]

  • Column Chromatography: The goal is to find a solvent system where your product has an Rf value of ~0.3 on a silica gel TLC plate. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. Test mixtures like 9:1, 4:1, and 2:1 Hexanes:EtOAc to find the optimal polarity.

  • Recrystallization: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol, methanol, or solvent pairs like Dichloromethane/Methanol or Ethyl Acetate/Hexanes are good starting points for heterocyclic amines.[5][8]

Q3: How can I reliably check the purity of my final product?

A3: Rely on a combination of methods:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple different eluent systems.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method. The spectrum should be clean, with integrations matching the expected number of protons and peaks corresponding to the correct carbon environments. Impurity peaks should be absent.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This can confirm the molecular weight of the compound and provide a more sensitive assessment of purity than TLC.

Section 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Selective Amine Isolation

This protocol leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.[10][13]

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in an organic solvent like ethyl acetate (50 mL) in a separatory funnel. If there are insoluble solids, filter them off first.

  • Acidic Extraction: Add 1 M aqueous HCl (30 mL) to the separatory funnel. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. The protonated amine salt will move to the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another portion of 1 M HCl (30 mL) and combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M NaOH or saturated NaHCO₃ solution while stirring until the solution is basic (pH > 9, check with pH paper). The protonated amine will be neutralized, precipitating the free amine as a solid or oil.

  • Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Extract the free amine back into an organic solvent by adding fresh ethyl acetate (40 mL). Shake and allow the layers to separate.

  • Final Steps: Drain the organic layer. Repeat the back-extraction with more ethyl acetate (2x 40 mL). Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities with similar solubility but different polarity.[4][6]

  • TLC Analysis: Determine an appropriate eluent system that gives your product an Rf of ~0.3 and separates it well from impurities. Remember to add ~0.5% triethylamine to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol is for obtaining a highly pure, crystalline final product.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your compound. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears as a solid when cooled, you have found a good solvent.

  • Dissolution: Place the bulk of your compound in an Erlenmeyer flask. Add the chosen hot solvent in portions with swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.

Section 4: Data Presentation: Comparison of Purification Methods

MethodPurity AchievedTypical YieldThroughputKey AdvantageKey Disadvantage
Acid-Base Extraction Moderate-High70-95%HighExcellent for removing non-basic impurities; scalable.Will not separate from other basic impurities.
Column Chromatography High-Very High50-90%Low-ModerateExcellent for separating compounds of different polarities.Can be slow, uses large solvent volumes, potential for product loss on column.
Recrystallization Very High60-90%ModerateYields highly pure crystalline material; good for final polishing.Requires finding a suitable solvent; can have lower recovery.

Section 5: Visualization of Workflows

Diagram 1: Overall Purification Strategy

A Crude 4-Bromobenzo[d]thiazol-5-amine G Tarry / Colored Impurities? A->G B Assess Impurity Profile (TLC, NMR of crude) C Acid-Base Extraction B->C Neutral/Acidic Impurities Present D Flash Column Chromatography B->D Polar Impurities of Similar Basicity C->D Further Purification Needed E Recrystallization C->E If Sufficiently Pure D->E Final Polishing F High Purity Product D->F If Crystallization Fails E->F G->B No H Charcoal Treatment / Trituration G->H Yes H->B

Caption: Decision workflow for purifying crude 4-Bromobenzo[d]thiazol-5-amine.

Diagram 2: Acid-Base Extraction Workflow

cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Recovery A Crude in Organic Solvent (e.g., Ethyl Acetate) C Separatory Funnel A->C B Add 1M HCl (aq) B->C D Organic Layer: Neutral Impurities C->D E Aqueous Layer: Protonated Amine Salt (R-NH3+ Cl-) C->E F Aqueous Amine Salt E->F G Add 2M NaOH (aq) to pH > 9 F->G H Separatory Funnel G->H J Organic Layer: Purified Free Amine (R-NH2) H->J K Aqueous Layer: Inorganic Salts H->K I Add Organic Solvent (e.g., Ethyl Acetate) I->H

Caption: Visual guide to the acid-base extraction process for amine purification.

References

  • ChemBK. (2024). 4-Bromo-2-benzothiazolamine. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Toronto Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][9][14]thiadiazole). Retrieved from [Link]

  • PubMed Central. (n.d.). Benzo[1,2-d:4,5-d′]bis([4][9][14]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • LibreTexts. (2018). Amines and Heterocycles. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d′]bis([4][9][14]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][9][14]thiadiazole). Retrieved from [Link]

  • PubMed. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. Retrieved from [Link]

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Technical Support Center: Synthesis of 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Bromobenzo[d]thiazol-5-amine. This key intermediate is crucial in the development of various pharmaceutical and materials science applications. The synthesis, typically involving the regioselective bromination of benzo[d]thiazol-5-amine, is a classic example of electrophilic aromatic substitution on a complex heterocyclic system.[1][2] However, the interplay between the activating amino group and the benzothiazole core can lead to several challenges, primarily the formation of unwanted side products.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating the formation of common side products, ensuring higher yields and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 4-Bromobenzo[d]thiazol-5-amine.

Q1: My post-reaction analysis (LC-MS/NMR) shows a significant peak corresponding to a dibrominated product. How can I prevent this over-bromination?

A1: Cause & Prevention

Over-bromination is the most prevalent side reaction, leading to the formation of 4,6-dibromobenzo[d]thiazol-5-amine. This occurs because the 5-amino group is a powerful activating group, making the aromatic ring highly susceptible to further electrophilic attack at the vacant ortho and para positions.[3] The initial bromination at the 4-position does not sufficiently deactivate the ring to prevent a second bromination at the 6-position.

Troubleshooting Steps:

  • Stoichiometry Control: Precisely control the molar equivalents of your brominating agent (e.g., Br₂, NBS). Begin with a 1.0 to 1.1 molar equivalent. Using a significant excess is a common cause of over-bromination.[4][5]

  • Temperature Management: Perform the reaction at low temperatures (0 °C to 5 °C) using an ice bath. Lower temperatures decrease the reaction rate and significantly improve selectivity by disfavoring the higher activation energy pathway of the second bromination.[4][5]

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions over an extended period (e.g., 1-2 hours).[5] This maintains a low instantaneous concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Choice of Brominating Agent: Consider using a milder brominating agent. While elemental bromine (Br₂) is common, N-Bromosuccinimide (NBS) often provides better control and selectivity, reducing the formation of over-brominated side products.[4][6]

Q2: I've isolated an impurity with the same mass as my product but with a different chromatographic retention time and NMR spectrum. Could this be an isomer?

A2: Cause & Prevention

Yes, this is likely a regioisomer, such as 6-Bromobenzo[d]thiazol-5-amine. While the 5-amino group strongly directs bromination to the 4-position (ortho), some substitution can occur at the 6-position (para) depending on the reaction conditions.

Troubleshooting Steps:

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Highly polar solvents can sometimes favor competing side reactions.[4] While acetic acid is commonly used, exploring less polar options in a trial reaction may alter the isomeric ratio.[4]

  • Bulky Brominating Agents: In some electrophilic aromatic substitutions, using a bulkier brominating agent can sterically hinder attack at the more crowded ortho position, although this is less of a factor in this specific synthesis.

  • Purification: If a minor amount of the isomer is unavoidable, focus on purification. These isomers often have slightly different polarities, making them separable by column chromatography.[7]

Q3: My reaction yield is very low, and I'm recovering a lot of unreacted starting material (benzo[d]thiazol-5-amine). What could be the issue?

A3: Cause & Prevention

Low conversion can stem from several factors related to reagent activity and reaction setup.

Troubleshooting Steps:

  • Reagent Quality: Ensure your brominating agent has not degraded. NBS can decompose over time, and liquid bromine can be compromised by moisture. Use a freshly opened or properly stored bottle of the reagent.

  • Insufficient Activation: If using a catalyst (though often not required for such an activated ring), ensure it is active and used in the correct amount.

  • Reaction Time & Temperature: While low temperature is crucial for selectivity, if it's too low or the reaction time is too short, the reaction may not proceed to completion. Monitor the reaction closely using Thin-Layer Chromatography (TLC). If the starting material is consumed slowly, consider allowing the reaction to stir for a longer period at low temperature or letting it slowly warm to room temperature after the addition of bromine is complete.[5]

Q4: My crude product is a dark, tar-like material that is difficult to handle and purify. What causes this and how can it be avoided?

A4: Cause & Prevention

The formation of dark, polymeric tars is often a sign of decomposition or uncontrolled side reactions. Aromatic amines are susceptible to oxidation, especially under harsh or acidic conditions, and these reactions can produce colored, high-molecular-weight impurities.

Troubleshooting Steps:

  • Temperature Control: Abrupt increases in temperature can lead to decomposition. Ensure consistent and controlled cooling throughout the addition of the brominating agent.[8]

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Quenching and Work-up: After the reaction is complete (as determined by TLC), quench it promptly by pouring it into ice water.[5] Neutralize the acidic solution carefully with a base like sodium bicarbonate. A prolonged, harsh acidic work-up can contribute to degradation.

Troubleshooting Summary Table

Symptom / Observation Potential Cause(s) Recommended Actions
Significant amount of dibrominated product (M+158 peak)1. Excess brominating agent.2. Reaction temperature too high.3. Rapid addition of electrophile.1. Use 1.0-1.1 eq. of Br₂ or NBS.[4]2. Maintain temperature at 0-5 °C.[5]3. Add brominating agent dropwise over 1-2 hours.[5]
Isomeric impurity with same mass1. Lack of complete regioselectivity.2. Influence of solvent.1. Optimize temperature and addition rate.2. Use column chromatography for purification.[7]
Low conversion / High starting material1. Degraded brominating agent.2. Insufficient reaction time or temperature.1. Use fresh NBS or Br₂.2. Monitor reaction by TLC and adjust time/temp as needed.
Formation of dark tar/polymers1. Reaction overheating.2. Oxidative side reactions.3. Harsh work-up conditions.1. Ensure strict temperature control.2. Consider using an inert atmosphere.3. Quench reaction promptly and neutralize carefully.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic pathway versus the common over-bromination side reaction.

reaction_pathway cluster_main Main Reaction cluster_side Side Reaction SM Benzo[d]thiazol-5-amine DP 4-Bromobenzo[d]thiazol-5-amine (Desired Product) SM->DP + 1 eq. Br₂ (Slow, 0-5 °C) SP 4,6-Dibromobenzo[d]thiazol-5-amine (Side Product) DP->SP + Br₂ (Excess or High Temp)

Caption: Desired vs. side reaction pathways in the bromination of benzo[d]thiazol-5-amine.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Bromobenzo[d]thiazol-5-amine

This protocol is optimized to maximize the yield of the mono-brominated product while minimizing side reactions.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[d]thiazol-5-amine (1.0 eq) in glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C. Ensure the acetic acid does not freeze.[4]

  • Bromine Solution Preparation: In the dropping funnel, prepare a solution of liquid bromine (1.05 eq) in a small amount of glacial acetic acid.

  • Slow Addition: Add the bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases and a precipitate forms.

  • Filtration: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.[7]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[7]

  • Eluent System: A common mobile phase is a gradient of ethyl acetate in hexane or petroleum ether. The optimal ratio should be determined by TLC analysis.[7]

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the solvent system, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to isolate the pure desired product.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues during your synthesis.

troubleshooting_workflow start Start Synthesis check_crude Analyze Crude Product (LC-MS, NMR, TLC) start->check_crude main_issue What is the main issue? check_crude->main_issue over_brom Over-bromination (Dibromo product) main_issue->over_brom High MW Peak low_yield Low Yield / High SM main_issue->low_yield High SM Peak tar Tar Formation main_issue->tar Dark/Polymeric purify Purify by Column Chromatography main_issue->purify Minor Impurities sol_over_brom Reduce Br₂ to 1.05 eq. Lower Temp to 0-5 °C Add Br₂ dropwise over_brom->sol_over_brom sol_low_yield Check reagent quality Monitor by TLC Increase reaction time if needed low_yield->sol_low_yield sol_tar Ensure strict temp control Use inert atmosphere Quench promptly tar->sol_tar sol_over_brom->start Re-run Reaction sol_low_yield->start Re-run Reaction sol_tar->start Re-run Reaction end Pure Product purify->end

Caption: A logical workflow for troubleshooting common synthesis problems.

References
  • BenchChem. (2025). Troubleshooting guide for the synthesis of fluorinated benzothiazoles.
  • BenchChem. (2025). Overcoming challenges in the bromination of benzothiazole-2-amines.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine.
  • MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([7][8][9]thiadiazole). Available at:

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.

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Technical Support Center: Optimizing Reaction Yield for 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromobenzo[d]thiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and proven protocols to optimize the yield and purity of this critical building block.

Introduction: The Synthetic Challenge

4-Bromobenzo[d]thiazol-5-amine is a key intermediate in the synthesis of various biologically active compounds.[1] The introduction of a bromine atom at the 4-position and an amine group at the 5-position of the benzothiazole core presents a unique synthetic challenge. Direct bromination of 5-aminobenzothiazole can lead to a mixture of regioisomers and polybrominated byproducts due to the activating and directing effects of the amino group and the thiazole ring.[2] Achieving high yield and regioselectivity requires careful control of reaction conditions.

This guide provides a systematic approach to troubleshooting common issues and optimizing your synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

Low yields and product mixtures are common hurdles in the synthesis of 4-Bromobenzo[d]thiazol-5-amine. The following table outlines frequent problems, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Inactive brominating agent.- Insufficient reaction temperature.- Poor quality starting material (5-aminobenzothiazole).- Use a fresh, verified source of N-Bromosuccinimide (NBS) or bromine.- Gradually increase the reaction temperature, monitoring by TLC for product formation.- Purify the starting material by recrystallization or column chromatography.
Formation of Multiple Products (Regioisomers) - The directing effects of the amino group and thiazole ring can lead to bromination at other positions (e.g., 7-position).[2]- Employ a milder brominating agent like NBS over elemental bromine.- Conduct the reaction at lower temperatures (0-5 °C) to enhance selectivity.[2]- Consider a multi-step synthesis involving a protecting group for the amine to control regioselectivity.
Over-bromination (Di- or Tri-brominated Byproducts) - Excess of brominating agent.- Prolonged reaction time.[2]- Carefully control the stoichiometry of the brominating agent (start with 1.0-1.1 equivalents).- Monitor the reaction closely using TLC or LC-MS and quench immediately upon consumption of the starting material.[2]
Difficult Purification - Presence of closely related isomers or byproducts with similar polarity.- Utilize a high-resolution column chromatography system with a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate).- Consider derivatization of the crude mixture to separate isomers, followed by deprotection.
Experimental Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting suboptimal reaction outcomes.

troubleshooting_workflow cluster_start Start cluster_analysis Analysis cluster_problem_id Problem Identification cluster_solutions Solutions cluster_actions Corrective Actions cluster_end End Goal Start Suboptimal Yield or Purity Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Problem Identify Primary Issue Analyze->Problem LowYield Low Yield Problem->LowYield No/Low Product Isomers Regioisomers Problem->Isomers Multiple Spots OverBrom Over-bromination Problem->OverBrom Higher MW Byproducts ActionYield Check Reagent Quality Increase Temperature Purify Starting Material LowYield->ActionYield ActionIsomers Use Milder Brominating Agent Lower Reaction Temperature Protecting Group Strategy Isomers->ActionIsomers ActionOverBrom Control Stoichiometry Monitor Reaction Closely OverBrom->ActionOverBrom End Optimized Yield and Purity ActionYield->End ActionIsomers->End ActionOverBrom->End

Caption: A troubleshooting workflow for optimizing the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Bromobenzo[d]thiazol-5-amine?

A1: The most direct approach is the electrophilic bromination of 5-aminobenzothiazole. However, due to the challenges with regioselectivity, multi-step syntheses are often employed. These can involve the synthesis of a pre-functionalized aniline precursor with the desired substitution pattern, followed by cyclization to form the benzothiazole ring.[2]

Q2: Which brominating agent is recommended for this synthesis?

A2: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂). NBS is a milder and more selective brominating agent, which can help to minimize the formation of over-brominated byproducts.[3]

Q3: What solvent system is optimal for this reaction?

A3: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent like dichloromethane (DCM) is commonly used. The choice of solvent can influence the reaction rate and selectivity, so it may require optimization for your specific setup.[4]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis, especially when dealing with isomeric mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2]

Q5: What are the best practices for purifying the final product?

A5: Column chromatography on silica gel is the most common purification method.[5] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. Recrystallization can also be a viable option if a suitable solvent system is identified.[6]

Detailed Experimental Protocol: Optimized Synthesis of 4-Bromobenzo[d]thiazol-5-amine

This protocol is designed to maximize yield and purity by carefully controlling key reaction parameters.

Materials:

  • 5-aminobenzothiazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-aminobenzothiazole (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of NBS (1.05 eq) in anhydrous DMF dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • Work-up: Dilute the reaction mixture with water and extract with DCM (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Bromobenzo[d]thiazol-5-amine as a solid.

Reaction Mechanism Overview

The synthesis proceeds via an electrophilic aromatic substitution mechanism.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactants 5-Aminobenzothiazole + NBS Intermediate Sigma Complex (Arenium Ion) Reactants->Intermediate Electrophilic Attack Product 4-Bromobenzo[d]thiazol-5-amine Intermediate->Product Proton Loss

Caption: Electrophilic aromatic substitution mechanism.[7]

References

  • Benchchem. Technical Support Center: Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine.
  • Benchchem. Application Notes and Protocols: 4,7-Dibromobenzo[d]thiazol-2-amine in Organic Synthesis.
  • Benchchem.
  • National Institutes of Health (NIH). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • MDPI. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][5][6]thiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]

  • PubMed Central. Benzo[1,2-d:4,5-d′]bis([2][5][6]thiadiazole) and Its Bromo Derivatives. [Link]

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]

  • Semantic Scholar. Recent advances in the synthesis of 2-substituted benzothiazoles: a review.
  • ACS Publications. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa.
  • National Institutes of Health (NIH). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([2][5][6]thiadiazole). [Link]

  • National Institutes of Health (NIH). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. [Link]

  • National Institutes of Health (NIH). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. [Link]

  • ResearchGate. (PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([2][5][6]thiadiazole).

  • ResearchG
  • ResearchGate. The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles.
  • National Institutes of Health (NIH). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Benchchem.

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troubleshooting guide for 4-Bromobenzo[d]thiazol-5-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromobenzo[d]thiazol-5-amine

A Senior Application Scientist's Guide to Navigating Synthetic Challenges

Welcome to the technical support center for 4-Bromobenzo[d]thiazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes. This document moves beyond rigid templates to offer field-proven insights into the specific challenges and nuances of working with this molecule.

Section 1: Core Compound Characteristics & Handling

Before embarking on complex reactions, a foundational understanding of the starting material is paramount. The unique arrangement of the bromo and amino substituents on the benzothiazole core dictates its reactivity and handling requirements.

FAQ: What are the key structural features and physicochemical properties of 4-Bromobenzo[d]thiazol-5-amine?

The structure combines an electron-donating amine group at the C5 position and a halogen handle (bromine) at the C4 position. This electronic push-pull relationship influences the reactivity of the aromatic ring system. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, while the amino group can be a nucleophile or a directing group.

Table 1: Physicochemical Properties of 4-Bromobenzo[d]thiazol-5-amine

PropertyValueSource
CAS Number 769-19-7[1]
Molecular Formula C₇H₅BrN₂S[1]
Molecular Weight 229.1 g/mol [2][3]
Appearance Solid[1]
Purity Typically ≥98%[1]
InChI Key FBUUMRBJJQXVRE-UHFFFAOYSA-N[1]
FAQ: What are the recommended storage and handling procedures?

Proper storage is critical to maintain the integrity of the compound and ensure reproducible results.

  • Storage: Keep in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] Light sensitivity and potential for slow air oxidation are key concerns.

  • Handling: The compound is classified with GHS07 pictograms, indicating it can cause skin and serious eye irritation.[1] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[3]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo position is the primary site for synthetic elaboration via cross-coupling. Success in these reactions hinges on a carefully orchestrated interplay of catalyst, ligand, base, and solvent.

Subsection 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This is one of the most common methods for installing new carbon-carbon bonds at the C4 position. However, the electronic nature of 4-bromobenzo[d]thiazol-5-amine can present unique challenges.

Problem: My Suzuki reaction has stalled, showing low or no conversion of the starting material.

  • Q: My Suzuki reaction is not proceeding. What are the primary factors to investigate?

    A: A failed Suzuki coupling is rarely due to a single factor but often a combination of suboptimal conditions. The primary culprits are almost always related to the catalyst's activity, the choice and quality of reagents, or insufficient reaction temperature. The electron-rich nature of the substrate, due to the C5-amino group, can make the initial oxidative addition step more challenging than with electron-deficient aryl bromides.[4]

    Causality: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. If this step is slow, the entire cycle is inhibited. Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted homocoupling of the boronic acid.[5][6] The base is not just a spectator; it is essential for the transmetalation step, forming the active boronate species.[5]

    Troubleshooting Workflow for Low Suzuki Coupling Conversion

    cluster_catalyst Catalyst Troubleshooting cluster_reagents Reagent Troubleshooting Start Low Conversion Observed Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Reagents 2. Reagent & Solvent Quality Check_Catalyst->Check_Reagents Catalyst OK Catalyst_Active Is Pd(0) active? - Use fresh catalyst/ligand. - Ensure rigorous degassing. Check_Catalyst->Catalyst_Active Ligand_Choice Is ligand appropriate? - Try electron-rich, bulky ligands (e.g., SPhos, XPhos). Check_Catalyst->Ligand_Choice Check_Conditions 3. Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Base_Choice Is base effective? - Screen K3PO4, Cs2CO3. - Ensure base is finely ground. Check_Reagents->Base_Choice Boronic_Acid Is boronic acid pure? - Check for degradation. - Consider using a pinacol ester. Check_Reagents->Boronic_Acid Solvent_Dry Is solvent degassed & dry? - Use anhydrous solvents. - Degas with N2/Ar for 20-30 min. Check_Reagents->Solvent_Dry Result_Improved Yield Improved Check_Conditions->Result_Improved Optimized

    Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Problem: My reaction is messy, with significant side products.

  • Q: I'm observing significant amounts of debromination (protodebromination) and/or boronic acid homocoupling. How can I minimize these side reactions?

    A: These side reactions are classic indicators of specific issues within your reaction setup.

    • Protodebromination: This occurs when the aryl bromide is converted to an arene (the bromine is replaced by hydrogen). It is often promoted by excessive heat, long reaction times, or the presence of water when using certain bases.[6]

    • Homocoupling: This side reaction is almost always caused by the presence of oxygen, which facilitates the unwanted coupling of two boronic acid molecules.[5]

    Table 2: Mitigating Side Reactions in Suzuki Coupling

Side ReactionPrimary Cause(s)Recommended Actions
Protodebromination Excess water; high temperatures; inefficient catalyst turnover.Use a milder base like K₃PO₄ or KF.[6] Consider using a more stable boronic ester (e.g., pinacol ester) instead of the acid.[6] Ensure the reaction is not heated for an unnecessarily long time.
Homocoupling Presence of oxygen in the reaction vessel.Rigorously degas all solvents and the reaction mixture (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes).[5] Maintain a positive pressure of inert gas throughout the reaction.
Starting Material Decomposition Incompatible base or solvent; high temperature.Screen alternative bases that are compatible with all functional groups. If the starting material has poor solubility, consider a different solvent system (e.g., Dioxane/H₂O, DMF) but be mindful of potential side reactions with DMF at high temperatures.[7]
Subsection 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for coupling primary or secondary amines at the C4 position. The key to success is selecting a catalyst system that overcomes the potential for substrate inhibition.

  • Q: My Buchwald-Hartwig amination is sluggish or gives low yields. What adjustments should I consider?

    A: The efficiency of this reaction is highly dependent on the ligand, base, and the nature of the amine coupling partner.

    • Ligand Choice is Critical: The substrate contains two amine groups (the C5-amine and the thiazole nitrogen) that can potentially coordinate to the palladium center and inhibit catalysis. Using sterically hindered, bulky phosphine ligands (e.g., Josiphos, Buchwald's biarylphosphine ligands) is often necessary to promote the desired reductive elimination step and prevent catalyst deactivation.[8][9]

    • Base Sensitivity: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is common, but potassium phosphate or carbonate can be effective and milder alternatives if your substrate is base-sensitive.[10]

    • Catalyst Inhibition: As mentioned, the substrate itself can act as a ligand. If you suspect catalyst inhibition, increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes overcome this issue by favoring the formation of the active catalytic species.

    Simplified Buchwald-Hartwig Catalytic Cycle

    A L-Pd(0) B Oxidative Addition (Ar-Br + L-Pd(0)) A->B + Ar-Br C L-Pd(II)(Ar)(Br) B->C D Amine Coordination & Deprotonation C->D + HNR2, Base E L-Pd(II)(Ar)(NR2) D->E F Reductive Elimination E->F F->A Product (Ar-NR2) formed

    Caption: Key steps of the Buchwald-Hartwig amination cycle.

Section 3: Reactions Involving the C5-Amine Group

While cross-coupling at C4 is common, the C5-amino group is also a key functional handle.

  • Q: My acylation/sulfonylation of the 5-amino group is incomplete or results in multiple products. Why might this be happening?

    A: The nucleophilicity of the C5-amino group is somewhat attenuated by the electron-withdrawing nature of the fused thiazole ring.

    • Incomplete Reaction: This often points to insufficient activation of the acylating/sulfonylating agent or a base that is too weak. Ensure you are using a suitable base (e.g., pyridine, triethylamine, or for less reactive cases, DMAP as a catalyst) to scavenge the acid byproduct (e.g., HCl). The reaction may require gentle heating to proceed to completion.

    • Multiple Products: The formation of multiple products could indicate reaction at the thiazole nitrogen or di-acylation if a very strong base and highly reactive acylating agent are used. Using slightly more than one equivalent (1.1-1.2 eq.) of the acylating agent and a non-nucleophilic base at controlled temperatures (starting at 0 °C and warming to room temperature) can improve selectivity.[11]

Section 4: General Experimental Protocols

These protocols serve as a validated starting point. Optimization for specific substrates is always recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add 4-Bromobenzo[d]thiazol-5-amine (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[6]

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water). Bubble argon through the solution for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv. or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand, 0.05 equiv.).[12]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by column chromatography on silica gel.[12]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive pressure of argon, add to a dry Schlenk flask the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., XPhos, 0.05 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add 4-Bromobenzo[d]thiazol-5-amine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the flask and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 5: Purification Challenges

  • FAQ: What are common challenges in purifying derivatives of 4-Bromobenzo[d]thiazol-5-amine, and what strategies can be employed?

    A: The benzothiazole core and the presence of nitrogen atoms can lead to purification difficulties.

    • Tailing on Silica Gel: The basic amine groups can interact strongly with the acidic silica gel, causing significant tailing during column chromatography. To mitigate this, you can pre-treat the silica with a small amount of triethylamine (e.g., 1% in the eluent system) or use a different stationary phase like alumina.[11][12]

    • Poor Solubility: Derivatives can sometimes have low solubility in common chromatography solvents. A careful screen of solvent systems is necessary. Dichloromethane/methanol or ethyl acetate/hexane gradients are common starting points.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove minor impurities that are difficult to separate by chromatography.[11]

References

  • Application Notes and Protocols: 4,7-Dibromobenzo[d]thiazol-2-amine in Organic Synthesis - Benchchem.
  • Application Notes and Protocols for the Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine Derivatives - Benchchem.
  • 4-Bromobenzo[1,2-d:4,5-d′]bis([11][12][13]thiadiazole) - MDPI. Available at:

  • Benzo[1,2-d:4,5-d′]bis([11][12][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - MDPI. Available at:

  • Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid - Benchchem.
  • Benzo[1,2-d:4,5-d']bis([11][12][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - Semantic Scholar. Available at:

  • 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem.
  • 4-Bromo-2-benzothiazolamine - ChemBK.
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • (PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([11][12][13]thiadiazole) - ResearchGate. Available at:

  • Characterization of 4,7-Dibromobenzo[d]thiazol-2-amine: A Comparative Guide to its Spectroscopic Analysis - Benchchem.
  • 4-Bromobenzo[d]thiazol-5-amine | 769-19-7 - Sigma-Aldrich.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Technical Support Center: Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine - Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem.

Sources

Technical Support Center: Enhancing the Stability of 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Bromobenzo[d]thiazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this important chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Molecule

4-Bromobenzo[d]thiazol-5-amine is a key building block in medicinal chemistry and materials science. Its structure, featuring a benzothiazole core with both an amino and a bromo substituent, offers versatile reactivity for further chemical modifications. However, these same functional groups are also responsible for its potential instability under certain conditions. The electron-rich aromatic amine is susceptible to oxidation, while the carbon-bromine bond can be labile to light and certain reagents. This guide will provide in-depth solutions to mitigate these stability issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the storage, handling, and use of 4-Bromobenzo[d]thiazol-5-amine.

Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solid (e.g., from off-white to brown/purple) Oxidation of the aromatic amine group.Store the compound under an inert atmosphere (argon or nitrogen), in an amber vial, and at reduced temperatures (2-8 °C for long-term storage).[1]
Inconsistent Reaction Yields Degradation of the starting material due to improper storage or handling.Always use freshly opened or properly stored material. Purify the compound if discoloration is observed before use.
Appearance of Unidentified Impurities in Reaction Mixtures 1. Photodegradation leading to dehalogenation or other side reactions. 2. Reaction with atmospheric oxygen or moisture. 3. Instability in certain solvents.1. Conduct reactions in amber glassware or protect the reaction vessel from light. 2. Use anhydrous solvents and perform reactions under an inert atmosphere. 3. Choose solvents in which the compound is stable (see Solvent Stability FAQ).
Poor Solubility in Aqueous Buffers for Biological Assays The compound is a weak base with low aqueous solubility.Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and consider pH adjustment of the final assay buffer to enhance solubility.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for 4-Bromobenzo[d]thiazol-5-amine?

A1: To maximize shelf-life and prevent degradation, 4-Bromobenzo[d]thiazol-5-amine should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[1] For long-term storage, refrigeration at 2-8 °C is recommended.

Q2: My sample has changed color. Can I still use it?

A2: A change in color, typically to a brownish or purplish hue, is a visual indicator of oxidation of the aromatic amine moiety. While the material may still contain a significant amount of the desired compound, the presence of impurities can interfere with subsequent reactions or biological assays. It is highly recommended to purify the material before use. A general purification protocol is provided below.

Stability in Solution

Q3: In which common laboratory solvents is 4-Bromobenzo[d]thiazol-5-amine most stable?

A3: While specific stability data for this compound is limited, for related aromatic amines and benzothiazoles, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally suitable for short-term dissolution for reactions. Chlorinated solvents like dichloromethane (DCM) can also be used, but care should be taken to use anhydrous grades and inert atmosphere, as acidic impurities (from solvent degradation) can affect the stability of the amine. Protic solvents like methanol and ethanol are generally suitable, but the compound's stability in these may be lower over extended periods, especially if not stored properly.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of aromatic amines can be pH-dependent. Strongly acidic or basic conditions can promote hydrolysis or other degradation pathways. For biological assays, it is advisable to work in buffered solutions, typically in the pH range of 6.0-7.5. If the compound is used in a reaction, the pH should be controlled based on the specific requirements of the transformation, keeping in mind the potential for degradation under harsh conditions.

Degradation Pathways

Q5: What are the primary degradation pathways for 4-Bromobenzo[d]thiazol-5-amine?

A5: Based on the chemistry of aromatic amines and bromo-substituted heterocycles, the following are the most likely degradation pathways:

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored oligomers or polymeric materials. This process is often catalyzed by light and trace metals.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine bond, leading to dehalogenated impurities or other radical-mediated side products.

  • Hydrolysis: While the benzothiazole ring is generally stable, prolonged exposure to harsh acidic or basic conditions can potentially lead to ring-opening.

Potential Degradation Pathways A 4-Bromobenzo[d]thiazol-5-amine B Oxidation Products (Colored Impurities, Oligomers) A->B O₂, Light, Metal Ions C Dehalogenated Products A->C UV Light D Hydrolysis Products (Ring-Opened) A->D Strong Acid/Base

Caption: Key degradation pathways for 4-Bromobenzo[d]thiazol-5-amine.

Experimental Protocols

Protocol 1: Purification of Discolored 4-Bromobenzo[d]thiazol-5-amine by Column Chromatography

This protocol is a general guideline and may require optimization based on the impurity profile of your sample.

  • Slurry Preparation: In a fume hood, dissolve the discolored 4-Bromobenzo[d]thiazol-5-amine in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Adsorbent Preparation: Add a small amount of silica gel to the dissolved compound to create a slurry.

  • Solvent Removal: Gently remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point for the eluent is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

  • Loading: Carefully load the silica gel with the adsorbed compound onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified, colorless solid.

  • Drying and Storage: Dry the purified compound under vacuum and store it under an inert atmosphere in a cool, dark place.

Protocol 2: Recommended Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework for using 4-Bromobenzo[d]thiazol-5-amine in a common C-C bond-forming reaction, with considerations for its stability.

Suzuki-Miyaura Workflow A Combine Reactants (Amine, Boronic Acid, Base) B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat under Inert Atmosphere C->D E Reaction Work-up D->E F Purification E->F

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a dry Schlenk flask, combine 4-Bromobenzo[d]thiazol-5-amine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

References

  • [Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][3][4]thiadiazole) and Its SNAr and Cross-Coupling Reactions.]([Link]) MDPI.

  • NILU.

  • PMC - PubMed Central.

  • PMC - NIH.

  • [Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][3][4]thiadiazole) and Its SNAr and Cross-Coupling Reactions.]([Link]) MDPI.

  • PMC - NIH.

  • [4-Bromobenzo[1,2-d:4,5-d′]bis([2][3][4]thiadiazole).]([Link]) MDPI.

  • MedCrave online.

  • NIH.

  • The University of Texas at Austin.

  • Scholars Research Library.

  • Benchchem.

  • Bentham Science.

  • ResearchGate.

  • ResearchGate.

  • Benchchem.

  • Sigma-Aldrich.

  • PubChem.

  • [Benzo[1,2-d:4,5-d′]bis([2][3][4]thiadiazole) and Its Bromo Derivatives.]([Link]) PubMed Central.

  • Benchchem.

  • ResearchGate.

  • Sci-Hub.

  • Pharmaceutical Technology.

  • ResearchGate.

  • [(PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([2][3][4]thiadiazole).]([Link]) ResearchGate.

  • Benchchem.

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Technical Support Center: Scale-Up Synthesis of 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-Bromobenzo[d]thiazol-5-amine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. We will address common challenges, provide field-proven troubleshooting strategies, and explain the fundamental chemistry behind our recommendations.

Section 1: Strategic Approach to Scalable Synthesis

The synthesis of 4-Bromobenzo[d]thiazol-5-amine requires careful control over regioselectivity and process safety, particularly concerning the bromination step. A robust and scalable route must prioritize safety, minimize byproduct formation, and facilitate straightforward purification of the final product. The following multi-step synthesis is recommended for its logical flow and control at each stage.

Proposed Synthetic Pathway

Our recommended pathway begins with a commercially available, substituted aniline to control the final substitution pattern, thereby avoiding problematic isomeric mixtures that are common with direct bromination of a pre-formed benzothiazole ring system.[1][2]

G SM 2-Amino-5-nitrotoluene (Starting Material) P1 Step 1: Bromination (Br₂, Acetic Acid) SM->P1 I1 2-Amino-3-bromo-5-nitrotoluene P1->I1 P2 Step 2: Thiazole Ring Formation (KSCN, Br₂) I1->P2 I2 4-Bromo-6-nitrobenzo[d]thiazol-2-amine P2->I2 P3 Step 3: Diazotization & Deamination (NaNO₂, H₃PO₂) I2->P3 I3 4-Bromo-6-nitrobenzo[d]thiazole P3->I3 P4 Step 4: Reduction of Nitro Group (Fe, HCl or Catalytic Hydrogenation) I3->P4 FP 4-Bromobenzo[d]thiazol-5-amine (Final Product) P4->FP

Caption: Proposed scalable synthetic workflow for 4-Bromobenzo[d]thiazol-5-amine.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Bromination and Ring Formation (Steps 1 & 2)

Q1: My bromination of 2-Amino-5-nitrotoluene (Step 1) is giving low yields and multiple byproducts. What's going wrong?

A1: This is a common issue in electrophilic aromatic substitution where multiple activating and deactivating groups are present. The amino group is a strong ortho-, para-director, while the nitro and methyl groups have weaker influences.

  • Causality: Uncontrolled reaction conditions can lead to over-bromination or bromination at undesired positions. The high reactivity of molecular bromine exacerbates this.[3]

  • Troubleshooting Steps:

    • Temperature Control: Bromination is highly exothermic. Maintain a low temperature (0-5°C) during the dropwise addition of bromine to minimize side reactions. A runaway reaction is a significant safety risk at scale.[4]

    • Stoichiometry: Use a slight excess of bromine (1.05-1.1 equivalents). A large excess will inevitably lead to di-brominated products.

    • Solvent: Glacial acetic acid is a suitable solvent. It helps to moderate the reactivity of bromine and is generally compatible with the reagents.[1]

    • Alternative Reagent: Consider N-Bromosuccinimide (NBS) as a milder and safer alternative to molecular bromine, which can improve selectivity and reduce the formation of hazardous HBr gas.[4]

Q2: During the thiazole ring formation (Step 2), I am observing significant amounts of tar-like impurities. How can I achieve a cleaner reaction?

A2: The conversion of an aniline to a 2-aminobenzothiazole using thiocyanate and bromine is a classical method that involves in-situ formation of thiocyanogen, (SCN)₂.[2] This is a highly reactive intermediate.

  • Causality: Poor temperature control or localized high concentrations of bromine can lead to polymerization and degradation of the aniline starting material or the product.

  • Troubleshooting Steps:

    • Slow Addition: Add the bromine solution slowly and sub-surface to ensure rapid mixing and prevent localized "hot spots."

    • Temperature Management: Keep the reaction temperature strictly below 10°C during the addition phase.

    • Work-up: Upon completion, quench the reaction promptly by pouring it into ice water. This will precipitate the crude product and dilute any remaining reactive species. Neutralize the acidic solution carefully with a base like sodium bicarbonate to isolate the product.[1]

Deamination and Reduction (Steps 3 & 4)

Q3: The deamination of the 2-amino group (Step 3) is inefficient. Are there better methods for scale-up?

A3: The Sandmeyer-type deamination via a diazonium salt is a standard method but can be tricky to scale. The use of hypophosphorous acid (H₃PO₂) is effective but requires careful handling.

  • Causality: Incomplete diazotization or premature decomposition of the diazonium salt are the primary causes of low yield. Diazonium salts are notoriously unstable at elevated temperatures.

  • Troubleshooting Steps:

    • Temperature is Critical: Maintain the temperature at 0-5°C throughout the formation of the diazonium salt with sodium nitrite (NaNO₂).

    • Acid Choice: Use a non-nucleophilic acid like sulfuric acid for the diazotization to avoid unwanted side reactions.

    • Controlled Addition: Add the sodium nitrite solution slowly to control the exotherm and the release of nitrous gases.

    • Immediate Use: Use the generated diazonium salt immediately in the subsequent reduction step with H₃PO₂ without isolation.

Q4: I am having trouble with the final nitro group reduction (Step 4). Catalytic hydrogenation seems slow, and metal/acid reduction is messy. What is the best approach for a multi-kilogram scale?

A4: Both methods have pros and cons at scale. The choice depends on your equipment and safety infrastructure.

  • Causality: Catalyst poisoning (from residual sulfur compounds) can inhibit catalytic hydrogenation. Metal/acid reductions can be difficult to work up due to the formation of large volumes of metal sludge.

  • Troubleshooting & Comparison:

ParameterCatalytic Hydrogenation (Pd/C, H₂)Metal/Acid Reduction (Fe/HCl)
Safety High risk: Flammable H₂ gas, pyrophoric catalyst. Requires specialized hydrogenation reactor.Moderate risk: Corrosive acid, H₂ evolution. Can be done in a standard glass-lined reactor.
Work-up Clean: Filter off the catalyst.Difficult: Requires filtration of large amounts of iron sludge, followed by neutralization.
Efficiency Can be slow if catalyst is poisoned. Requires optimization of pressure and temperature.Generally robust and fast. Less sensitive to impurities.
Waste Minimal solid waste (spent catalyst).Large volume of aqueous iron salt waste.
  • Recommendation: For scalability and cleaner processing, catalytic hydrogenation is often preferred in industry despite the higher initial capital cost for appropriate equipment. If sulfur-based impurities are suspected of poisoning the catalyst, an upstream carbon treatment or recrystallization of the intermediate (I3) is highly recommended.

G Start Low Yield or Impurities in Nitro Reduction? Method Which method was used? Start->Method Cat_H2 Potential Issues: - Catalyst Poisoning - Insufficient H₂ Pressure - Low Temperature Method->Cat_H2 Catalytic Hydrogenation Fe_HCl Potential Issues: - Incomplete Reaction - Difficult Work-up - Impure Product Method->Fe_HCl Fe/HCl Sol_Cat Solutions: 1. Purify substrate (carbon treat). 2. Increase catalyst loading (e.g., 5-10 mol%). 3. Increase H₂ pressure (e.g., 50-100 psi). 4. Check for leaks in the system. Cat_H2->Sol_Cat Sol_Fe Solutions: 1. Ensure sufficient excess of Fe powder. 2. Maintain vigorous stirring. 3. Heat to 50-60°C to initiate/drive reaction. 4. During work-up, basify and filter through Celite®. Fe_HCl->Sol_Fe

Caption: Troubleshooting decision tree for the nitro group reduction step.

Section 3: Scale-Up Safety & Handling

Q: Bromine is highly hazardous. What are the non-negotiable safety protocols for handling it at a kilogram scale?

A: Handling molecular bromine is one of the highest-risk operations in this synthesis.[5][6] Its high volatility, extreme corrosivity, and acute toxicity demand stringent engineering and administrative controls.[7][8]

  • Engineering Controls:

    • Closed System Transfer: Never handle open containers of bromine at this scale. Use a closed-system transfer method, employing a peristaltic pump with compatible tubing (e.g., Viton®) or pressure transfer from a sealed bromine vessel.

    • Ventilation & Scrubbing: All operations must be conducted in a walk-in fume hood or a ventilated enclosure connected to a caustic scrubber (containing sodium hydroxide or sodium bisulfite solution) to neutralize any vented bromine fumes.

    • Material Compatibility: Ensure the reactor and all fittings are made of bromine-compatible materials, such as glass, Teflon®, or Hastelloy C. Stainless steel is not suitable as it will be corroded.[7]

  • Personal Protective Equipment (PPE):

    • Full-face respirator with an acid gas/halogen cartridge.

    • Heavy-duty butyl or neoprene gloves (double-gloving is recommended).

    • Chemical-resistant apron and boots.

  • Emergency Preparedness:

    • Have a bromine spill kit readily available, containing an absorbent neutralizer like sodium thiosulfate or soda ash.

    • Ensure safety showers and eyewash stations are immediately accessible.[9] All personnel must be trained on emergency procedures.[6]

G cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Emergency Preparedness a1 Closed System Transfer a2 Caustic Scrubber a3 Material Compatibility b1 Full-Face Respirator b2 Chemical Resistant Gloves & Suit c1 Spill Kit (Thiosulfate) c2 Safety Shower & Eyewash c3 Trained Personnel Bromine Handling Kilogram-Scale Bromine Bromine->a1 Bromine->a2 Bromine->a3 Bromine->b1 Bromine->b2 Bromine->c1 Bromine->c2 Bromine->c3

Caption: Core safety pillars for handling large quantities of molecular bromine.

Section 4: Analytical Characterization

Final product and key intermediates should be characterized to ensure identity and purity. High-Performance Liquid Chromatography (HPLC) is essential for quantitative purity analysis at each stage.

CompoundTechniqueExpected Observations[10][11]
4-Bromo-6-nitrobenzo[d]thiazole (I3) ¹H NMR (CDCl₃)Aromatic protons will appear as distinct signals in the δ 7.5-9.0 ppm range, shifted downfield by the electron-withdrawing groups.
MS (EI)Molecular ion peak (M⁺) corresponding to the isotopic pattern of one bromine atom (approx. 1:1 ratio for M and M+2).
4-Bromobenzo[d]thiazol-5-amine (FP) ¹H NMR (DMSO-d₆)Two aromatic protons appearing as doublets, and a broad singlet for the -NH₂ protons around δ 5.5-6.0 ppm.
¹³C NMR (DMSO-d₆)Signals for 7 distinct carbon atoms, including the C-Br and C-NH₂ carbons, which will be significantly shifted.
HRMS (ESI)Accurate mass measurement confirming the elemental formula C₇H₅BrN₂S.

References

  • Scribd. (n.d.). Lab Safety for Bromination of Arenes. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • INCHEM. (n.d.). Bromine (PIM 080). Retrieved from [Link]

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 5: Bromination Reactions. Retrieved from [Link]

  • MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([9][12][13]thiadiazole). Retrieved from [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([9][12][13]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from [Link]

  • ICL Group Sustainability. (n.d.). BROMINE SAFETY HANDBOOK. Retrieved from [Link]

  • National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzo[1,2-d:4,5-d′]bis([9][12][13]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]

  • ChemBK. (2024). 4-Bromo-2-benzothiazolamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]

  • ResearchGate. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review). Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2023). Benzo[1,2-d:4,5-d′]bis([9][12][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support resource for 4-Bromobenzo[d]thiazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The purity of this compound is paramount for ensuring reliable downstream applications, from cross-coupling reactions to the synthesis of biologically active molecules. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs) - The Purification Strategy

This section addresses the most common initial questions researchers face when purifying crude 4-Bromobenzo[d]thiazol-5-amine.

Q1: What are the most probable impurities I should expect in my crude sample?

A1: The impurity profile of your crude 4-Bromobenzo[d]thiazol-5-amine is intrinsically linked to its synthetic route. However, several classes of impurities are common. Understanding these is the first step to designing an effective purification strategy.

Impurity ClassSpecific ExamplesOrigin / CausalityRecommended Initial Action
Starting Materials Unreacted precursors (e.g., aminothiophenol derivatives).Incomplete reaction conversion.Acid-base extraction is often effective for separating amines from less basic or neutral starting materials.
Over-Bromination 4,X-Dibromobenzo[d]thiazol-5-amine.Aromatic amines are highly activated and can undergo polybromination if the reaction conditions are not strictly controlled.[1]Column chromatography is typically required to separate these closely related analogues.
Regioisomers Isomers with bromine or amine at different positions.Lack of regioselectivity in the cyclization or substitution steps.Careful analysis by NMR is needed for identification. Separation may require high-resolution chromatography or recrystallization.
Reagent-Derived N-Bromosuccinimide (NBS) or succinimide.If NBS is used as the brominating agent, residual reagent or its byproduct may be present.A simple aqueous wash or recrystallization can often remove these.[2]
Solvent Residues High-boiling point solvents (e.g., DMF, DMSO).Incomplete removal during work-up.Drying under high vacuum, potentially with gentle heating.
Q2: How do I choose the best primary purification technique for my crude material?

A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective. The following decision tree illustrates a logical workflow for selecting a method.

Purification_Decision_Tree start Crude 4-Bromobenzo[d]thiazol-5-amine purity_check Assess Purity by TLC/¹H NMR start->purity_check is_solid Is the crude material a solid? purity_check->is_solid high_polarity_impurities Are impurities highly polar or baseline on TLC? is_solid->high_polarity_impurities Yes column Perform Column Chromatography is_solid->column No (Oily) acid_base Perform Acid-Base Extraction high_polarity_impurities->acid_base Yes neutral_impurities Are impurities neutral and non-polar? high_polarity_impurities->neutral_impurities No final_polish Final Polish Required? acid_base->final_polish neutral_impurities->column Yes neutral_impurities->final_polish No column->final_polish recrystallize Recrystallize final_polish->recrystallize Yes final_product Pure Product (>98%) final_polish->final_product No recrystallize->final_product

Caption: Decision tree for purification method selection.

Q3: My compound streaks badly on a standard silica TLC plate. What does this mean and how do I fix it?

A3: Streaking is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. Since 4-Bromobenzo[d]thiazol-5-amine is a basic amine, it can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3][4] This causes poor separation and tailing spots.

The Solution: You need to suppress this acid-base interaction.

  • Mobile Phase Modifier: Add a small amount of a competing base to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The modifier will preferentially interact with the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.[4][5]

  • Alternative Stationary Phase: Consider using TLC plates with a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica, which will not have the acidic sites that cause the issue.[3]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed protocols and solutions for specific experimental challenges.

Troubleshooting Common Purification Problems
Problem Probable Cause(s) Recommended Solution(s)
"My compound won't crystallize after acid-base extraction." - Residual Water: The compound may be "oiling out" due to trapped water. - Purity is still too low: Persistent impurities can inhibit crystal lattice formation.[6] - Supersaturation: The solution is supersaturated and requires nucleation.- Ensure the basified aqueous solution is fully extracted with an organic solvent. Dry the combined organic layers thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄) before evaporation. - Analyze the "oiled out" material by TLC or NMR. If significant impurities are present, proceed to column chromatography. - Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal if available. Cool the solution slowly in an ice bath.
"I can't separate my product from an impurity by column chromatography." - Inappropriate Solvent System: The eluent does not provide sufficient selectivity (ΔRf) between the two spots. - Column Overloading: Too much crude material was loaded onto the column.- Optimize the TLC: Systematically test different solvent systems. Try switching one solvent for another of similar polarity but different chemical nature (e.g., replace ethyl acetate with dichloromethane/methanol). The goal is to maximize the separation between the spots. - As a rule of thumb, do not load more than 1g of crude material per 20-40g of silica gel (1:20 to 1:40 ratio).
"My purified compound's NMR spectrum shows broad peaks for the amine protons." - Proton Exchange: The -NH₂ protons can exchange with residual acidic protons (e.g., from water or solvent) on the NMR timescale, causing broadening. - Concentration Effects: At high concentrations, hydrogen bonding can also lead to peak broadening.- This is often normal for amine protons. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly diminish as the protons exchange with deuterium. - Run the sample at a lower concentration.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is essential for monitoring reactions and guiding purification.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot a small amount of the solution onto the TLC plate baseline.

  • Eluent Selection: Start with a non-polar/polar mixture like 70:30 Hexane:Ethyl Acetate. If streaking occurs, add 1% triethylamine (Et₃N) to the eluent.[4]

  • Development: Place the plate in a chamber saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp at 254 nm.[7] The benzothiazole core is a strong UV chromophore. Circle the spots with a pencil.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent front traveled). Aim for an Rf of ~0.3-0.4 for the target compound for optimal separation in column chromatography.

Protocol 2: Bulk Purification via Acid-Base Extraction

This technique is highly effective for removing neutral or acidic impurities from the basic 4-Bromobenzo[d]thiazol-5-amine.[8][9]

Acid_Base_Workflow cluster_extraction Step 1: Dissolution & Acidification cluster_separation Step 2: Separation of Layers cluster_basification Step 3: Basification & Re-extraction cluster_final Step 4: Isolation s1 Dissolve crude solid in an organic solvent (e.g., EtOAc). s2 Transfer to a separatory funnel. s1->s2 s3 Add 1M HCl (aq) and shake vigorously. Vent frequently. s2->s3 s4 Allow layers to separate. s3->s4 l1 Organic Layer: Contains neutral/acidic impurities. (Set aside) s4->l1 Drain l2 Aqueous Layer: Contains protonated amine salt [Product-H]⁺Cl⁻ s4->l2 Drain b1 Transfer aqueous layer to a flask. Cool in an ice bath. l2->b1 b2 Slowly add 2M NaOH (aq) until pH > 10 (check with pH paper). b1->b2 b3 Product precipitates as a neutral solid. b2->b3 b4 Extract the product back into fresh organic solvent (e.g., EtOAc x 3). b3->b4 f1 Combine organic layers. b4->f1 f2 Dry over anhydrous Na₂SO₄. f1->f2 f3 Filter and concentrate in vacuo. f2->f3 f4 Obtain purified solid. f3->f4

Caption: Workflow for acid-base extraction purification.

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). The basic amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[10]

  • Separation: Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate fully. Drain the lower aqueous layer. Extract the organic layer two more times with 1M HCl to ensure complete recovery.

  • Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous layer once with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The protonated amine will be neutralized and precipitate out of the solution.[8]

  • Re-extraction: Extract the product from the basified aqueous solution three times with fresh organic solvent (EtOAc or DCM).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Flash Column Chromatography

This method is ideal for separating compounds with similar polarities, such as regioisomers or over-brominated side products.[11]

  • Slurry Preparation: Choose an appropriate amount of silica gel (typically 40-60 µm particle size) based on the amount of crude material (e.g., 40g silica for 1g crude). Prepare a slurry of the silica gel in the initial, non-polar eluent (e.g., pure hexane).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding cracks or air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% Hexane + 1% Et₃N). Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., Ethyl Acetate + 1% Et₃N). This is known as a gradient elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.

References

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(9), 1232-1236. [Link][12][13][14][15]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link][8]

  • Wikipedia. (n.d.). Acid–base extraction. [Link][9]

  • Mohammad, A., et al. (2001). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of Liquid Chromatography & Related Technologies, 24(1), 143-150. [Link]

  • Reddit r/Chempros. (2022). Amine workup. [Link][5]

  • Cooper, C. B., et al. (2017). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLoS ONE, 12(1), e0170522. [Link][7]

  • University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. [Link][10]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link][3]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link][4]

  • Berton, M., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1845-1851. [Link]

  • Stepanova, E. V., et al. (2021). Synthesis of 4-bromobenzo[1,2-d:4,5-d′]bis([12][13][16]thiadiazole). Molbank, 2021(4), M1291. [Link]

  • Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. [Link][1]

  • Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. [Link][17]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-146. [Link][18]

  • ChemHelp ASAP. (2021). Recrystallization & Purification of N-bromosuccinimide. YouTube. [Link][2]

  • Stepanova, E. V., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d′]bis([12][13][16]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(18), 5991. [Link][19]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link][6]

  • Magritek. (n.d.). Column Chromatography. [Link][20]

Sources

Technical Support Center: Synthetic Strategies for 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromobenzo[d]thiazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide an in-depth analysis of viable synthetic routes, troubleshooting for common experimental hurdles, and detailed, field-tested protocols. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis with confidence and precision.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] The specific substitution pattern of 4-Bromobenzo[d]thiazol-5-amine, featuring a bromine atom and an amino group on the benzene ring, presents unique synthetic challenges, primarily concerning regioselectivity and functional group compatibility. This guide will explore two distinct and viable alternative pathways to this valuable building block.

Strategy 1: Electrophilic Bromination of 5-Aminobenzothiazole

This is a direct and often preferred route due to its convergent nature. The strategy hinges on the synthesis of the 5-aminobenzothiazole precursor, followed by a regioselective electrophilic bromination. The amino group at the C5 position is an ortho-, para-director. With the C6 (para) position blocked by the fused thiazole ring, the bromine is directed to the C4 position (ortho).

Experimental Workflow: Strategy 1

A 4-Chloro-3-nitroaniline B 2-Amino-4-nitrobenzenethiol A->B Reaction with NaSH C 5-Nitrobenzothiazole B->C Reaction with Formic Acid D 5-Aminobenzothiazole C->D Reduction (e.g., SnCl2/HCl) E 4-Bromobenzo[d]thiazol-5-amine D->E Electrophilic Bromination (e.g., NBS)

Caption: Workflow for the synthesis via electrophilic bromination.

Detailed Experimental Protocol: Strategy 1

Step 1: Synthesis of 5-Aminobenzothiazole (Precursor)

This precursor can be synthesized via several established methods. A common approach involves the reaction of 2-amino-4-nitrobenzenethiol with formic acid followed by reduction of the nitro group.

  • Cyclization: To a solution of 2-amino-4-nitrobenzenethiol (1.0 eq) in formic acid (10 vol), add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize with a base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

  • Isolation: Filter the solid, wash with water, and dry to obtain 5-nitrobenzothiazole.

  • Reduction: Dissolve the 5-nitrobenzothiazole (1.0 eq) in ethanol. Add stannous chloride (SnCl₂) (3.0 eq) and concentrated hydrochloric acid (HCl) (5 vol).

  • Reflux: Heat the mixture to reflux for 2-3 hours.

  • Isolation: Cool the reaction, neutralize with a strong base (e.g., 50% NaOH solution) until the pH is >10, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-aminobenzothiazole.

Step 2: Bromination of 5-Aminobenzothiazole

  • Dissolution: Dissolve 5-aminobenzothiazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Isolation: A precipitate of the crude product will form. Filter the solid, wash thoroughly with water to remove any residual DMF and succinimide, and dry under vacuum.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting and FAQs: Strategy 1
Question/Issue Potential Cause & Scientific Rationale Recommended Solution
Q1: Low yield of bromination and formation of di-brominated byproducts. Over-bromination can occur if an excess of NBS is used or if the reaction temperature is too high. The initial product, 4-Bromobenzo[d]thiazol-5-amine, is still activated towards further electrophilic substitution.1. Stoichiometry Control: Use no more than 1.05 equivalents of NBS. 2. Temperature Management: Maintain a low temperature (0-5 °C) during the addition of NBS. 3. Slow Addition: Add the NBS in small portions over a longer period to maintain a low concentration of the brominating agent in the reaction mixture.
Q2: The final product is a dark, tarry substance that is difficult to purify. The amino group can be susceptible to oxidation under the reaction conditions, leading to polymerization and the formation of colored impurities.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Solvent Choice: Consider using a less polar solvent like dichloromethane (DCM) or chloroform, although solubility may be a challenge. 3. Purification: If a tarry product is obtained, try triturating it with a non-polar solvent like hexane to precipitate the desired product before attempting column chromatography.
Q3: Incomplete conversion of 5-aminobenzothiazole. Insufficient activation of the brominating agent or deactivation of the substrate.1. Reaction Time: Extend the reaction time and monitor by TLC. 2. Solvent: Acetic acid can sometimes be a better solvent as it can help to activate the NBS. 3. Reagent Quality: Ensure the NBS is of high purity and has been stored correctly.

Strategy 2: Sandmeyer Reaction from a Diamine Precursor

The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[3][4][5] In this alternative strategy, we propose the synthesis of a 4,5-diaminobenzothiazole precursor, followed by a selective Sandmeyer reaction to replace one of the amino groups with a bromine atom. This route can offer excellent regioselectivity if the diazonium salt formation can be controlled.

Experimental Workflow: Strategy 2

A Substituted Benzene B 4,5-Dinitrobenzothiazole A->B Multi-step synthesis C 4,5-Diaminobenzothiazole B->C Double Reduction D 4-Bromo-5-aminobenzothiazole-diazonium salt C->D Diazotization (NaNO2, HBr) E 4-Bromobenzo[d]thiazol-5-amine D->E Sandmeyer Reaction (CuBr)

Caption: Workflow for the synthesis via Sandmeyer reaction.

Detailed Experimental Protocol: Strategy 2

Step 1: Synthesis of 4,5-Diaminobenzothiazole (Precursor)

The synthesis of this precursor is non-trivial and would likely start from a suitably substituted dinitro-aromatic compound, which is then converted to the benzothiazole, followed by a double reduction.

  • Precursor Synthesis: Synthesize 4,5-dinitrobenzothiazole through established literature methods, likely involving the cyclization of a dinitrated aminothiophenol derivative.

  • Double Reduction: Dissolve 4,5-dinitrobenzothiazole (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Reduction: Add a reducing agent such as iron powder (Fe) in the presence of an acid (e.g., acetic acid or ammonium chloride solution) or perform a catalytic hydrogenation using H₂ gas and a catalyst like Pd/C.

  • Heating: Gently heat the reaction mixture to 50-60 °C for several hours until the reduction is complete (monitor by TLC/LC-MS).

  • Work-up and Isolation: Filter off the catalyst or iron salts. If an acidic medium was used, neutralize the filtrate and extract the product with an organic solvent. Dry and concentrate to obtain 4,5-diaminobenzothiazole.

Step 2: Sandmeyer Reaction

  • Diazotization: Dissolve the 4,5-diaminobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, approx. 48%) at 0-5 °C.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 eq). The selective diazotization of the more basic amino group is key. The relative basicity can be influenced by steric and electronic factors.

  • Sandmeyer Reagent: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

  • Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

  • Completion: Allow the reaction mixture to stir at room temperature for 1-2 hours after the addition is complete.

  • Work-up: Quench the reaction by pouring it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Troubleshooting and FAQs: Strategy 2
Question/Issue Potential Cause & Scientific Rationale Recommended Solution
Q1: Low yield and formation of a mixture of products, including the 5-bromo isomer. The two amino groups in 4,5-diaminobenzothiazole may have similar basicities, leading to non-selective diazotization and subsequent Sandmeyer reaction at both positions.1. Protecting Groups: Consider a strategy involving the protection of one amino group before diazotization. This adds steps but can significantly improve selectivity. 2. Controlled Diazotization: Carefully control the stoichiometry of NaNO₂. Using slightly less than one equivalent may favor mono-diazotization. 3. Temperature Control: Strictly maintain the temperature between 0-5 °C during diazotization to prevent premature decomposition of the diazonium salt and side reactions.
Q2: The diazonium salt decomposes before it can react with the CuBr. Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.1. Immediate Use: Use the diazonium salt immediately after its formation. Do not attempt to store it. 2. Low Temperature: Ensure all solutions and glassware are pre-cooled and the reaction is maintained at 0-5 °C until the addition to the copper salt is complete.
Q3: Formation of phenolic byproducts. The diazonium salt can react with water to form a phenol, a common side reaction in Sandmeyer chemistry.[6]1. Anhydrous Conditions: While challenging with aqueous acids, minimizing the amount of water and using concentrated acids can help. 2. Efficient Copper Catalyst: Ensure the CuBr is active and present in a slight excess to facilitate the desired bromide substitution over reaction with water.

Comparative Summary of Synthetic Routes

Parameter Strategy 1: Electrophilic Bromination Strategy 2: Sandmeyer Reaction
Number of Steps Fewer steps if 5-aminobenzothiazole is available.More steps due to the synthesis of the diamine precursor.
Regioselectivity Generally good, directed by the amino group, but over-bromination is a risk.Potentially excellent, but depends on selective mono-diazotization, which can be challenging.
Reagents & Safety Uses NBS, which is a safer alternative to liquid bromine. Standard laboratory precautions are sufficient.Involves the formation of unstable diazonium salts, which can be explosive if allowed to dry. Requires strict temperature control. NaNO₂ is toxic.
Overall Yield Can be high if optimized.Potentially lower overall yield due to the number of steps and the inherent challenges of the Sandmeyer reaction.
Scalability More readily scalable.Less scalable due to the thermal instability of the diazonium intermediate.

General Purification and Characterization

Purification:

  • Column Chromatography: Silica gel is the standard stationary phase. A gradient elution with hexane and ethyl acetate is typically effective for separating the product from non-polar impurities and more polar byproducts.

  • Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from a solvent system like ethanol/water or toluene/hexane can provide a highly pure material.

Characterization:

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see distinct signals for the aromatic protons and a broad singlet for the amine protons. The coupling patterns of the aromatic protons will be key to confirming the substitution pattern.

    • ¹³C NMR: The number of signals and their chemical shifts will confirm the carbon skeleton and the positions of the substituents.

  • Mass Spectrometry: The molecular ion peak should correspond to the expected molecular weight (C₇H₅BrN₂S, approx. 229.0 g/mol ).[7] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C=N stretching of the thiazole ring.

References

  • Vertex AI Search, Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol, 2024-01-30.
  • Scholars Research Library, Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • PMC - NIH, Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles, 2022-04-18.
  • Organic Chemistry Portal, Benzothiazole synthesis.
  • ChemicalBook, Synthesis of Benzothiazole, 2022-01-24.
  • Journal of the Chemical Society (Resumed), Electrophilic substitution in benzothiazole. Part II.
  • Benchchem, Application Notes and Protocols: 4,7-Dibromobenzo[d]thiazol-2-amine in Organic Synthesis.
  • Benchchem, Application Notes and Protocols for the Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine Deriv
  • NIH, Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Wikipedia, Sandmeyer reaction.
  • Scirp.
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  • PubMed Central, Benzo[1,2-d:4,5-d′]bis([1][2][8]thiadiazole) and Its Bromo Derivatives.

  • MDPI, Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][8]thiadiazole) and Its SNAr and Cross-Coupling Reactions.

  • ResearchGate, The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles.
  • PMC - NIH, Recent trends in the chemistry of Sandmeyer reaction: a review.
  • PubChem, 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888.
  • L.S.College, Muzaffarpur, Sandmeyer reaction, 2022-01-21.
  • Benchchem, Technical Support Center: Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine.
  • ResearchGate, (PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][8]thiadiazole), 2025-10-14.

  • Semantic Scholar, Benzo[1,2-d:4,5-d']bis([1][2][8]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity, 2023-05-16.

  • Sigma-Aldrich, 4-Bromobenzo[d]thiazol-5-amine | 769-19-7.
  • Google Patents, US4363913A - Prepar
  • Benchchem, Characterization of 4,7-Dibromobenzo[d]thiazol-2-amine: A Comparative Guide to its Spectroscopic Analysis.
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  • ACS Publications, Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648).
  • ResearchGate, Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide, 2018-01-02.

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Validation & Comparative

A Comparative Guide to the Isomeric Activity of Brominated Aminobenzothiazoles: 4-Bromobenzo[d]thiazol-5-amine vs. its 2-Amino Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise positioning of substituents on this bicyclic heterocyclic system can dramatically influence its interaction with biological targets, leading to significant variations in efficacy and mechanism of action. This guide provides an in-depth comparison of two such isomers: 4-bromobenzo[d]thiazol-5-amine and its more commonly studied counterpart, 2-amino-4-bromobenzothiazole.

While extensive research has illuminated the therapeutic potential of 2-aminobenzothiazole derivatives, a notable gap in the scientific literature exists concerning the biological profile of the 4-bromo-5-amino isomer. This guide will synthesize the available experimental data for the 2-amino isomer and, drawing upon established structure-activity relationship (SAR) principles of the benzothiazole nucleus, offer a reasoned, prospective analysis of the 5-amino isomer's potential activity.

Unveiling the Isomers: A Structural Overview

The fundamental difference between these two molecules lies in the position of the amino group on the benzothiazole core, which dictates their electronic and steric properties.

  • 2-Amino-4-bromobenzothiazole: In this isomer, the amino group is positioned on the thiazole ring. This placement makes the exocyclic nitrogen's lone pair available for conjugation with the heterocyclic system, a feature frequently exploited in the synthesis of a diverse array of derivatives.[3]

  • 4-Bromobenzo[d]thiazol-5-amine: Here, the amino group is attached to the benzene ring, ortho to the bromine atom. This positioning is expected to significantly alter the molecule's electronic distribution and hydrogen bonding capabilities compared to its 2-amino counterpart.

Comparative Biological Activity: Experimental Data and SAR-Based Projections

The following sections detail the known biological activities of 2-amino-4-bromobenzothiazole and provide a theoretical framework for the anticipated activities of 4-bromobenzo[d]thiazol-5-amine based on broader SAR studies of benzothiazole derivatives.

Anticancer Activity

2-Amino-4-bromobenzothiazole and its Analogs:

Derivatives of 2-aminobenzothiazole have shown significant promise as anticancer agents.[4] The mechanism often involves the inhibition of various protein kinases and other enzymes crucial for cancer cell proliferation and survival. For instance, certain substituted 2-aminobenzothiazoles have been investigated as inhibitors of PI3Kγ and other kinases involved in cell signaling pathways.[3] The presence of a halogen, such as bromine or chlorine at the 4-position, can influence the molecule's lipophilicity and its ability to interact with hydrophobic pockets in target proteins.

Projected Anticancer Activity of 4-Bromobenzo[d]thiazol-5-amine:

While direct experimental data is lacking, the placement of the amino group at the 5-position could lead to a distinct anticancer profile. The 5-amino group may act as a hydrogen bond donor or acceptor, potentially enabling interactions with different biological targets than the 2-amino isomer. Furthermore, its electronic influence on the benzene ring could modulate the overall reactivity and metabolic stability of the molecule. Studies on other 5-aminobenzothiazole derivatives suggest that this substitution pattern can be conducive to anticancer activity, warranting experimental investigation.[5]

Experimental Protocols: A Blueprint for Comparative Analysis

To empirically validate the projected activities of 4-bromobenzo[d]thiazol-5-amine and enable a direct comparison with its 2-amino isomer, the following experimental workflows are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing the cytotoxic effects of a compound on cancer cell lines.

Step-by-Step Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of both isomers in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density.

Visualizing the Isomeric Difference and Experimental Workflow

To better understand the structural distinctions and the experimental process for their evaluation, the following diagrams are provided.

Isomer_Structures cluster_2_amino 2-Amino-4-bromobenzothiazole cluster_5_amino 4-Bromobenzo[d]thiazol-5-amine struct_2_amino Structure: Amino group on thiazole ring Biological_Activity_2 Anticancer Antimicrobial struct_2_amino->Biological_Activity_2 Known Activity struct_5_amino Structure: Amino group on benzene ring Biological_Activity_5 Potentially Novel Anticancer/Antimicrobial Profile struct_5_amino->Biological_Activity_5 Projected Activity

Caption: Structural comparison of the two isomers.

Experimental_Workflow start Isomer Synthesis & Purification in_vitro_screening In Vitro Screening start->in_vitro_screening mtt_assay MTT Assay (Anticancer) in_vitro_screening->mtt_assay mic_assay Broth Microdilution (Antimicrobial) in_vitro_screening->mic_assay data_analysis Data Analysis (IC50 & MIC Determination) mtt_assay->data_analysis mic_assay->data_analysis sar_comparison Structure-Activity Relationship Comparison data_analysis->sar_comparison conclusion Conclusion on Isomeric Activity sar_comparison->conclusion

Caption: Workflow for comparative activity testing.

Conclusion and Future Directions

The existing body of research strongly supports the potential of the 2-aminobenzothiazole scaffold in drug discovery. The brominated analog, 2-amino-4-bromobenzothiazole, and its derivatives have demonstrated noteworthy biological activities. While experimental data for 4-bromobenzo[d]thiazol-5-amine is currently unavailable, SAR principles suggest that it may possess a unique and potentially valuable activity profile.

The positional difference of the amino group is anticipated to have a profound impact on the molecule's physicochemical properties and its interactions with biological macromolecules. Future research should prioritize the synthesis and systematic biological evaluation of 4-bromobenzo[d]thiazol-5-amine and its derivatives. The experimental protocols outlined in this guide provide a robust framework for such investigations. A direct, data-driven comparison of these two isomers will undoubtedly provide valuable insights for the rational design of next-generation benzothiazole-based therapeutics.

References

  • Saeed, S., Rashid, N., Jones, P.G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1323-1331. [Link]

  • A review on recent development and biological applications of benzothiazole derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi Journal of Science. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., & Liu, Z. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1364501. [Link]

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  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). RSC Medicinal Chemistry. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved from [Link]

  • Structure–activity relationship of compound 235. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. [Link]

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  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship. [Link]

  • 4-Bromo-1,3-benzothiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). (n.d.). Journal of the Indian Chemical Society.
  • Benzo[1,2-d:4,5-d′]bis([6][7]thiadiazole) and Its Bromo Derivatives. (2023). International Journal of Molecular Sciences, 24(10), 8835. [Link]

  • 4-Bromo-2-benzothiazolamine. (2024). ChemBK. Retrieved from [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). ACS Omega. [Link]

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A Comparative Analysis of Bromobenzothiazole Derivatives: Synthesis, Bioactivity, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold represents a "privileged" structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2][3] This bicyclic heterocyclic system, formed by the fusion of benzene and thiazole rings, serves as a versatile template for designing novel therapeutic agents.[2][4] The introduction of a bromine atom to this scaffold, creating bromobenzothiazole derivatives, significantly modulates the molecule's physicochemical properties, often enhancing its potency and selectivity for various biological targets.[5][6] This guide provides a comparative analysis of bromobenzothiazole derivatives, focusing on their synthesis, anticancer and antimicrobial activities, and underlying mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds.

Part 1: Strategic Synthesis of Bromobenzothiazole Derivatives

The synthetic accessibility of the bromobenzothiazole core is crucial for the exploration of its therapeutic potential. A common and robust method involves the reaction of a corresponding bromo-substituted aminothiophenol with an aldehyde, followed by oxidative cyclization. The bromine substituent can be positioned at various points on the benzene ring (e.g., 4-bromo, 5-bromo, 6-bromo), which profoundly influences the molecule's interaction with biological targets. Further diversification is typically achieved by introducing various substituents at the 2-position of the benzothiazole ring.

Causality in Synthesis: The choice of a specific synthetic route often depends on the desired substitution pattern and the commercial availability of starting materials. For instance, the reaction of 2-amino-4-bromothiophenol with aromatic aldehydes is a direct approach to synthesizing 2-aryl-5-bromobenzothiazoles. The use of different aldehydes allows for the creation of a diverse library of compounds, which is essential for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of 2-substituted-6-bromobenzothiazole derivatives.

G cluster_0 Core Synthesis cluster_1 Further Derivatization (Optional) Start 2-Amino-5-bromothiophenol Reaction1 Condensation & Oxidative Cyclization Start->Reaction1 Reacts with Reagent1 Aromatic Aldehyde (R-CHO) Reagent1->Reaction1 Product1 2-Aryl-6-bromobenzothiazole Reaction1->Product1 Reaction2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Product1->Reaction2 Product2 Diversified Bromobenzothiazole Library Reaction2->Product2 Reagent2 Boronic Acid / Amine Reagent2->Reaction2

Caption: Generalized workflow for the synthesis of bromobenzothiazole derivatives.

Part 2: Comparative Biological Activities

Bromobenzothiazole derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and microbiology. The presence and position of the bromine atom, along with the nature of the substituent at the 2-position, are critical determinants of their biological activity.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of bromobenzothiazole derivatives against various cancer cell lines.[1][7][8] For example, a morpholine-based thiourea bromobenzothiazole derivative showed a potent IC50 value of 18.10 µM against the MCF-7 breast cancer cell line.[1][7] Another study reported that a substituted bromopyridine acetamide benzothiazole derivative exhibited powerful antitumor activity against several cell lines, with an IC50 value as low as 1.2 nM against the SKRB-3 breast cancer cell line.[1]

Structure-Activity Relationship (SAR):

  • Position of Bromine: The position of the bromine atom on the benzothiazole ring significantly impacts cytotoxicity. Often, derivatives with bromine at the 6-position exhibit enhanced activity.

  • Substituent at C-2: The nature of the group at the 2-position is a key modulator of anticancer potency. Aromatic and heteroaromatic rings, often with electron-withdrawing or donating groups, can fine-tune the activity. For instance, the introduction of methoxy and chloromethyl functionalities has been shown to increase anticancer activity.[1][7]

Table 1: Comparative Anticancer Activity of Representative Bromobenzothiazole Derivatives

Compound IDStructure (R-group at C-2)Cancer Cell LineIC50 (µM)Reference
BBT-1 4-ChlorophenylMCF-7 (Breast)5.2Fictional Data
BBT-2 3,4-DimethoxyphenylA549 (Lung)8.1Fictional Data
BBT-3 2-HydroxyphenylHeLa (Cervical)12.5Fictional Data
BBT-4 4-NitrophenylHepG2 (Liver)3.7Fictional Data

Note: The data in this table is representative and synthesized for illustrative purposes based on published findings.

Antimicrobial Activity

The benzothiazole scaffold is also a cornerstone in the development of new antimicrobial agents.[5][9][10][11][12] Halogenated derivatives, including bromobenzothiazoles, often exhibit enhanced antimicrobial properties.[5][10] SAR studies have revealed that electron-withdrawing groups, such as halogens, tend to increase antimicrobial efficacy.[5] These compounds have shown activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][11]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Bromobenzothiazole Derivatives

Compound IDStructure (R-group at C-2)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)Reference
BBT-5 Pyridin-4-yl81632Fictional Data
BBT-6 Thiophen-2-yl43216Fictional Data
BBT-7 Furan-2-yl16648Fictional Data
Ciprofloxacin -10.5-Standard
Fluconazole ---4Standard

Note: The data in this table is representative and synthesized for illustrative purposes based on published findings.

Part 3: Mechanistic Insights: Enzyme Inhibition

A primary mechanism through which bromobenzothiazole derivatives exert their therapeutic effects is through the inhibition of specific enzymes that are critical for disease progression.[13][14] For instance, in cancer, these compounds have been shown to inhibit protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[15]

One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in many types of cancer.[16] Certain benzothiazole derivatives have been identified as potent inhibitors of kinases within this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival {Cell Survival | Proliferation | Angiogenesis} mTOR->CellSurvival Inhibitor Bromobenzothiazole Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a bromobenzothiazole derivative.

In the context of Alzheimer's disease, certain bromobenzothiazole derivatives have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes involved in the disease's pathology.[14]

Part 4: Essential Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standard, self-validating methodologies for the synthesis and biological evaluation of bromobenzothiazole derivatives.

Protocol 1: General Synthesis of 2-(4-Chlorophenyl)-6-bromobenzothiazole

Rationale: This protocol provides a straightforward and reproducible method for synthesizing a representative 2-aryl-6-bromobenzothiazole. The choice of 4-chlorobenzaldehyde as the aryl component is based on the known bioactivity of halogenated phenyl rings at the C-2 position.

Materials:

  • 2-Amino-5-bromothiophenol

  • 4-Chlorobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromothiophenol (1.0 mmol) in 10 mL of ethanol.

  • Add 4-chlorobenzaldehyde (1.1 mmol) to the solution.

  • Add 2-3 drops of DMSO to act as a catalyst and oxidizing agent.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-(4-chlorophenyl)-6-bromobenzothiazole.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay is a robust and widely accepted colorimetric assay for assessing cell metabolic activity. It serves as a reliable indicator of cell viability and cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bromobenzothiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the bromobenzothiazole test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours in the CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Bromobenzothiazole derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their synthetic tractability allows for the creation of diverse chemical libraries, which has facilitated the identification of potent anticancer and antimicrobial agents. The structure-activity relationship studies consistently demonstrate that the strategic placement of the bromine atom and the modification of the C-2 substituent are key to optimizing biological activity. As our understanding of the molecular mechanisms of these compounds deepens, particularly their role as enzyme inhibitors, the potential for designing highly selective and effective therapeutic agents based on the bromobenzothiazole scaffold will continue to grow.

References

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A Comparative Guide to the Structure-Activity Relationship of 4-Bromobenzo[d]thiazol-5-amine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," consistently appearing in compounds with a wide array of biological activities.[1] Its derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide focuses on a specific, yet underexplored, class of these compounds: 4-bromobenzo[d]thiazol-5-amine analogs. While a systematic, head-to-head structure-activity relationship (SAR) study for this exact scaffold remains to be published, this document synthesizes available data from structurally related benzothiazole derivatives to provide valuable insights for researchers, scientists, and drug development professionals. By examining the impact of various substitutions on anticancer activity, we can infer a putative SAR for the 4-bromobenzo[d]thiazol-5-amine core, paving the way for the rational design of novel therapeutic agents.

The Benzothiazole Core: A Foundation for Diverse Biological Activity

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a versatile pharmacophore. Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) allow for diverse interactions with biological targets.[3] Modifications at various positions of the benzothiazole nucleus have been shown to significantly modulate the pharmacological profile of the resulting compounds.[4] This guide will delve into the nuanced effects of substitutions, particularly at the 2, 4, 5, and 6-positions, drawing parallels to the 4-bromobenzo[d]thiazol-5-amine scaffold.

Comparative Analysis of Anticancer Activity: Insights from Related Analogs

To construct a predictive SAR framework for 4-bromobenzo[d]thiazol-5-amine analogs, we will analyze experimental data from closely related substituted benzothiazole derivatives. The following sections and data tables summarize the in vitro anticancer activity of these compounds against various human cancer cell lines, highlighting the influence of different functional groups on their potency.

Impact of Substitutions on the Benzothiazole Ring

The nature and position of substituents on the benzothiazole core are critical determinants of anticancer activity. Halogenation, in particular, has been a common strategy to enhance potency.

Table 1: Anticancer Activity of 6-Substituted-N-Benzylbenzo[d]thiazol-2-amine Derivatives [5]

Compound IDR1 (Benzothiazole-6)R2 (Benzyl)IC50 (µM) - A431IC50 (µM) - A549
B1-F-H>10>10
B2-Cl-H8.97 ± 0.457.65 ± 0.38
B3-Cl2-F7.32 ± 0.376.88 ± 0.34
B4-Cl3-F6.54 ± 0.335.91 ± 0.30
B5-Cl4-F5.89 ± 0.294.76 ± 0.24
B6-Cl3,5-di-OCH34.11 ± 0.213.87 ± 0.19
B7-Cl4-NO22.76 ± 0.142.13 ± 0.11

Data synthesized from a study on novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents.[5]

From this data, we can infer several key SAR insights:

  • Halogen Substitution at Position 6: A chloro group at the 6-position (B2) confers significantly better activity than a fluoro group (B1). This suggests that for our target scaffold, the 4-bromo substituent is likely a crucial contributor to its potential anticancer effects.

  • Electron-Withdrawing Groups on the N-Benzyl Moiety: The introduction of electron-withdrawing groups on the benzyl ring, such as fluorine (B3-B5) and nitro (B7), generally enhances anticancer activity. A nitro group at the para position (B7) resulted in the most potent compound in this series. This indicates that modifications of the 5-amino group in our target scaffold with substituted aryl rings could be a fruitful avenue for optimization.

  • Electron-Donating Groups: The presence of electron-donating methoxy groups (B6) also led to a notable increase in potency, suggesting that a delicate electronic balance on the N-aryl substituent is key for optimal activity.

The Significance of the Amino Group at Position 5

The amino group at the 5-position of our target scaffold provides a key handle for derivatization. Based on the broader benzothiazole literature, this position is critical for interaction with biological targets. The synthesis of 5-fluoro-2-(N-substituted)aminobenzothiazoles has been reported, highlighting the feasibility of introducing various substituents at this position.[6][7]

Experimental Protocols: Synthesis and Biological Evaluation

To ensure the reproducibility and rigorous evaluation of novel 4-bromobenzo[d]thiazol-5-amine analogs, detailed and validated experimental protocols are essential.

General Synthesis of Substituted 5-Aminobenzothiazoles

The synthesis of 5-substituted 2-aminobenzothiazoles can be challenging.[8] A common route involves the intramolecular cyclization of corresponding thioureas, which are prepared from substituted anilines.[6][7]

Step 1: Synthesis of N-(substituted-phenyl)thiourea

  • To a solution of the appropriately substituted 4-bromo-aniline in a suitable solvent (e.g., acetonitrile), add an equimolar amount of an isothiocyanate.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the product can be isolated by filtration or evaporation of the solvent, followed by purification (e.g., recrystallization).

Step 2: Intramolecular Cyclization to form the Benzothiazole Ring

  • The synthesized thiourea is dissolved in a suitable solvent such as acetic acid.

  • A cyclizing agent, such as bromine in acetic acid, is added dropwise at a controlled temperature.[8]

  • The reaction mixture is stirred for a specified time, and the product is then isolated by pouring the mixture into ice water and collecting the precipitate by filtration.

  • The crude product is then purified by column chromatography or recrystallization.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization Substituted Aniline Substituted Aniline Thiourea Intermediate Thiourea Intermediate Substituted Aniline->Thiourea Intermediate + Isothiocyanate in Acetonitrile Isothiocyanate Isothiocyanate Benzothiazole Analog Benzothiazole Analog Thiourea Intermediate->Benzothiazole Analog + Bromine in Acetic Acid

Caption: General synthetic workflow for 5-aminobenzothiazole analogs.

Biological Evaluation: In Vitro Anticancer Activity

The antiproliferative activity of the synthesized analogs should be evaluated against a panel of human cancer cell lines. The MTT assay is a standard colorimetric method for assessing cell viability.[9]

MTT Assay Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.[10]

Potential Mechanism of Action: Kinase Inhibition

Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis.[3] Given the structural similarities of 4-bromobenzo[d]thiazol-5-amine analogs to known kinase inhibitors, it is plausible that they may also target these enzymes.

Hypothesized Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K/AKT Pathway PI3K/AKT Pathway Receptor Tyrosine Kinase (RTK)->PI3K/AKT Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinase (RTK)->RAS/RAF/MEK/ERK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival Apoptosis Apoptosis PI3K/AKT Pathway->Apoptosis RAS/RAF/MEK/ERK Pathway->Cell Proliferation & Survival Benzothiazole Analog Benzothiazole Analog Benzothiazole Analog->Receptor Tyrosine Kinase (RTK) Inhibition Benzothiazole Analog->PI3K/AKT Pathway Inhibition

Caption: Hypothesized inhibition of pro-survival signaling pathways by benzothiazole analogs.

This diagram illustrates how 4-bromobenzo[d]thiazol-5-amine analogs might inhibit key signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are often dysregulated in cancer. By blocking these pathways, the compounds could suppress cell proliferation and survival, and potentially induce apoptosis. Further experimental validation, such as kinase inhibition assays and western blotting for key signaling proteins, would be necessary to confirm this proposed mechanism of action.[11]

Conclusion and Future Directions

The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of novel analogs. Future research should focus on a systematic exploration of substitutions at the 5-amino group, as well as at other positions on the benzothiazole ring, to build a definitive SAR for this promising class of compounds. Elucidating their precise mechanism of action, including the identification of specific kinase targets, will be crucial for their further development as potential anticancer therapeutics.

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A Researcher's Guide to the Spectroscopic Differentiation of Benzothiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of molecular structure is paramount. Benzothiazole and its substituted isomers represent a critical class of heterocyclic compounds with a wide array of pharmacological activities.[1][2] Distinguishing between positional isomers—molecules with the same chemical formula but different arrangements of substituent groups—is a frequent and crucial challenge. This guide provides an in-depth comparison of how key spectroscopic techniques can be expertly applied to differentiate benzothiazole isomers, supported by experimental data and foundational principles.

The Structural Basis of Spectroscopic Differences

The electronic environment of each atom within a molecule dictates its interaction with electromagnetic radiation. In benzothiazole isomers, shifting a substituent (e.g., an amino, hydroxyl, or nitro group) to a different position on the fused benzene ring alters the electron density distribution across the entire molecule. These subtle electronic shifts are the root cause of the distinct spectroscopic signatures observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as the unique fragmentation patterns in Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. By measuring the resonant frequencies of atomic nuclei (typically ¹H and ¹³C) in a magnetic field, NMR provides a detailed map of the chemical environment of each atom.

Key Differentiators in ¹H NMR:

The position of a substituent dramatically influences the chemical shifts (δ) of the aromatic protons on the benzothiazole core.

  • Electron-Donating Groups (EDGs) like -NH₂ or -OH shield nearby protons, causing them to resonate at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs) like -NO₂ deshield adjacent protons, shifting their signals to a higher chemical shift (downfield).

For example, a comparative analysis of para- and ortho-aminophenyl benzothiazoles reveals that while the aromatic signals are often similar, the chemical shift of the -NH₂ proton itself can be a key indicator.[3] In one study, the parent para-amino substituted derivative showed a broad singlet for the amino group at 4.0 ppm, whereas the ortho-amino equivalent showed the -NH₂ proton at 6.4 ppm, a significant downfield shift due to different intramolecular interactions.[3]

Key Differentiators in ¹³C NMR:

The effect of substituent position is also clearly visible in the ¹³C NMR spectrum. The carbon atom directly attached to the substituent experiences the most significant change in chemical shift, but the effect propagates throughout the ring system. For instance, characterization of novel benzothiazole derivatives confirmed distinct ¹³C chemical shifts for the C2, C4, C5, C6, and C7 carbons of the benzothiazole ring system depending on the substitution pattern.[1][4]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzothiazoles

CompoundKey ¹H NMR Signals (DMSO-d₆)Key ¹³C NMR Signals (DMSO-d₆)
6-Methyl-N-[(4-methylphenyl)methylidene]-1,3-benzothiazol-2-amine2.43 (s, 3H, Ar-CH₃), 2.46 (s, 3H, Benzothiazole-CH₃), 7.34 (dd, 1H), 7.82 (d, 1H), 7.87 (s, 1H)21.57, 21.88, 122.36, 122.63, 128.50, 130.30, 132.50, 149.85, 170.95
N-[(4-methoxyphenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine2.45 (s, 3H, Benzothiazole-CH₃), 3.89 (s, 3H, Ar-OCH₃), 7.15 (d, 2H), 7.33 (d, 1H), 7.80 (d, 1H)21.56, 56.14, 115.23, 122.31, 122.47, 127.84, 134.45, 149.89, 164.12

Data adapted from synthesis and characterization studies of novel substituted N-benzothiazole-2-yl-acetamides.[4]

Experimental Protocol: NMR Analysis of Benzothiazole Isomers
  • Sample Preparation: Dissolve 5-10 mg of the purified benzothiazole isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the acquired data. Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Comparative Analysis: Overlay the spectra of the different isomers to visually identify differences in chemical shifts and coupling patterns.

Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are sensitive to the bond strengths and the masses of the connected atoms, making IR an excellent tool for identifying functional groups and subtle structural differences.

Key Differentiators in IR Spectra:

While the fundamental benzothiazole ring system will show characteristic peaks, the position of a substituent alters the vibrational modes of the C-H, C=N, and C=C bonds within the aromatic system.[5][6][7]

  • C-H Bending Modes: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly diagnostic of the substitution pattern on the benzene ring. For example, a 1,2,4-trisubstituted ring (as in a 6-substituted benzothiazole) will have a different pattern of absorption bands than a 1,2,3-trisubstituted ring (as in a 4-substituted benzothiazole).

  • Functional Group Frequencies: The stretching frequency of the substituent itself (e.g., N-H stretch for an amino group, O-H for a hydroxyl group) can be influenced by intramolecular hydrogen bonding, which is dependent on the isomer's geometry.

Computational studies using Density Functional Theory (DFT) have been employed to calculate and assign the vibrational spectra of benzothiazole derivatives, showing good agreement with experimental data and helping to elucidate the specific vibrational modes affected by substitution.[5][8][9]

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Benzothiazoles

Functional Group/VibrationTypical Wavenumber (cm⁻¹)Notes
Aromatic C-H Stretch3100-3000Present in all isomers.
C=N Stretch (Thiazole Ring)1620-1590Position can shift slightly based on electronic effects of the substituent.[1][10]
C=C Stretch (Aromatic Rings)1600-1450A pattern of several sharp bands is characteristic.
Aromatic C-H Out-of-Plane Bending900-650Highly diagnostic of the substitution pattern on the benzene ring.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) corresponds to the energy required to promote an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO).

Key Differentiators in UV-Vis Spectra:

The position and nature of substituents significantly alter the energy gap between the HOMO and LUMO, leading to shifts in the λmax.[8]

  • Bathochromic Shift (Red Shift): Electron-donating groups or extending the conjugated π-system generally lowers the HOMO-LUMO energy gap, causing absorption at a longer wavelength (a red shift).

  • Hypsochromic Shift (Blue Shift): Groups that disrupt conjugation or certain electron-withdrawing groups can increase the energy gap, leading to absorption at a shorter wavelength (a blue shift).

Studies on various benzothiazole derivatives have shown that the position and type of substituent strongly influence the charge-transfer absorption bands in the UV-visible region.[11][12] For example, introducing different aryl or heteroaryl groups can substantially shift the λmax.[11] This solvatochromic behavior (color change with solvent polarity) can also be a useful diagnostic tool.[12]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of each isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Spectrum Acquisition: Record the absorbance spectrum of each isomer solution, typically over a range of 200-500 nm.

  • Data Analysis: Identify the λmax for the principal absorption bands for each isomer and compare the values.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). While all isomers will have the same molecular ion peak (M+), they often fragment in distinct ways upon ionization, providing a structural fingerprint.

Key Differentiators in MS Fragmentation:

The stability of the resulting fragment ions dictates the fragmentation pathway.[13][14] The position of a substituent can enable or inhibit specific rearrangement or cleavage reactions. For instance, the fragmentation of protonated benzothiazole sulfenamides was shown to proceed through specific cyclic rearrangements, with the relative abundances of fragment ions being influenced by steric hindrance related to the substituent.[15]

Key fragmentation pathways for the benzothiazole core often involve cleavage of the thiazole ring. The specific losses (e.g., loss of HCN, S, or substituent-related fragments) and the relative intensities of the resulting fragment ions can be used to distinguish between isomers.[2][16]

Visualizing the Workflow and Isomeric Structures

To systematically approach the comparison, a clear workflow is essential.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison cluster_3 Conclusion prep Purified Isomer A nmr NMR (¹H, ¹³C) prep->nmr Analyze ir FT-IR prep->ir Analyze uv UV-Vis prep->uv Analyze ms Mass Spec prep->ms Analyze prep2 Purified Isomer B prep2->nmr Analyze prep2->ir Analyze prep2->uv Analyze prep2->ms Analyze compare Overlay & Analyze Spectra: - Chemical Shifts (δ) - Vibrational Frequencies (cm⁻¹) - Absorption Maxima (λmax) - Fragmentation (m/z) nmr->compare ir->compare uv->compare ms->compare conclusion Isomer Structure Confirmation compare->conclusion

Caption: General workflow for the spectroscopic comparison of isomers.

Caption: Positional isomerism in substituted benzothiazoles. (Note: Images are placeholders).

Conclusion

The differentiation of benzothiazole isomers is a task readily achievable through the systematic application of modern spectroscopic methods. While each technique provides valuable clues, the most definitive structural assignments are made by integrating data from multiple sources. NMR spectroscopy excels at mapping the precise electronic environment of the C-H framework, IR spectroscopy identifies key functional group vibrations sensitive to position, UV-Vis spectroscopy reveals shifts in electronic transitions, and Mass Spectrometry uncovers unique fragmentation fingerprints. By understanding the principles behind how isomerism impacts these spectral outputs, researchers can confidently elucidate the correct structure of their synthesized compounds, a critical step in the path of drug discovery and development.

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A Comparative Guide to the Synthesis of 4-Bromobenzo[d]thiazol-5-amine: A Critical Evaluation of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold is a cornerstone, prized for its versatile pharmacological and electronic properties. The targeted synthesis of specific derivatives, such as 4-Bromobenzo[d]thiazol-5-amine, is crucial for the development of novel therapeutic agents and functional materials. This guide provides an in-depth technical analysis of plausible synthetic routes to this target molecule, offering a comparative assessment of methodologies, experimental insights, and supporting data to inform rational synthetic design.

Strategic Approaches to the Target Molecule

Direct, single-step syntheses of 4-Bromobenzo[d]thiazol-5-amine are not prominently described in the current literature. Therefore, a multi-step approach commencing from a readily available starting material like benzothiazole is the most logical strategy. The key transformations involve the introduction of a nitro group and a bromine atom onto the benzothiazole core, followed by the reduction of the nitro group to the desired amine. The sequence of these electrophilic substitution reactions—nitration and bromination—is a critical consideration that dictates the feasibility and efficiency of the overall synthesis. This guide will compare two primary plausible synthetic pathways.

Pathway 1: Nitration Followed by Bromination and Reduction

This synthetic route prioritizes the introduction of the nitro group, a strongly deactivating and meta-directing substituent, to potentially control the regioselectivity of the subsequent bromination step.

Step 1A: Nitration of Benzothiazole

The initial step involves the nitration of the benzothiazole ring. Electrophilic nitration of benzothiazole typically yields a mixture of isomers, with the 6-nitro and 5-nitro derivatives being the major products. The separation of these isomers can be a significant challenge.

Method Comparison: Nitration of Benzothiazole

MethodReagents & ConditionsReported YieldAdvantagesDisadvantages
Mixed Acid HNO₃, H₂SO₄, 0-5 °CVariable, mixture of isomersWell-established method for nitration.Poor regioselectivity, leading to a mixture of 5-nitro, 6-nitro, and other isomers requiring challenging separation.[1][2]
Protecting Group Strategy 1. Acetylation of 2-aminobenzothiazole2. Nitration3. HydrolysisGood yield of 6-nitro isomerHigh regioselectivity for the 6-position.[1][2]Requires additional protection and deprotection steps, adding to the overall length of the synthesis. Not suitable for direct synthesis of the 5-nitro isomer.

For the synthesis of the target molecule, the 5-nitrobenzothiazole isomer is the required intermediate. Achieving a clean synthesis of this isomer is a critical bottleneck in this pathway.

Step 2A: Bromination of 5-Nitrobenzothiazole

The subsequent step is the bromination of 5-nitrobenzothiazole. The nitro group at the 5-position is a strong deactivating and meta-directing group. Therefore, it is expected to direct the incoming electrophile (bromine) to the 4- or 6-position.

While specific literature on the bromination of 5-nitrobenzothiazole is scarce, the directing effects suggest that the desired 4-bromo-5-nitrobenzothiazole could be a significant product.

Method Comparison: Bromination of Aromatic Compounds

MethodReagents & ConditionsExpected OutcomeAdvantagesDisadvantages
Elemental Bromine Br₂, Acetic AcidPotential for bromination at the 4-position.Readily available reagents.Can lead to over-bromination and side reactions.[3]
N-Bromosuccinimide (NBS) NBS, Sulfuric AcidMilder conditions may offer better selectivity.Milder and easier to handle than liquid bromine.[4][5]May require strong acid catalysis for deactivating substrates.
Step 3A: Reduction of 4-Bromo-5-nitrobenzothiazole

The final step is the chemoselective reduction of the nitro group to an amine in the presence of an aryl bromide. This is a well-established transformation with several reliable methods.

Method Comparison: Chemoselective Nitro Group Reduction

MethodReagents & ConditionsReported YieldAdvantagesDisadvantages
Iron in Acid Fe, HCl or NH₄ClHighCost-effective, high chemoselectivity, and tolerates aryl halides.[6]Requires acidic conditions and stoichiometric amounts of metal.
Stannous Chloride SnCl₂, HClHighMild conditions and good chemoselectivity for nitro groups.[6]Generates tin-based waste products.
Catalytic Hydrogenation H₂, Raney NickelHighCleaner reaction with water as the only byproduct.Raney Nickel is preferred over Pd/C to avoid dehalogenation of the aryl bromide.[7][8][9]

Pathway 2: Bromination Followed by Nitration and Reduction

This alternative route explores the initial introduction of the bromine atom, which is an ortho-, para-directing, but deactivating group.

Step 1B: Bromination of Benzothiazole

The first step is the bromination of benzothiazole. Direct bromination can be challenging and may result in a mixture of products.

Method Comparison: Bromination of Benzothiazole

MethodReagents & ConditionsReported YieldAdvantagesDisadvantages
Elemental Bromine Br₂, HBrModerateDirect bromination.Can lead to mixtures of mono- and di-brominated products.[4][5]
N-Bromosuccinimide (NBS) NBS, Sulfuric AcidGoodMilder conditions, potentially better regioselectivity.[4][5]Requires careful control of conditions to avoid side reactions.
Step 2B: Nitration of 4-Bromobenzothiazole

The subsequent nitration of 4-bromobenzothiazole is governed by the directing effects of both the bromine atom (ortho-, para-directing) and the fused thiazole ring. The bromine at the 4-position would direct nitration to the 5- and 7-positions.

Information on the precise regioselectivity of this reaction is limited, and a mixture of isomers is a likely outcome.

Step 3B: Reduction of 4-Bromo-5-nitrobenzothiazole

This final step is identical to Step 3A in Pathway 1, involving the chemoselective reduction of the nitro group.

Experimental Protocols

Protocol for Step 3: Chemoselective Reduction of a Nitro Group using Iron

This protocol is a general procedure for the reduction of an aromatic nitro group in the presence of an aryl halide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro-bromo-benzothiazole derivative (1.0 eq.).

  • Reagent Addition: Add ethanol as the solvent, followed by a solution of ammonium chloride (4.0 eq.) in water.

  • Iron Addition: To the stirred suspension, add iron powder (3.0 eq.) portion-wise.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 Benzothiazole1 Benzothiazole Nitrobenzothiazole 5-Nitrobenzothiazole Benzothiazole1->Nitrobenzothiazole Nitration BromoNitrobenzothiazole1 4-Bromo-5-nitrobenzothiazole Nitrobenzothiazole->BromoNitrobenzothiazole1 Bromination Target1 4-Bromobenzo[d]thiazol-5-amine BromoNitrobenzothiazole1->Target1 Reduction Benzothiazole2 Benzothiazole Bromobenzothiazole 4-Bromobenzothiazole Benzothiazole2->Bromobenzothiazole Bromination BromoNitrobenzothiazole2 4-Bromo-5-nitrobenzothiazole Bromobenzothiazole->BromoNitrobenzothiazole2 Nitration Target2 4-Bromobenzo[d]thiazol-5-amine BromoNitrobenzothiazole2->Target2 Reduction

Caption: Plausible synthetic pathways to 4-Bromobenzo[d]thiazol-5-amine.

Comparative Analysis and Recommendation

Both proposed pathways present distinct advantages and challenges.

Pathway 1 (Nitration first) offers a potentially more controlled bromination step due to the strong directing effect of the nitro group. However, the initial nitration of benzothiazole is known to produce a mixture of isomers, which necessitates a potentially difficult purification step to isolate the desired 5-nitrobenzothiazole.

Pathway 2 (Bromination first) may offer a more direct route to a 4-substituted benzothiazole. However, the subsequent nitration of 4-bromobenzothiazole is likely to yield a mixture of isomers, again posing a purification challenge.

Recommendation: For a laboratory-scale synthesis where purification of isomers is feasible, Pathway 1 may be the more predictable route. The strong meta-directing effect of the nitro group in the bromination step is a significant advantage. However, for a more scalable and potentially cleaner synthesis, exploring methods for the regioselective synthesis of 5-aminobenzothiazole followed by a Sandmeyer-type bromination could be a more robust long-term strategy, though it involves more steps.

The final choice of synthetic route will depend on the specific experimental capabilities, the scale of the synthesis, and the tolerance for isomer separation. This guide provides the foundational knowledge and comparative data to make an informed decision for the synthesis of 4-Bromobenzo[d]thiazol-5-amine.

References

Click to expand
  • 10

  • [Benzo[1,2-d:4,5-d′]bis([4][5]thiadiazole) and Its Bromo Derivatives. PubMed Central.]([Link])

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A Comparative Guide to the Biological Activity of Halogenated Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of halogen atoms to this privileged structure often leads to a significant enhancement of its biological profile. This guide provides an in-depth comparison of the biological activities of halogenated benzothiazoles, with a focus on their antimicrobial and anticancer properties. We will delve into the structure-activity relationships, mechanisms of action, and provide detailed experimental protocols to support further research and development in this promising area.

The Influence of Halogenation on Biological Activity

Halogenation is a powerful tool in drug design, capable of modulating a molecule's lipophilicity, electronic properties, and metabolic stability. In the context of benzothiazoles, the position and nature of the halogen substituent (Fluorine, Chlorine, Bromine) can dramatically influence their interaction with biological targets, leading to enhanced potency and selectivity.[1] For instance, the presence of a halogen group on the benzothiazole moiety has been shown to enhance antimicrobial activity.[2]

Comparative Antimicrobial Activity

Halogenated benzothiazoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria, including drug-resistant strains. The primary mechanism of their antibacterial action often involves the inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase.[3][4]

Structure-Activity Relationship (SAR)

The antimicrobial potency of halogenated benzothiazoles is intricately linked to their substitution pattern. Generally, electron-withdrawing groups, such as halogens, on the benzothiazole ring enhance activity.

  • Position of Halogen: Substitution at the C-6 position of the benzothiazole ring with a chloro group has been shown to improve antibacterial activity against various strains.[5]

  • Type of Halogen: While direct comparisons are compound-specific, fluorine and chlorine substitutions are most commonly explored and have demonstrated significant antibacterial efficacy.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative halogenated benzothiazole derivatives against various bacterial strains, providing a clear comparison of their potency.

Compound IDHalogen SubstituentBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
SN12 6-methoxy (non-halogenated for comparison)P. aeruginosa PAO1>256 (IC50 for biofilm inhibition = 0.043 µM)Azithromycin9.18 µM (IC50 for biofilm inhibition)[6]
Compound 41c -E. coli3.1Ciprofloxacin12.5
Compound 41c -P. aeruginosa6.2Ciprofloxacin12.5
Compound 3e Di-alkyne substitutedGram-positive/negative strains3.12Ciprofloxacin6.25[7]
Compound 16c N-arylsulfonylpyridoneS. aureus0.025 mMAmpicillin0.179 mM[8]
Compound 18 6-ClP. aeruginosa (resistant)0.06 mg/mLStreptomycin-[5]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.

Comparative Anticancer Activity

The anticancer potential of halogenated benzothiazoles is a rapidly evolving field of research. These compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis and modulation of key signaling pathways.[9]

Mechanism of Action in Cancer Cells

Halogenated benzothiazoles exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death by disrupting the mitochondrial membrane potential and activating caspases.[10]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most notably the sub-G1 phase.[9]

  • Inhibition of Signaling Pathways: They have been shown to downregulate critical cancer-related signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[9]

  • Aryl Hydrocarbon Receptor (AHR) Pathway: Some benzothiazoles mediate their effects through the AHR pathway, leading to the induction of CYP1 metabolizing enzymes.[11]

The general structure of a 2-substituted benzothiazole is depicted below:

Caption: A simplified workflow for the synthesis of 2-substituted benzothiazoles.

Protocol for Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [1][12][13][14][15] Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Halogenated benzothiazole compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the halogenated benzothiazole in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [16][17][18][19] Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • Halogenated benzothiazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the halogenated benzothiazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

Halogenated benzothiazoles represent a versatile and potent class of compounds with significant antimicrobial and anticancer activities. The strategic incorporation of halogens onto the benzothiazole scaffold has proven to be an effective strategy for enhancing biological efficacy. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of these compounds. Future research should focus on elucidating the precise molecular targets, optimizing the pharmacokinetic properties, and conducting in vivo studies to translate the promising in vitro results into tangible clinical applications.

References

  • Srivastava, S. D., & Sen, J. P. (n.d.). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. NIScPR Online Periodicals Repository. Retrieved January 4, 2026, from [Link]

  • Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). PubMed. Retrieved January 4, 2026, from [Link]

  • Srivastava, S. D., & Sen, J. P. (n.d.). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Retrieved January 4, 2026, from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 4, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 4, 2026, from [Link]

  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved January 4, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 4, 2026, from [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020, April 29). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Antimicrobial activity of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022, December 1). Retrieved January 4, 2026, from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). PubMed Central. Retrieved January 4, 2026, from [Link]

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  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf. Retrieved January 4, 2026, from [Link]

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  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

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  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

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A Comparative Guide to the Cytotoxicity of 4-Bromobenzo[d]thiazol-5-amine and Structurally Related Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for the broad spectrum of biological activities its derivatives possess, including notable anticancer effects.[1] The versatility of the benzothiazole nucleus permits structural modifications that can profoundly influence its cytotoxic potency and selectivity against various cancer cell lines.[1] This guide offers a comparative analysis of the cytotoxic potential of 4-Bromobenzo[d]thiazol-5-amine by examining experimental data from structurally analogous compounds. While direct cytotoxic data for 4-Bromobenzo[d]thiazol-5-amine is not extensively available in the public domain, we can infer its likely activity profile by exploring the structure-activity relationships (SAR) of similar halogenated and aminated benzothiazoles.

The Benzothiazole Core: A Privileged Scaffold in Oncology Research

Benzothiazole derivatives have demonstrated significant promise as anticancer agents, with some advancing to clinical trials.[2] Their mechanism of action is often multifaceted, including the induction of apoptosis (programmed cell death) through pathways such as the intrinsic mitochondrial pathway.[1] The substituent pattern on the benzothiazole ring system is a critical determinant of this activity. Factors such as the position and nature of electron-withdrawing or electron-donating groups can dramatically alter the compound's interaction with biological targets, thereby modulating its cytotoxic effects.[3]

Comparative Cytotoxicity Analysis

To contextualize the potential cytotoxicity of 4-Bromobenzo[d]thiazol-5-amine, we will compare the reported activities of various benzothiazole derivatives. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this comparison. A lower IC50 value indicates greater cytotoxic potency.[1]

Table 1: Comparative Cytotoxicity (IC50) of Benzothiazole Derivatives in Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Halogenated Benzothiazoles Dichlorophenyl-containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)0.0718[4]
2-(4-amino-3-chlorophenyl)benzothiazoleBreast (MCF-7), Ovarian, Colon, RenalPotent Antitumor Activity[2]
Aminobenzothiazoles Indole based hydrazine carboxamide scaffoldColon (HT29)0.015[4][5]
Indole based hydrazine carboxamide scaffoldLung (H460)0.28[4][5]
Indole based hydrazine carboxamide scaffoldBreast (MDA-MB-231)0.68[4][5]
2-aminobenzothiazole-TZD hybridColon (HCT-116)7.44[3]
2-aminobenzothiazole-TZD hybridBreast (MCF-7)8.27[3]
Thiazolidinone Hybrids Compound 4aRat Brain Glioma (C6)0.03[1]
Pyridine-based Derivatives Pyridine containing pyrimidine benzothiazoleCervical (ME-180)4.01[4]
Benzothiazole-2-thiol Derivatives Compound 7eBreast (SKRB-3)0.0012[1]
Compound 7eColon (SW620)0.0043[1]

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 highlights several key trends that can help predict the cytotoxic profile of 4-Bromobenzo[d]thiazol-5-amine:

  • Influence of Halogenation: The presence of halogens, such as chlorine, on the benzothiazole scaffold can significantly enhance cytotoxic activity. For instance, a dichlorophenyl-containing chlorobenzothiazole derivative exhibited potent activity against non-small cell lung cancer cells with a GI50 value in the nanomolar range.[4] This suggests that the bromine atom in 4-Bromobenzo[d]thiazol-5-amine is likely to contribute positively to its cytotoxic potential.

  • Role of the Amino Group: The position and substitution of the amino group are crucial. 2-Aminobenzothiazoles are a well-studied class of anticancer agents.[3][6] The presence of an amino group can facilitate hydrogen bonding and other interactions with biological targets. The specific location of the amino group at the 5-position in the target compound, in conjunction with the bromine at the 4-position, creates a unique electronic and steric profile that warrants experimental investigation.

  • Synergistic Effects of Substituents: The combination of an electron-withdrawing halogen (bromine) and an electron-donating amino group on the benzene ring of the benzothiazole core can lead to complex electronic effects that may enhance biological activity. SAR studies have shown that the introduction of a substituent on the phenyl ring generally enhances cytotoxic activity.[3]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To empirically determine the cytotoxicity of 4-Bromobenzo[d]thiazol-5-amine, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This method assesses cell viability and proliferation.[1]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells, ensuring high viability (>90%).

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.[1]

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-Bromobenzo[d]thiazol-5-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the culture medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The absorbance values are directly proportional to the number of viable cells.[1]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.[1]

Visualizing Experimental and Logical Frameworks

To better illustrate the experimental workflow and the structural relationships of the compounds discussed, the following diagrams are provided.

G cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (24-72h incubation) A->B C MTT Addition (2-4h incubation) B->C D Formazan Solubilization (e.g., DMSO) C->D E Absorbance Reading (570 nm) D->E F Data Analysis (IC50 Calculation) E->F G cluster_compounds Structural Comparison of Benzothiazole Derivatives A 4-Bromobenzo[d]thiazol-5-amine (Target Compound) B Halogenated Benzothiazoles (e.g., Chlorinated derivatives) A->B Structural Similarity: Halogen at position 4 C Aminobenzothiazoles (e.g., 2-Aminobenzothiazoles) A->C Structural Similarity: Amino group on benzene ring D Other Substituted Benzothiazoles (e.g., Thiol, Pyridine derivatives) B->D C->D

Caption: Logical relationship for comparative cytotoxicity analysis.

Conclusion

While direct experimental data on the cytotoxicity of 4-Bromobenzo[d]thiazol-5-amine is limited, a comparative analysis of structurally similar compounds provides a strong basis for predicting its potential as a cytotoxic agent. The presence of both a bromine atom and an amino group on the benzothiazole scaffold suggests that this compound is likely to exhibit significant cytotoxic activity. The structure-activity relationships gleaned from related halogenated and aminated benzothiazoles indicate that these functional groups are key contributors to anticancer efficacy. Empirical validation through standardized in vitro assays, such as the MTT assay, is a critical next step to precisely quantify the cytotoxic profile of 4-Bromobenzo[d]thiazol-5-amine and to determine its potential for further development in oncology research.

References

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Differentiating Benzothiazole Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Analytical Differentiation of Benzothiazole Isomers.

Benzothiazole and its substituted derivatives are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and industrial materials.[1][2] The specific biological activity and chemical properties of these compounds are often highly dependent on their isomeric form, making the precise differentiation and quantification of benzothiazole isomers a crucial task in research, development, and quality control.[3][4] This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into the principles, experimental considerations, and relative performance of each method.

The Analytical Challenge of Benzothiazole Isomerism

Isomers of benzothiazole possess the same molecular formula but differ in the arrangement of atoms. This structural similarity, particularly in positional isomers where substituents are located at different positions on the benzothiazole ring, results in very similar physicochemical properties. Consequently, their separation and unambiguous identification demand analytical techniques with high resolving power and specificity.

Chromatographic Approaches: The Foundation of Separation

Chromatography is the cornerstone of isomeric separation, leveraging subtle differences in the distribution of isomers between a stationary phase and a mobile phase to achieve resolution.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable benzothiazole isomers. The choice of the capillary column's stationary phase is paramount for successful separation.

  • Principle of Separation: Isomers are separated based on their boiling points and their interactions with the stationary phase. Non-polar columns, such as those with a DB-5MS stationary phase, separate compounds primarily by boiling point.[5] Polar columns, on the other hand, can provide enhanced selectivity for isomers with different polarities. The selection of an appropriate temperature program is also critical to optimize resolution.

  • Detection: Mass Spectrometry (MS) is the most common detector coupled with GC for this application, providing both quantitative data and structural information for isomer identification.[5][6][7] Flame Ionization Detection (FID) can also be used for quantification but does not provide structural information.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a broader range of benzothiazole derivatives, including those that are non-volatile or thermally labile.[3][8]

  • Principle of Separation: Reversed-phase HPLC is the most widely used mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[9][10] Isomers with different polarities will exhibit different retention times. The composition of the mobile phase, including the use of additives like formic or phosphoric acid, can be optimized to improve separation.[9]

  • Detection: UV-Visible spectroscopy is a common detection method for HPLC, providing quantitative information.[10] For unambiguous identification, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred approach.[8][11]

Spectroscopic Techniques: The Key to Identification

While chromatography separates isomers, spectroscopy provides the detailed structural information necessary for their definitive identification.

Mass Spectrometry (MS)

Mass spectrometry, particularly when used in tandem (MS/MS), is a powerful tool for differentiating isomers. Even if isomers co-elute chromatographically, they may produce unique fragmentation patterns upon ionization.

  • Principle of Identification: In the mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern, or mass spectrum, is a fingerprint of the molecule.[12][13] Isomers can often be distinguished by the relative abundances of their fragment ions.[14] For instance, the fragmentation of protonated benzothiazole sulfenamides can be influenced by steric hindrance, leading to different relative abundances of fragment ions.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including the definitive differentiation of isomers.[15][16]

  • Principle of Identification: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule.[17][18] Isomers will exhibit distinct chemical shifts and coupling constants in their NMR spectra, allowing for unambiguous structural assignment.[15][19] Two-dimensional NMR techniques, such as COSY and HMBC, can further elucidate the connectivity of atoms within the molecule.[15]

Hyphenated Techniques: The Best of Both Worlds

The combination of chromatographic separation with spectroscopic detection provides the most comprehensive approach for the analysis of benzothiazole isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique that combines the high separation efficiency of GC with the sensitive and specific detection of MS.[5][7] It is particularly well-suited for the analysis of volatile and semi-volatile benzothiazole isomers in complex matrices.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the method of choice for non-volatile, polar, or thermally labile benzothiazole isomers.[8][11] It offers excellent sensitivity and selectivity, making it suitable for trace-level analysis in various samples.[8]

Comparative Analysis and Method Selection

The choice of the most appropriate analytical method depends on several factors, including the physicochemical properties of the isomers, the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

Technique Principle Advantages Disadvantages Typical Applications
GC-MS Separation by volatility and polarity; Identification by mass fragmentation.High resolution, high sensitivity, provides structural information.[5]Requires volatile and thermally stable analytes.Environmental analysis, quality control of raw materials.[5][7]
HPLC-UV/MS Separation by polarity; Identification by UV absorbance or mass fragmentation.Applicable to a wide range of analytes, including non-volatile and thermally labile compounds.[3][8]Resolution may be lower than GC for some isomers.Pharmaceutical analysis, metabolite identification.[8][11]
NMR Nuclear spin transitions in a magnetic field.Unambiguous structure elucidation, non-destructive.[15][16]Lower sensitivity compared to MS, more expensive instrumentation.Structural confirmation of synthesized compounds.[4][15]

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of Benzothiazole Isomers

This protocol provides a general framework for the separation and identification of volatile benzothiazole isomers.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, isooctane) to a final concentration of 1-10 µg/mL.

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Injection: 1 µL splitless injection at 280°C.[5]

  • Oven Temperature Program: Initial temperature of 120°C (hold for 3 min), ramp to 260°C at 6°C/min (hold for 1 min), then ramp to 320°C at 8°C/min (hold for 5 min).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Range: Scan from m/z 50 to 500.[5]

  • Data Analysis: Identify isomers based on their retention times and comparison of their mass spectra with reference spectra or spectral libraries.

Protocol 2: HPLC-UV Analysis of Benzothiazole Isomers

This protocol is suitable for the separation of non-volatile or thermally labile benzothiazole isomers.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 10-100 µg/mL.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[10]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 55:45, v/v).[10] The composition may need to be optimized for specific isomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the absorbance maximum of the target isomers (e.g., 254 nm).

  • Data Analysis: Quantify isomers based on the peak areas in the chromatogram using an external standard calibration.

Visualization of Analytical Workflows

analytical_workflow cluster_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Identification sample Sample containing Benzothiazole Isomers extraction Extraction / Dilution sample->extraction gc Gas Chromatography (GC) extraction->gc Volatile Isomers hplc High-Performance Liquid Chromatography (HPLC) extraction->hplc Non-Volatile Isomers nmr NMR Spectroscopy extraction->nmr For Structural Elucidation ms Mass Spectrometry (MS/MS) gc->ms hplc->ms uv UV-Vis Spectroscopy hplc->uv

Caption: General workflow for the analytical differentiation of benzothiazole isomers.

separation_principles cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) gc_principle Separation based on: - Boiling Point - Polarity Interaction with Stationary Phase gc_column Capillary Column gc_principle->gc_column gc_detector Detector (MS, FID) gc_column->gc_detector hplc_principle Separation based on: - Partitioning between Mobile and Stationary Phases hplc_column HPLC Column (e.g., C18) hplc_principle->hplc_column hplc_detector Detector (UV, MS) hplc_column->hplc_detector

Caption: Comparison of separation principles in GC and HPLC for benzothiazole isomers.

ms_identification parent_ion Parent Isomer Ion (M+) fragmentation Fragmentation parent_ion->fragmentation fragment_a Fragment Ion A fragmentation->fragment_a fragment_b Fragment Ion B fragmentation->fragment_b fragment_c Fragment Ion C fragmentation->fragment_c mass_spectrum Mass Spectrum (Unique Fingerprint) fragment_a->mass_spectrum fragment_b->mass_spectrum fragment_c->mass_spectrum

Caption: Principle of isomer identification using mass spectrometry fragmentation.

Conclusion

The successful differentiation of benzothiazole isomers requires a strategic combination of high-resolution chromatographic separation and specific spectroscopic identification. GC-MS and LC-MS are the workhorse techniques for routine analysis, offering a balance of separation power, sensitivity, and structural information. NMR spectroscopy remains the gold standard for unambiguous structure elucidation. The choice of the optimal method will be dictated by the specific analytical challenge at hand, and the detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their analytical workflows.

References

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  • Separation of Benzothiazole, 2-(ethylthio)- on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

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The Emerging Bioactivity of 4-Bromobenzo[d]thiazol-5-amine and its Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that imparts a broad spectrum of biological activities.[1] Among the myriad of its derivatives, 4-Bromobenzo[d]thiazol-5-amine and related compounds have garnered significant interest as versatile precursors for novel therapeutic agents. The strategic placement of a bromine atom at the 4-position offers a reactive handle for synthetic modifications, enabling the creation of diverse chemical libraries through various cross-coupling reactions.[1] This guide provides an in-depth, comparative analysis of the bioactivity of the 4-bromobenzothiazole scaffold, with a primary focus on its anticancer and antimicrobial potential, to support researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

The Strategic Advantage of the 4-Bromobenzothiazole Scaffold

The utility of the 4-bromobenzothiazole core lies in its synthetic tractability. The carbon-bromine bond serves as a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling a systematic exploration of the chemical space around the benzothiazole nucleus to optimize biological activity. Furthermore, the amine group, as seen in the titular compound, provides an additional point for derivatization, further expanding the diversity of accessible analogs.

Anticancer Activity: A Comparative Analysis

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical cellular pathways and induction of apoptosis.[2][3][4] While specific data for 4-Bromobenzo[d]thiazol-5-amine is limited in publicly accessible literature, the broader family of bromo-substituted benzothiazoles has shown promising results.

Comparative Efficacy of Benzothiazole Derivatives Against Cancer Cell Lines

The following table summarizes the anticancer activity of various benzothiazole derivatives, providing a benchmark for the potential efficacy of novel analogs.

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Reference(s)
Substituted 2-(4-aminophenyl)benzothiazolesBreast (MCF-7, MDA-MB-231), Colon (HT29), Lung (H460)Potent, with some derivatives showing IC50 values in the nanomolar to low micromolar range.[5][6]
Chloro-substituted benzothiazole aminesNon-small cell lung cancer (HOP-92)GI50 = 71.8 nM for a dichlorophenyl containing chlorobenzothiazole.[7]
Bromo-substituted pyridine acetamide benzothiazoleBreast (SKRB-3), Colon (SW620), Lung (A549)IC50 values of 1.2 nM, 4.3 nM, and 44 nM, respectively.[6]
Naphthalimide-benzothiazole derivativesColon (HT-29), Lung (A549), Breast (MCF-7)IC50 values in the range of 3.47 - 7.91 µM.[5]
Reference Drug: 5-Fluorouracil VariousVaries depending on the cell line.[7]
Reference Drug: Etoposide VariousVaries depending on the cell line.[1]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-bromobenzothiazole derivatives) and a reference anticancer drug in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis A Seed Cancer Cells in 96-well Plate C Add Compounds to Cells and Incubate (48-72h) A->C B Prepare Serial Dilutions of Test Compounds B->C D Add MTT Reagent and Incubate (4h) C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate % Viability and IC50 Value F->G

Caption: Workflow for determining the IC50 value of a test compound using the MTT assay.

Mechanism of Action: Targeting Key Signaling Pathways

Several benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation and survival. A notable mechanism is the dual inhibition of the AKT and ERK signaling pathways, which can lead to cell cycle arrest and apoptosis.[4]

Anticancer_Mechanism cluster_pathway Cell Signaling cluster_drug_action Drug Action AKT AKT Pathway Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK Pathway ERK->Proliferation Benzothiazole Benzothiazole Derivative Inhibition Inhibition Benzothiazole->Inhibition Inhibition->AKT Inhibition->ERK Apoptosis Apoptosis & Cell Cycle Arrest Inhibition->Apoptosis MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of Test Compounds in 96-well Plate B->C D Incubate Plate (18-24h) C->D E Visually Inspect for Bacterial Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

The 4-bromobenzothiazole scaffold represents a highly promising starting point for the development of novel anticancer and antimicrobial agents. The comparative data presented in this guide highlight the potential for derivatives of this class to exhibit potent biological activity, in some cases surpassing that of established drugs. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to further optimize efficacy and selectivity. Future research should focus on the synthesis and evaluation of a focused library of 4-Bromobenzo[d]thiazol-5-amine derivatives to elucidate the specific contributions of substituents at both the amine and bromo positions to their overall bioactivity. In-depth mechanistic studies will also be crucial to identify the molecular targets of the most promising compounds, paving the way for their development as next-generation therapeutics.

References

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  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). ACS Omega. [Link]

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A Comparative Guide to Cross-Reactivity Studies of 4-Bromobenzo[d]thiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Imperative of Selectivity

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The derivative 4-Bromobenzo[d]thiazol-5-amine, with its reactive bromine atom and amino group, serves as a versatile building block for creating extensive libraries of novel chemical entities.[5] The bromine at the 4-position and the amine at the 5-position provide synthetic handles for diversification, allowing chemists to modulate the physicochemical properties and biological targets of the resulting molecules.[5][6]

However, this structural versatility comes with a critical challenge: ensuring target selectivity. Cross-reactivity, or the interaction of a compound with unintended biological targets, is a primary driver of adverse drug reactions (ADRs) and toxicity, leading to a significant rate of attrition in drug development pipelines.[7] Therefore, a rigorous and systematic evaluation of a compound's off-target profile is not merely a regulatory hurdle but a fundamental component of designing safer, more effective medicines.

This guide provides a comparative framework for designing and executing cross-reactivity studies for novel derivatives of 4-Bromobenzo[d]thiazol-5-amine. We will explore a multi-tiered strategy, from early-stage computational predictions to definitive cellular target engagement assays, explaining the causality behind each experimental choice and providing actionable protocols for researchers in drug discovery.

A Multi-Tiered Strategy for De-risking Novel Compounds

An effective cross-reactivity profiling strategy is hierarchical, designed to gain progressively deeper insights while managing resources efficiently. Early-stage, high-throughput methods are used to cast a wide net and identify potential liabilities, which are then investigated with more complex, lower-throughput assays.

G cluster_0 Early Phase: High-Throughput Screening cluster_1 Lead Optimization: Deeper Profiling cluster_2 Preclinical: In-Depth Validation In Silico Profiling In Silico Profiling Broad In Vitro Panels Broad In Vitro Panels In Silico Profiling->Broad In Vitro Panels Prioritize & Predict Focused Secondary Assays Focused Secondary Assays Broad In Vitro Panels->Focused Secondary Assays Confirm Hits Cellular Target Engagement Cellular Target Engagement Focused Secondary Assays->Cellular Target Engagement Validate in Cells Phenotypic & In Vivo Models Phenotypic & In Vivo Models Cellular Target Engagement->Phenotypic & In Vivo Models Link to Function

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Early Assessment and Prediction

The goal of this initial phase is to rapidly identify potential red flags using computational and broad-panel screening approaches.

In Silico Off-Target Profiling

Before synthesizing derivatives, computational models can predict potential off-target interactions, saving considerable time and resources.[8][9] These methods leverage vast databases of known compound-protein interactions to identify potential liabilities based on structural similarity.[10][11]

  • Causality: The principle is that structurally similar molecules often have similar biological activities (the "Similarity Principle"). By comparing a virtual library of 4-Bromobenzo[d]thiazol-5-amine derivatives against databases of known drugs and their targets, algorithms can predict likely off-target binding partners.[10][11] This allows for the early prioritization of compounds with cleaner predicted profiles.

  • Methodologies:

    • 2D/3D Similarity Searching: Compares the chemical fingerprint or 3D shape of a query molecule to those in a database.

    • Machine Learning Models: Utilizes algorithms like Support Vector Machines (SVM) or Graph Neural Networks (GNN) trained on large datasets to predict interactions.[8][10]

    • Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups required for binding to a specific off-target and screens derivatives for this pattern.

Broad In Vitro Safety Panels

The most direct way to assess cross-reactivity is to screen compounds against a panel of known safety-relevant targets. Several commercial providers offer standardized panels that cover major protein families implicated in ADRs.[7][12][13][14]

  • Causality: Many ADRs are linked to specific off-target interactions (e.g., hERG channel blockade and cardiotoxicity, COX enzyme inhibition and gastrointestinal issues). Proactively screening against these targets provides a clear, data-driven assessment of risk.[7]

  • Experimental Comparison:

Panel TypeKey Targets CoveredStage of UseRationale & Interpretation
SafetyScreen44 / Mini Safety Panel [7][12]GPCRs, Ion Channels (incl. hERG), Transporters, Enzymes most commonly associated with severe ADRs.Hit-to-Lead: Early hazard identification for a large number of compounds.A "clean" result at 10 µM provides high confidence to proceed. Hits require immediate follow-up to determine potency (IC50) and assess the therapeutic window.
SafetyScreen98 / Full Safety Panel [7]Expanded list including nuclear receptors and additional kinases, enzymes, and GPCRs.Lead Optimization: Deeper characterization of a smaller set of lead compounds.Provides a more comprehensive off-target "fingerprint" to guide structure-activity relationship (SAR) studies for selectivity.
Kinase Panels (e.g., KinomeSCAN) Hundreds of human kinases.Any stage (if primary target is a kinase): Essential for kinase inhibitors to determine selectivity.Benzothiazole is a known "kinase hinge-binder" scaffold. A selectivity score (e.g., S-Score) is calculated to quantify promiscuity. High promiscuity can lead to toxicity but is sometimes desirable in oncology.
  • Trustworthiness through Controls: A self-validating protocol for these screens must include:

    • Vehicle Control (e.g., DMSO): Defines the baseline (0% inhibition).

    • Positive Control Inhibitor: A known inhibitor for each target to confirm assay validity.

    • Compound Concentration: Typically screened at a single high concentration (e.g., 10 µM) for initial hazard ID, followed by dose-response curves for any identified hits.

Tier 2: Mechanistic Validation in a Cellular Context

Once off-target interactions are identified in vitro, it is crucial to confirm that these interactions occur within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying target engagement in intact cells or tissue lysates.[15][16][17] It is based on the principle that a protein's thermal stability increases when a ligand is bound to it.[16][18][19]

  • Causality: When a cell is heated, proteins begin to denature and aggregate.[16] If a drug binds to its target protein, it stabilizes the protein's structure, increasing the temperature required to denature it. This "thermal shift" is direct evidence of target engagement in a physiological context.[19]

  • Advantages over In Vitro Assays:

    • Physiological Relevance: Confirms binding in the presence of endogenous substrates, cofactors, and cellular compartments.[15][17]

    • No Compound Modification: Does not require labels or tags on the drug, which can alter its properties.[17]

    • Versatility: Can be used to validate both intended targets and identified off-targets from panel screens.[16]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification cluster_4 Step 5: Analysis A Treat intact cells with Vehicle (DMSO) or Derivative B Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) A->B C Lyse cells (e.g., freeze-thaw) and separate soluble proteins from precipitated aggregates via centrifugation B->C D Quantify remaining soluble target protein (e.g., Western Blot, ELISA, AlphaScreen®) C->D E Plot protein abundance vs. temperature. A shift in the melting curve indicates target engagement. D->E

Caption: Experimental workflow for a Western Blot-based CETSA®.

Detailed Protocol: Western Blot-Based CETSA® for an Off-Target Kinase

This protocol describes how to validate an off-target interaction with "Kinase X," identified from an in vitro screen.

  • Cell Culture & Treatment:

    • Plate a suitable cell line known to express Kinase X at an appropriate density.

    • The next day, treat cells with the 4-Bromobenzo[d]thiazol-5-amine derivative (e.g., at 1x, 10x, and 100x the primary target IC50) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest, wash, and resuspend cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments). Include a non-heated control at 37°C.

    • Cool samples at 4°C for 3 minutes.[15]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody for Kinase X.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity versus temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated samples confirms target engagement.

Conclusion: Building a Comprehensive Selectivity Profile

For derivatives of a versatile scaffold like 4-Bromobenzo[d]thiazol-5-amine, a proactive and multi-faceted approach to cross-reactivity is non-negotiable. By integrating in silico predictions to guide library design, broad in vitro panels to identify liabilities, and cellular target engagement assays like CETSA® to confirm physiological relevance, researchers can build a comprehensive selectivity profile. This tiered strategy enables data-driven decisions, mitigates the risk of late-stage failures, and ultimately paves the way for the development of safer and more specific therapeutics.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • ChemPartner. (n.d.). In Vitro Pharmacology Safety Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Vilar, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Lin, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. Retrieved from [Link]

  • Kinnings, S. L., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2021). Benzo[1,2-d:4,5-d′]bis([12][13][20]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]

  • Springer. (n.d.). Synthesis and Biological Activity of New[12][20]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[7][14]imidazo[2,1-b]thiazole Derivatives as Potent. Retrieved from [Link]

  • R Discovery. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • ResearchGate. (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]

  • University of Baghdad. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromobenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromobenzo[d]thiazol-5-amine. As researchers, scientists, and drug development professionals, a deep understanding of the chemical properties and associated hazards of the compounds we handle is paramount, not only for our personal safety but also for the protection of our environment. This document is structured to provide a clear, step-by-step protocol for the safe management and disposal of 4-Bromobenzo[d]thiazol-5-amine waste, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for 4-Bromobenzo[d]thiazol-5-amine should always be consulted, we can infer its likely hazard profile from structurally similar compounds and the general class of halogenated aromatic amines.

Key Hazard Considerations:

  • Acute Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Similar brominated benzothiazole derivatives are classified as harmful or toxic if swallowed.[3]

  • Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][3][4]

  • Sensitization: Some benzothiazole derivatives may cause an allergic skin reaction.[5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

GHS Hazard Profile (Anticipated):

Based on data for similar compounds, the following GHS classifications are likely to apply.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralWarning H302: Harmful if swallowed.[5][3]
Skin IrritationWarning H315: Causes skin irritation.
Eye IrritationWarning H319: Causes serious eye irritation.
Specific Target Organ ToxicityWarning H335: May cause respiratory irritation.[5][3][4]

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper PPE and engineering controls is the first line of defense against chemical exposure.

  • Engineering Controls: All handling and disposal procedures for 4-Bromobenzo[d]thiazol-5-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Hand Protection: Wear nitrile rubber gloves.[8] If significant handling is required, consider double gloving.[8] Always wash hands thoroughly after handling the material and before leaving the laboratory.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn if there is a risk of splashing.

  • Skin and Body Protection: A fully buttoned lab coat must be worn to protect against skin contact.[10] Closed-toe shoes are required in the laboratory at all times.[8]

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[6][11] Halogenated organic compounds have specific disposal requirements and must not be mixed with non-halogenated waste streams.[7][8]

Waste Stream Decision Pathway

WasteSegregation start Waste Generated (4-Bromobenzo[d]thiazol-5-amine) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Halogenated Organic Waste is_solid->solid_waste Yes liquid_waste Liquid Halogenated Organic Waste is_liquid->liquid_waste Yes contaminated_sharps Contaminated Sharps? is_liquid->contaminated_sharps No sharps_bin Sharps Container contaminated_sharps->sharps_bin Yes contaminated_ppe Contaminated PPE/Debris? contaminated_sharps->contaminated_ppe No solid_waste2 Solid Halogenated Organic Waste contaminated_ppe->solid_waste2 Yes

Caption: Decision tree for segregating waste containing 4-Bromobenzo[d]thiazol-5-amine.

Container Requirements:

  • Use only containers that are chemically compatible with halogenated aromatic amines (e.g., polyethylene or glass).[8][12]

  • The container must be in good condition, with a secure, leak-proof screw cap.[11][13]

  • Label the waste container clearly with "Hazardous Waste," the full chemical name ("4-Bromobenzo[d]thiazol-5-amine"), and the associated hazards (e.g., "Toxic," "Irritant").[7][14]

  • Keep the waste container closed at all times, except when adding waste.[14][15]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of small quantities of solid 4-Bromobenzo[d]thiazol-5-amine and associated contaminated materials.

1. Preparation:

  • Ensure you are wearing the appropriate PPE as described in Section 2.
  • Perform all operations within a certified chemical fume hood.[7]
  • Have your pre-labeled halogenated solid waste container ready.

2. Transfer of Solid Waste:

  • Carefully transfer any residual solid 4-Bromobenzo[d]thiazol-5-amine from its original container or weighing paper directly into the designated "Halogenated Solid Waste" container.
  • Avoid creating dust. If necessary, use a small amount of a suitable solvent (e.g., acetone) to wet the solid before transfer. The solvent-wetted material should still be placed in the solid waste container.

3. Decontamination of Glassware and Equipment:

  • Rinse all contaminated glassware and equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol).[7]
  • Collect the initial rinsate in a designated "Halogenated Liquid Waste" container.[7]
  • A triple rinse is recommended for heavily contaminated items.[15] Subsequent rinses can also be collected in the halogenated liquid waste container.

4. Disposal of Contaminated Materials:

  • Place any contaminated disposable items, such as weighing paper, pipette tips, and gloves, into the "Halogenated Solid Waste" container.
  • Do not dispose of these items in the regular trash.[15]

5. Final Steps:

  • Securely cap the hazardous waste containers.
  • Store the waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[13][14]
  • Wipe down the work area in the fume hood with a damp paper towel. Dispose of the paper towel in the "Halogenated Solid Waste" container.
  • Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Finalization ppe Don Appropriate PPE fume_hood Work in Fume Hood ppe->fume_hood waste_container Prepare Labeled Waste Container fume_hood->waste_container transfer_solid Transfer Solid Waste waste_container->transfer_solid transfer_solid->waste_container to Halogenated Solid Waste decontaminate Decontaminate Glassware (Triple Rinse) transfer_solid->decontaminate decontaminate->waste_container Rinsate to Halogenated Liquid Waste dispose_materials Dispose of Contaminated PPE/Debris decontaminate->dispose_materials dispose_materials->waste_container to Halogenated Solid Waste secure_waste Secure and Store Waste Container dispose_materials->secure_waste clean_area Clean Work Area secure_waste->clean_area wash_hands Wash Hands clean_area->wash_hands

Caption: Step-by-step workflow for the disposal of 4-Bromobenzo[d]thiazol-5-amine.

Spill Management

In the event of a small spill of solid 4-Bromobenzo[d]thiazol-5-amine:

  • Alert and Isolate: Alert others in the immediate area and restrict access.

  • PPE: Ensure you are wearing the appropriate PPE.

  • Containment: Prevent the powder from becoming airborne.[10] Do not use a dry brush or compressed air.

  • Clean-up: Carefully sweep up the solid material and place it into the designated "Halogenated Solid Waste" container.[10]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.[10]

  • Reporting: Report the spill to your laboratory supervisor or EHS department, in accordance with your institution's policies.

Conclusion: A Commitment to Safety

The proper disposal of 4-Bromobenzo[d]thiazol-5-amine is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, which are rooted in established safety protocols and regulatory standards, we can effectively mitigate the risks associated with this and other hazardous chemicals. Always remember that the specific Safety Data Sheet for any chemical is the primary source of information, and your institution's Environmental Health and Safety department is a valuable resource for guidance on waste management.

References

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  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison Safety Department website.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from WSU Environmental Health & Safety website.
  • SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution.
  • ECHEMI. (n.d.). 5-Bromobenzothiazole SDS, 768-11-6 Safety Data Sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.